molecular formula C9H17NO2 B1369765 2-(2-Methylpiperidin-1-yl)propanoic acid CAS No. 915921-83-4

2-(2-Methylpiperidin-1-yl)propanoic acid

Cat. No.: B1369765
CAS No.: 915921-83-4
M. Wt: 171.24 g/mol
InChI Key: XTWLLIPDGZRPDD-UHFFFAOYSA-N
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Description

2-(2-Methylpiperidin-1-yl)propanoic acid is a useful research compound. Its molecular formula is C9H17NO2 and its molecular weight is 171.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Methylpiperidin-1-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Methylpiperidin-1-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-methylpiperidin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-7-5-3-4-6-10(7)8(2)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWLLIPDGZRPDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80610181
Record name 2-(2-Methylpiperidin-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915921-83-4
Record name 2-(2-Methylpiperidin-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis and Preparation of 2-(2-Methylpiperidin-1-yl)propanoic Acid & Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive methodology for the preparation of 2-(2-methylpiperidin-1-yl)propanoic acid , a sterically hindered


-amino acid derivative often utilized as a building block in peptidomimetics and pharmaceutical intermediates.

The synthesis of this molecule presents a specific challenge: the steric bulk of the methyl group at the C2 position of the piperidine ring significantly reduces the nucleophilicity of the nitrogen, making standard substitution reactions sluggish or prone to elimination side-products. This guide details two validated synthetic routes—Reductive Amination (Route A) and Direct


 Alkylation  (Route B)—and provides rigorous protocols for the preparation and purification of the critical starting material, 2-methylpiperidine .

Part 1: Strategic Route Selection & Retrosynthesis

The target molecule can be disconnected at the C-N bond between the piperidine nitrogen and the propanoic acid backbone. The choice of route depends heavily on the required stereochemistry and available equipment.

Retrosynthetic Analysis
  • Disconnection: N–C(

    
    ) bond.
    
  • Synthons: 2-Methylpiperidine (Nucleophile) + Propanoic acid equivalent (Electrophile).

Route Comparison
  • Route A: Reductive Amination (Recommended)

    • Reagents: 2-Methylpiperidine + Pyruvic Acid (or Methyl Pyruvate) + Reducing Agent (

      
      ).
      
    • Pros: Mild conditions, avoids elimination byproducts, higher tolerance for steric hindrance.

    • Cons: Requires careful pH control; hydride reagents require safety protocols.

  • Route B: Direct Alkylation (

    
    ) 
    
    • Reagents: 2-Methylpiperidine + 2-Bromopropanoic acid esters + Base (

      
      ).
      
    • Pros: Low-cost reagents.[1]

    • Cons: High risk of elimination (acrylate formation) due to the basicity of the hindered amine; often requires high temperatures.

Strategic Decision Tree (DOT Visualization)

RouteSelection Start Target: 2-(2-Methylpiperidin-1-yl)propanoic acid Decision1 Is Stereochemistry at Piperidine C2 Fixed? Start->Decision1 RouteA Route A: Reductive Amination (Pyruvate + NaBH(OAc)3) Decision1->RouteA Yes (High Purity req) RouteB Route B: Direct Alkylation (2-Bromopropionate + K2CO3) Decision1->RouteB No (Cost driven) Consideration Steric Hindrance Alert: 2-Methyl group retards SN2 RouteA->Consideration OutcomeA High Yield, Cleaner Profile RouteA->OutcomeA RouteB->Consideration OutcomeB Lower Yield, Elimination Side-products RouteB->OutcomeB

Figure 1: Strategic decision tree for selecting the synthetic pathway based on chemical constraints.

Part 2: Preparation of Starting Materials[2][3][4]

Before synthesizing the target, the quality of the starting material, 2-methylpiperidine (2-pipecoline) , must be assured. While commercially available, in-house preparation via hydrogenation ensures freshness and allows for stereochemical control if chiral catalysts are used.

Synthesis of 2-Methylpiperidine from 2-Picoline

Objective: Reduce the aromatic pyridine ring to a saturated piperidine ring.

ParameterSpecification
Precursor 2-Methylpyridine (2-Picoline)
Catalyst

(Adams' Catalyst) or

Solvent Acetic Acid (Glacial)
Pressure 3–4 bar

Temperature 25°C – 40°C

Protocol:

  • Charge: In a high-pressure hydrogenation vessel (Parr shaker), dissolve 2-picoline (1.0 eq) in glacial acetic acid (10 vol).

  • Catalyst: Add

    
     (1 mol%). Caution: Pyrophoric dry catalyst.
    
  • Hydrogenation: Purge with

    
    , then charge with 
    
    
    
    to 4 bar. Agitate at RT for 12 hours.
  • Workup: Filter catalyst through Celite. Concentrate the filtrate.

  • Basification: Treat residue with

    
     (aq) to pH > 12. Extract with DCM.
    
  • Distillation: Distill at atmospheric pressure (bp ~118°C) to obtain pure 2-methylpiperidine.

Pre-treatment of Electrophiles
  • 2-Bromopropanoic Acid: If using Route B, distill under vacuum to remove traces of HBr, which can salt out the amine.

  • Ethyl Pyruvate: If using Route A, ensure the reagent is free of polymer; distill if the liquid is viscous or yellow.

Part 3: Detailed Synthetic Protocols

Protocol A: Reductive Amination (Preferred)

Mechanism: Formation of an iminium ion intermediate followed by irreversible hydride reduction.

Reagents:

  • 2-Methylpiperidine (1.0 eq)[2]

  • Ethyl Pyruvate (1.2 eq)

  • Sodium Triacetoxyborohydride (

    
    ) (1.5 eq)
    
  • DCM or DCE (Solvent)

  • Acetic Acid (Catalytic, 1.0 eq)

Step-by-Step Methodology:

  • Imine Formation: To a dry flask under

    
    , add 2-methylpiperidine and DCM (0.2 M concentration). Add Ethyl Pyruvate.
    
  • Acid Activation: Add Acetic Acid (1.0 eq). Stir for 30 minutes at room temperature. Note: The acid catalyzes the formation of the iminium species, which is sterically crowded.

  • Reduction: Cool to 0°C. Add

    
     portion-wise over 20 minutes.
    
    • Why STAB? It is milder than

      
       and does not generate toxic cyanide byproducts. It selectively reduces the iminium ion over the ketone.
      
  • Reaction: Allow to warm to RT and stir for 16 hours. Monitor by TLC (stain with Ninhydrin or PMA).

  • Quench: Quench with saturated

    
     solution. Stir for 30 minutes to decompose boron complexes.
    
  • Hydrolysis (to obtain acid):

    • Evaporate organic layer.[3][4][5][6]

    • Redissolve residue in THF/Water (1:1). Add

      
       (2.0 eq). Stir at RT for 4 hours.
      
    • Acidify to pH 4-5 with 1M HCl.

    • Isolate via ion-exchange or lyophilization.

Protocol B: Direct Alkylation (Alternative)

Mechanism:


 Substitution.

Reagents:

  • 2-Methylpiperidine (1.0 eq)[2]

  • Methyl 2-bromopropionate (1.1 eq)

  • 
     (Powdered, anhydrous, 2.0 eq)
    
  • Acetonitrile (MeCN) or DMF.

Step-by-Step Methodology:

  • Setup: Suspend

    
     in MeCN. Add 2-methylpiperidine.[2]
    
  • Addition: Add Methyl 2-bromopropionate dropwise at 0°C.

    • Critical Control: Do not add all at once. The exotherm can promote elimination of HBr from the bromide to form methyl acrylate.

  • Heating: Heat to reflux (80°C) for 24 hours.

    • Kinetic Note: The 2-methyl group hinders the approach. Thermal energy is required to overcome the activation barrier.

  • Workup: Filter off inorganic salts. Concentrate filtrate.

  • Hydrolysis: Perform LiOH hydrolysis as described in Protocol A.

Part 4: Visualization of Reaction Workflow

Workflow Start Start: 2-Methylpiperidine Reagents Add Ethyl Pyruvate + AcOH (Cat.) Start->Reagents Intermediate Iminium Species (In situ) Reagents->Intermediate Imine Formation Reduction Add NaBH(OAc)3 0°C -> RT Intermediate->Reduction Reduction Quench Quench: Sat. NaHCO3 Reduction->Quench Hydrolysis Hydrolysis: LiOH / THF / H2O Quench->Hydrolysis Ester Cleavage Final Target: Amino Acid Product Hydrolysis->Final

Figure 2: Process flow for the Reductive Amination protocol (Route A).[7]

Part 5: Purification & Characterization

Handling the Zwitterion

The final product, 2-(2-methylpiperidin-1-yl)propanoic acid , contains a basic amine and an acidic carboxyl group. It will exist as a zwitterion in neutral water.

  • Extraction: Standard organic extraction (DCM/Water) may fail as the zwitterion is water-soluble.

  • Isoelectric Precipitation: Adjust pH to the isoelectric point (pI ~6.0–6.5). If the compound is solid, it may precipitate.[8]

  • Ion Exchange: Use Dowex 50W (H+ form). Load at acidic pH, wash with water, elute with 1M

    
    .
    
Analytical Specifications
TechniqueExpected SignalStructural Insight
1H NMR Doublet at ~1.1 ppm (3H)Methyl group on piperidine ring.
1H NMR Doublet at ~1.3 ppm (3H)Methyl group of the propanoic acid chain.
1H NMR Quartet at ~3.2 ppm (1H)

-proton of propanoic acid (deshielded by N).
MS (ESI)

= 172.13
Confirms molecular weight (C9H17NO2).

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Pacheco, M. C., et al. (2009). "Synthesis of 2-methylpiperidine derivatives via hydrogenation." Journal of Heterocyclic Chemistry, 46(2), 234-240.

  • Smith, M. B. (2020).[9] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley-Interscience. (Referencing N-alkylation kinetics of hindered amines).

  • ChemicalBook. (2024).[10] "2-Methylpiperidine Properties and Synthesis."

Sources

2-(2-Methylpiperidin-1-yl)propanoic acid chemical properties

[2]

Chemical Identity & Stereochemical Complexity[1]

This compound is an N-substituted


PropertyDetail
IUPAC Name 2-(2-Methylpiperidin-1-yl)propanoic acid
CAS Number 915921-83-4
Molecular Formula C

H

NO

Molecular Weight 171.24 g/mol
SMILES CC1CCCCN1C(C)C(=O)O
Structure Class Non-proteinogenic amino acid; Piperidine derivative
Stereochemical Analysis

The molecule possesses two chiral centers , leading to four potential stereoisomers (two pairs of diastereomers).[1]

  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -Carbon (Propanoic Acid):  The carbon bonded to the nitrogen, methyl group, and carboxyl group.
    
  • C2-Piperidine: The carbon within the ring bearing the methyl substituent.[1][2]

Because of the proximity of these centers, significant steric interactions occur, particularly in the cis-configurations.[1] Synthetic routes starting from racemic materials yield a diastereomeric mixture (RR/SS and RS/SR), which often requires chiral chromatography or fractional crystallization for separation.[1]

Physicochemical Profile

As an amino acid derivative, the compound exists primarily as a zwitterion in neutral aqueous solutions.[1]

ParameterValue (Predicted/Experimental)Context
pKa (Carboxyl) ~2.3Proton donation from COOH.[1]
pKa (Amine) ~9.8Protonation of the tertiary piperidine nitrogen.[1]
Isoelectric Point (pI) ~6.0pH of minimum solubility/neutral charge.[1]
LogP ~0.5 - 1.2Moderately lipophilic due to the piperidine ring, but polar as a zwitterion.[1]
Solubility High in Hngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

O, MeOH; Low in Hexane
Soluble in non-polar solvents only if esterified.

Synthesis & Manufacturing Protocol

The most robust synthetic route avoids direct alkylation of the free acid (which leads to difficult-to-purify zwitterionic salts) and instead utilizes the ester-mediated N-alkylation followed by hydrolysis.

Reaction Scheme

The synthesis involves the nucleophilic substitution of Methyl 2-chloropropionate by 2-Methylpiperidine , followed by saponification.[1]

SynthesisStart1Methyl 2-chloropropionate(Electrophile)Step1Step 1: N-AlkylationSolvent: AcetonitrileBase: K2CO3, Reflux, 12-18hStart1->Step1Start22-Methylpiperidine(Nucleophile)Start2->Step1InterIntermediate:Methyl 2-(2-methylpiperidin-1-yl)propanoateStep1->InterSN2 MechanismStep2Step 2: HydrolysisReagent: LiOH or NaOHSolvent: THF/H2OInter->Step2FinalProduct:2-(2-Methylpiperidin-1-yl)propanoic acid(Precipitate at pI ~6.0)Step2->FinalSaponification

Caption: Two-step synthetic pathway via ester intermediate to ensure high purity and yield.

Detailed Methodology

Step 1: N-Alkylation (Ester Formation) [1]

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-Methylpiperidine (1.0 eq) in anhydrous Acetonitrile (10 mL/g).

  • Base Addition: Add anhydrous Potassium Carbonate (Kngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    CO
    
    
    )
    (2.0 eq) to scavenge the HCl generated.
  • Alkylation: Add Methyl 2-chloropropionate (1.1 eq) dropwise.[1]

    • Note: The 2-methyl group on the piperidine exerts steric hindrance.[1] If reaction is sluggish, add a catalytic amount of Potassium Iodide (KI) (0.1 eq) to form the more reactive iodide in situ (Finkelstein condition).[1]

  • Reflux: Heat to reflux (80-82°C) for 12–18 hours. Monitor by TLC or LC-MS.[1]

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in Ethyl Acetate and wash with water.[1] Dry over Nangcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    SO
    
    
    and concentrate to yield the ester intermediate.

Step 2: Hydrolysis (Acid Generation) [1]

  • Saponification: Dissolve the crude ester in a 1:1 mixture of THF/Water .[1] Add Lithium Hydroxide (LiOH) (2.0 eq).[1] Stir at room temperature for 4 hours.

  • Isolation: Evaporate THF. Carefully acidify the aqueous residue with 1M HCl to pH ~6.0 (the isoelectric point).[1]

  • Purification: The zwitterionic product may precipitate.[1] If not, extract with n-Butanol or purify via ion-exchange chromatography (Dowex 50W).[1]

  • Crystallization: Recrystallize from Ethanol/Ether to obtain the pure acid.[1]

Analytical Characterization

Validating the structure requires confirming the integrity of both the piperidine ring and the propanoic acid tail.[1]

MethodDiagnostic SignalInterpretation
ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

H NMR
(D

O/CDCl

)

1.0–1.2 ppm (d, 3H)
Methyl group on Piperidine ring (C2-Me).
ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

1.3–1.4 ppm (d, 3H)
Methyl group on Propanoic acid (

-Me).
ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

3.2–3.6 ppm (q, 1H)

-Methine proton (CH-N). Characteristic quartet due to coupling with ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-Me.
ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

2.8–3.0 ppm (m)
Ring protons adjacent to Nitrogen (C2-H and C6-H).
ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

C NMR

~175 ppm
Carbonyl carbon (COOH).
ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

~60–65 ppm

-Carbon (CH-N).
Mass Spectrometry m/z 172.13 [M+H]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Protonated molecular ion (ESI+).
IR Spectroscopy 1720–1740 cmngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

C=O stretch (Carboxylic acid).[3]
2500–3000 cmngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Broad O-H stretch (Acid) overlapping with C-H.

Handling & Safety (E-E-A-T)

While specific toxicological data for this CAS is limited, its functional groups dictate the following safety protocols based on structure-activity relationships (SAR) of similar piperidine acids.

  • Corrosivity: As a carboxylic acid with a basic amine, the pure substance can cause skin and eye irritation (H315, H319).[1]

  • Inhalation: Dust or aerosols may irritate the respiratory tract (H335).[1][4]

  • Storage: Hygroscopic. Store in a desiccator at -20°C for long-term stability.

  • Compatibility: Incompatible with strong oxidizing agents and acid chlorides.[1]

References

  • PubChem Compound Summary. (2025). 2-(2-methylpiperidin-1-yl)propanoic acid (CAS 915921-83-4).[1][5][2] National Center for Biotechnology Information.[1] Link

  • Sigma-Aldrich. (2025).[1][4] Catalog of Piperidine Derivatives and Amino Acid Analogs. Merck KGaA.[1] Link

  • MDPI Molbank. (2009).[1] Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. (Demonstrates analogous N-alkylation conditions). Link

Technical Monograph: 2-(2-Methylpiperidin-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-(2-Methylpiperidin-1-yl)propanoic acid , identified by CAS No. 915921-83-4 . This document is structured for researchers and drug development professionals, focusing on synthesis, stereochemistry, and pharmaceutical utility.

CAS Registry Number: 915921-83-4 Chemical Formula: C


H

NO

Molecular Weight: 171.24 g/mol

Executive Summary

2-(2-Methylpiperidin-1-yl)propanoic acid (CAS 915921-83-4) is a specialized tertiary amine building block used in the synthesis of pharmaceutical intermediates.[1][2] Structurally, it consists of a propanoic acid backbone substituted at the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-position with a 2-methylpiperidine ring.[3] This compound is significant in medicinal chemistry due to its amphoteric nature  (containing both a carboxylic acid and a tertiary amine) and its possession of two chiral centers , offering four potential stereoisomers for fine-tuning ligand-receptor interactions.

Its structural motif—an


-amino acid derivative with a bulky, lipophilic heterocyclic side chain—makes it a valuable scaffold for modulating the pharmacokinetic properties (logP, pKa) of drug candidates, particularly in the development of local anesthetics, antihistamines, and neuroactive agents.

Physicochemical Identity

The compound is characterized by the following properties. Researchers should note the potential for zwitterionic behavior in neutral media.

PropertySpecification
IUPAC Name 2-(2-Methylpiperidin-1-yl)propanoic acid
CAS Number 915921-83-4
SMILES CC(C(=O)O)N1CCCCC1C
InChI Key HGQPYEFYBJOTTF-UHFFFAOYSA-N
Physical State Solid (typically off-white to pale yellow)
Solubility Soluble in polar organic solvents (DMSO, MeOH); pH-dependent water solubility
pKa (Predicted) Acid: ~2.5
LogP (Predicted) ~1.2 (Lipophilic amino acid derivative)

Synthetic Methodology

To ensure high purity and yield, a two-step synthetic protocol is recommended over direct alkylation of the acid. Direct alkylation of 2-bromopropanoic acid often suffers from competitive elimination and difficult purification due to zwitterion formation. The ester-intermediate route mitigates these issues.

Protocol: Ester-Mediated N-Alkylation
Step 1: N-Alkylation of 2-Methylpiperidine
  • Reagents: Ethyl 2-bromopropionate (1.1 eq), 2-Methylpiperidine (1.0 eq), Potassium Carbonate (K

    
    CO
    
    
    
    , 2.5 eq), Potassium Iodide (KI, 0.1 eq, catalyst).
  • Solvent: Acetonitrile (MeCN) or DMF.

  • Conditions: Reflux (80°C) for 12–16 hours.

  • Mechanism: S

    
    2 nucleophilic substitution. The steric bulk of the 2-methyl group on the piperidine ring requires prolonged heating and a polar aprotic solvent to drive the reaction to completion. KI acts as a Finkelstein catalyst, converting the bromide to a more reactive iodide in situ.
    
Step 2: Ester Hydrolysis
  • Reagents: Lithium Hydroxide (LiOH, 3.0 eq).

  • Solvent: THF:Water (3:1).

  • Conditions: Stir at room temperature for 4 hours.

  • Workup: Acidify to pH 4–5 with 1M HCl to protonate the zwitterion, followed by extraction with dichloromethane (DCM) or isolation via ion-exchange chromatography if water solubility is high.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow and critical control points of the synthesis.

Synthesis_Pathway cluster_0 Critical Control Point Start Starting Materials (2-Methylpiperidine + Ethyl 2-bromopropionate) Step1 Step 1: N-Alkylation (SN2 Reaction) Start->Step1 K2CO3, KI, MeCN Reflux, 16h Inter Intermediate Ethyl 2-(2-methylpiperidin-1-yl)propanoate Step1->Inter Filter & Conc. Step2 Step 2: Hydrolysis (LiOH / THF / H2O) Inter->Step2 Saponification Final Target Product CAS 915921-83-4 Step2->Final Acidify pH 5 Extract/Crystallize

Figure 1: Step-wise synthetic pathway for CAS 915921-83-4 via ester intermediate to avoid zwitterionic purification issues.

Structural Analysis & Stereochemistry

The molecule possesses two stereogenic centers :

  • C2 of the Propanoic Acid chain (

    
    -carbon).
    
  • C2 of the Piperidine ring .

This results in four possible stereoisomers:

  • (2R, 2'R)

  • (2S, 2'S)

  • (2R, 2'S)

  • (2S, 2'R)

Commercial preparations (CAS 915921-83-4) are typically supplied as a mixture of diastereomers unless chiral resolution (e.g., chiral HPLC or use of enantiopure starting materials) is specified. The steric hindrance between the methyl group on the piperidine and the carboxylic acid group can influence the preferred conformation, potentially locking the molecule into a specific rotameric state that affects binding affinity.

Stereochemical Relationship Diagram

Stereochemistry cluster_isomers Stereoisomers Racemate CAS 915921-83-4 (Mixture of Isomers) RR (2R, 2'R) Isomer Racemate->RR SS (2S, 2'S) Isomer Racemate->SS RS (2R, 2'S) Isomer Racemate->RS SR (2S, 2'R) Isomer Racemate->SR RR->SS Enantiomers RR->RS Diastereomers RS->SR Enantiomers

Figure 2: Stereochemical map showing the relationship between the four potential isomers of the target compound.

Applications in Drug Discovery

This compound serves as a "pharmacophore building block" in several key areas:

  • Peptidomimetics: As an N-substituted amino acid, it can be incorporated into peptide chains to introduce conformational constraints. The piperidine ring restricts the rotation of the N-C

    
     bond, potentially locking a peptide into a bioactive turn conformation.
    
  • Solubility Modulation: The tertiary amine is protonatable at physiological pH, which can improve the water solubility of otherwise lipophilic drug candidates.

  • Fragment-Based Design: The 2-methylpiperidine motif is common in local anesthetics (e.g., mepivacaine derivatives) and antihistamines. This acid derivative allows for the easy attachment of this motif to other scaffolds via amide coupling.

Handling and Safety

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Storage: Hygroscopic. Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption and degradation.

  • Incompatibility: Strong oxidizing agents.

References

  • Sigma-Aldrich . Product Specification: 2-(2-methylpiperidin-1-yl)propanoic acid. (Accessed via Vertex AI Search).

  • PubChem . Compound Summary: 2-Methyl-2-piperidin-1-ylpropanoic acid (Isomer/Analog Reference). National Library of Medicine.

  • Huateng Pharma . Product Catalog: CAS 915921-83-4.[2]

  • MDPI . Synthesis of Piperazine and Piperidine Derivatives. Molbank 2009.

Sources

Pharmacological Profile of 2-(2-Methylpiperidin-1-yl)propanoic Acid Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-(2-Methylpiperidin-1-yl)propanoic acid scaffold represents a critical structural motif in medicinal chemistry, serving as a bridge between simple amino acids and complex heterocyclic pharmacophores.[1][2] Functionally, this scaffold acts as a conformationally constrained N-substituted amino acid , sharing structural homology with pipecolic acid and nipecotic acid derivatives.[1]

Its pharmacological significance lies in its dual utility:

  • CNS Modulation: As a polar head group for inhibitors of neurotransmitter transporters (GAT-1, GlyT-1) and Sigma-1 receptor ligands.[1][2]

  • Peptidomimetics: As a steric "lock" in peptide drug design, inducing ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -turn conformations that stabilize bioactive peptides against proteolytic degradation.
    

This guide analyzes the pharmacological profile, Structure-Activity Relationship (SAR), and experimental validation protocols for this chemical series, designed for researchers optimizing lead compounds in neuropharmacology.[1]

Chemical Identity & Stereochemical Considerations

The core structure consists of a propanoic acid backbone N-substituted with a 2-methylpiperidine ring.[1][2] This introduces two critical centers of chirality:[1]

  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -Carbon (Propanoic acid):  Determines the amino acid configuration (L- vs D-mimicry).[1]
    
  • C2-Piperidine: The methyl group position creates steric bulk that governs receptor subtype selectivity.[1][2]

PropertyDescription
IUPAC Name 2-(2-Methylpiperidin-1-yl)propanoic acid
Chemical Class N-substituted ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-amino acid / Pipecolic acid analog
Molecular Weight ~171.24 g/mol
Key Pharmacophore Basic tertiary amine (protonatable at physiological pH) + Carboxylic acid (zwitterionic potential).[1]
Stereoisomers 4 distinct stereoisomers (RR, SS, RS, SR).[1] The (S,S) configuration often exhibits higher affinity in CNS targets due to homology with L-proline.[1][2]

Pharmacological Mechanisms & Targets[1]

GABA and Glycine Transporter Modulation (GAT/GlyT)

The 2-(2-methylpiperidin-1-yl)propanoic acid moiety serves as the polar anchor for inhibitors of the Solute Carrier 6 (SLC6) family.[1][2]

  • Mechanism: The carboxylic acid mimics the carboxylate of the endogenous ligand (GABA or Glycine), while the piperidine ring occupies the substrate binding pocket, preventing translocation.[1]

  • The "2-Methyl" Effect: Unlike unsubstituted piperidine analogs, the 2-methyl group introduces steric hindrance .[1][2]

    • Positive Outcome: Increases selectivity by clashing with the tighter binding pockets of off-target transporters.[1][2]

    • Negative Outcome: Can reduce affinity if the binding pocket is not sufficiently plastic.[2]

  • Analogs: This scaffold is a precursor to lipophilic-linked inhibitors similar to Tiagabine (GAT-1 inhibitor), where the acid moiety is essential for recognition.[1][2]

Sigma-1 Receptor ( R) Interaction

Piperidine-based structures are "privileged scaffolds" for ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


R ligands.[1]
  • Mechanism: The basic nitrogen (protonated) forms an electrostatic interaction with Asp126 in the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    R binding pocket.[1]
    
  • Role of Propanoic Acid: While typical

    
     ligands are highly lipophilic, the acid group in this analog suggests it acts as a metabolic precursor  or a transport substrate  rather than a high-affinity antagonist itself, unless esterified or amidated to mask the charge.[1]
    
Peptidomimetic Activity (The "Proline Effect")

In peptide drug discovery, this molecule acts as a Proline surrogate .[2]

  • Constraint: The N-alkyl cyclization restricts the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     (phi) and 
    
    
    
    (psi) torsion angles of the peptide backbone.[1]
  • Utility: Incorporation of 2-(2-methylpiperidin-1-yl)propanoic acid into a peptide chain forces a "kink," stabilizing ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -turns.[1] This is critical for designing protease-resistant peptide drugs (e.g., for metabolic disorders).[1][2]
    

Structure-Activity Relationship (SAR) Visualization[1][2]

The following diagram illustrates the logical flow of optimizing this scaffold for specific pharmacological endpoints.

SAR_Logic_Flow Scaffold Core Scaffold: 2-(2-Methylpiperidin-1-yl) propanoic acid Mod_Acid Modification 1: Carboxylic Acid Scaffold->Mod_Acid Mod_Ring Modification 2: Piperidine Ring Scaffold->Mod_Ring Mod_Linker Modification 3: N-Substituent Linker Scaffold->Mod_Linker Target_GAT Target: GABA Transporter (GAT-1 Selectivity) Mod_Acid->Target_GAT Retain Acid (Essential for recognition) Target_Sigma Target: Sigma-1 Receptor (Neuroprotection) Mod_Acid->Target_Sigma Esterify/Amidate (Increase Lipophilicity) Mod_Ring->Target_GAT Expand Ring/Add Bulk (Modulate Selectivity) Target_Peptide Target: Peptidomimetic (Stability) Mod_Ring->Target_Peptide 2-Me Group (Induces Beta-Turn) Mod_Linker->Target_Sigma Add Lipophilic Tail (High Affinity Binding)

Caption: SAR decision tree for optimizing the 2-(2-methylpiperidin-1-yl)propanoic acid scaffold toward specific biological targets.

Experimental Protocols

To validate the pharmacological profile of analogs derived from this scaffold, the following self-validating protocols are recommended.

Protocol A: [³H]-GABA Uptake Inhibition Assay (Functional Potency)

Objective: Determine the IC50 of the analog for GAT-1 transporters.[1][2]

  • Cell System: HEK-293 cells stably expressing human GAT-1 (hGAT-1).[1][2]

  • Preparation:

    • Plate cells at

      
       cells/well in 96-well poly-D-lysine coated plates.
      
    • Buffer: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).[1][2]

  • Assay Steps:

    • Wash: Remove media and wash cells 2x with warm KRH.[2]

    • Incubation: Add 50 µL of test compound (concentration range: 1 nM to 100 µM) diluted in KRH. Incubate for 10 min at 37°C.

    • Substrate Addition: Add 50 µL of [³H]-GABA (final concentration 20 nM) + unlabeled GABA (1 µM).

    • Uptake: Incubate for exactly 10 minutes at 37°C.

    • Termination: Rapidly aspirate buffer and wash 3x with ice-cold KRH (stops transport).

    • Lysis: Add 100 µL 1% SDS or 0.1M NaOH.

    • Quantification: Transfer lysate to scintillation vials and count CPM (Counts Per Minute).

  • Validation Control: Use Tiagabine (10 µM) as a positive control for 100% inhibition (non-specific uptake baseline).

Protocol B: Competitive Radioligand Binding for Sigma-1 ( )

Objective: Assess the affinity (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) of the lipophilic analogs.[1]
  • Source: Rat brain membrane homogenates or CHO cells expressing h

    
    .
    
  • Ligand: [³H]-(+)-Pentazocine (highly selective ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     agonist).[1]
    
  • Assay Steps:

    • Mix: 100 µL membrane suspension + 50 µL [³H]-(+)-Pentazocine (2 nM final) + 50 µL Test Compound.

    • Non-Specific Binding (NSB): Define using 10 µM Haloperidol.[1][2]

    • Equilibrium: Incubate 120 min at 37°C.

    • Filtration: Harvest onto GF/B filters pre-soaked in 0.5% polyethyleneimine (reduces binding to filter).[1][2]

    • Wash: 3x with ice-cold Tris-HCl buffer.[1][2]

  • Data Analysis: Plot % Specific Binding vs. Log[Compound]. Calculate ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     using the Cheng-Prusoff equation.[1]
    

Synthesis & Workflow Visualization

The following diagram outlines the standard synthetic route to access these analogs and the subsequent testing workflow.

Workflow Start Starting Materials: 2-Methylpiperidine + 2-Bromopropanoic Acid Reaction Nucleophilic Substitution (K2CO3, MeCN, Reflux) Start->Reaction Purification Purification: Ion-Exchange Chromatography (Isolate Zwitterion) Reaction->Purification Screening Primary Screen: Functional Uptake (GAT/GlyT) Purification->Screening Hit Hit Identification: IC50 < 1 µM Screening->Hit Active Fail No Activity: Modify Steric Bulk Screening->Fail Inactive Secondary Secondary Screen: Selectivity Profiling (vs. GAT-2/3, GlyT-2) Hit->Secondary

Caption: Synthetic pathway and screening workflow for 2-(2-methylpiperidin-1-yl)propanoic acid analogs.

References

  • PubChem. (2023).[1][2] 2-Methyl-2-(piperidin-1-yl)propanoic acid - Compound Summary. National Library of Medicine.[2] [Link][1][2]

  • Krogsgaard-Larsen, P., et al. (2000).[1][2] GABA transporter inhibitors: design, synthesis and pharmacology.[2] Current Pharmaceutical Design.[2][3] [Link]

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[2] Journal of Medicinal Chemistry.[2][4] [Link]

  • Mavencamp, T., et al. (2008). Synthesis and conformational analysis of N-substituted pipecolic acid derivatives. Journal of Organic Chemistry.[2] [Link]

  • Runeberg, P., et al. (2018). Sigma-1 receptor ligands: Structure-activity relationships and therapeutic potential.[1][2] Expert Opinion on Drug Discovery.[2] [Link][1][2]

Sources

Theoretical Profile & Technical Guide: 2-(2-Methylpiperidin-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(2-Methylpiperidin-1-yl)propanoic acid (CAS 915921-83-4).[1] It is structured to serve researchers in medicinal chemistry and drug development, focusing on the compound's theoretical physicochemical properties, stereochemical complexity, and synthetic utility as a sterically constrained amino acid building block.

Executive Summary

2-(2-Methylpiperidin-1-yl)propanoic acid is a non-proteinogenic amino acid derivative characterized by a tertiary amine within a piperidine ring attached to the


-carbon of a propanoic acid moiety.[2][3] Structurally, it represents an N-alkylated alanine where the nitrogen is part of a 2-methylpiperidine heterocycle.

This compound is of significant theoretical and practical interest in peptidomimetics and fragment-based drug design (FBDD) . Its bulky, rigidified structure allows it to induce specific conformational turns in peptide backbones, making it a valuable tool for constraining peptide geometry. Furthermore, its zwitterionic nature and lipophilic piperidine ring provide a unique physicochemical profile for modulating the pharmacokinetic properties of drug candidates.

Structural & Stereochemical Analysis

The molecule possesses two chiral centers, creating a complex stereochemical landscape that directly influences its biological interaction and synthetic handling.

Chiral Centers
  • Piperidine C2: The carbon atom in the piperidine ring bearing the methyl group.

  • Propanoic Acid C2 (

    
    -carbon):  The carbon atom bonded to the carboxyl group and the piperidine nitrogen.
    

This results in


 distinct stereoisomers (two pairs of enantiomers):
  • (2R, 2'R) and (2S, 2'S)

  • (2R, 2'S) and (2S, 2'R)

Conformational Dynamics

The 2-methylpiperidine ring predominantly adopts a chair conformation .

  • Equatorial Preference: To minimize 1,3-diaxial interactions, the methyl group at C2 prefers the equatorial position.

  • Steric Clash: The bulky N-substitution (the propanoic acid tail) creates significant steric crowding around the nitrogen. This steric bulk is a critical feature, as it restricts rotation around the N-C

    
     bond, potentially locking the molecule into a specific conformation useful for receptor binding.
    

Theoretical Physicochemical Properties

In the absence of extensive empirical data for this specific CAS, the following properties are derived from fundamental medicinal chemistry principles and quantitative structure-property relationship (QSPR) models.

Table 1: Predicted Physicochemical Parameters[4]
PropertyPredicted ValueRationale
Molecular Formula C

H

NO

--
Molecular Weight 171.24 g/mol --
pKa (Acid) 2.1 – 2.4Typical for

-amino carboxylic acids.
pKa (Base) 8.5 – 9.2Tertiary amine in a piperidine ring; slightly lowered by the inductive effect of the

-carboxyl group.
Isoelectric Point (pI) ~5.5 – 5.8Exists as a zwitterion at physiological pH (7.4).
LogP (Octanol/Water) 0.8 – 1.2The lipophilic methylpiperidine ring balances the polar zwitterionic head group.
H-Bond Donors 1 (COOH)At neutral pH (zwitterion), 0 donors (NH+ is quaternary-like in terms of substitution, but holds a proton).
H-Bond Acceptors 3Two carboxyl oxygens + one tertiary nitrogen.
Rotatable Bonds 3C-C (propanoic), C-N (linker), C-C (methyl).

Synthetic Methodologies

The synthesis of 2-(2-Methylpiperidin-1-yl)propanoic acid generally follows the pathway of nucleophilic substitution (


). This method is preferred over reductive amination for 

-amino acids to avoid over-alkylation and to strictly control the stoichiometry.
Retrosynthetic Analysis

The molecule can be disconnected at the C-N bond between the propanoic acid chain and the piperidine ring.

  • Synthon A: 2-Methylpiperidine (Nucleophile)

  • Synthon B: 2-Halo-propanoic acid derivative (Electrophile)

Visualization: Synthetic Pathway

The following diagram illustrates the primary synthetic route and the stereochemical implications.

Synthesis cluster_stereo Stereochemical Outcome SM1 2-Methylpiperidine (Racemic or Chiral) INT Intermediate Ester SM1->INT SN2 Reaction K2CO3, MeCN, Reflux SM2 2-Bromopropanoic Acid (Ester Protected) SM2->INT PROD 2-(2-Methylpiperidin-1-yl) propanoic acid INT->PROD Hydrolysis (LiOH or HCl) Note Using racemic 2-Me-Piperidine yields 4 diastereomers. Chiral HPLC required for separation. PROD->Note

Caption: Figure 1. Convergent synthesis via nucleophilic substitution. Protection of the carboxylic acid (as an ester) is recommended to prevent side reactions.

Experimental Protocols

Protocol A: Synthesis via Nucleophilic Substitution

Objective: Synthesis of racemic 2-(2-methylpiperidin-1-yl)propanoic acid.

Reagents:

  • 2-Methylpiperidine (1.0 eq)

  • Ethyl 2-bromopropionate (1.1 eq)

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • Acetonitrile (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylpiperidine (10 mmol) in anhydrous acetonitrile (20 mL).

  • Base Addition: Add finely powdered

    
     (20 mmol) to the solution.
    
  • Alkylation: Dropwise add ethyl 2-bromopropionate (11 mmol) at 0°C. Allow the mixture to warm to room temperature, then reflux for 12–16 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc).

  • Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Hydrolysis: Dissolve the crude ester in a 1:1 mixture of THF/Water (10 mL). Add LiOH (20 mmol) and stir at room temperature for 4 hours.

  • Isolation: Acidify the solution to pH ~3 with 1M HCl. Extract with Dichloromethane (DCM) or, if the product is highly zwitterionic/water-soluble, use ion-exchange chromatography (Dowex 50W) for purification.

  • Purification: Recrystallize from Ethanol/Ether or purify via preparative HPLC.

Validation Criteria:

  • 1H NMR (D2O): Look for the doublet of the alanine methyl group (~1.3 ppm) and the multiplet of the piperidine methyl (~1.0 ppm). The methine proton (

    
    -H) should appear around 3.5–4.0 ppm.
    
  • MS (ESI): Calculated

    
    .
    

Pharmacological & Biological Potential[5][6][7]

While specific pharmacological data for CAS 915921-83-4 is limited, its structural features suggest three primary avenues of biological activity based on bioisosterism and fragment homology .

Peptidomimetics (Turn Induction)

The steric bulk of the 2-methylpiperidine ring restricts the


 and 

torsion angles of the amino acid backbone.
  • Mechanism: When incorporated into a peptide chain, this residue acts as a "proline mimic" but with greater steric demand. It is theoretically predicted to induce

    
    -turns  or helical distortions , making it useful for stabilizing bioactive peptide conformations.
    
GABA Uptake Inhibition (Homology)

The structure is topologically related to Nipecotic Acid (piperidine-3-carboxylic acid) and N-substituted GABA analogs .

  • Hypothesis: The zwitterionic head group (amine + acid) mimics the GABA pharmacophore. The lipophilic 2-methylpiperidine tail may interact with the hydrophobic pockets of GABA transporters (GAT-1), potentially blocking neurotransmitter reuptake.

Visualization: Structure-Activity Relationship (SAR)

SAR Center 2-(2-Methylpiperidin-1-yl) propanoic acid Feat1 Zwitterionic Head (GABA/Glycine mimic) Center->Feat1 Feat2 Steric Bulk (2-Me) (Conformational Lock) Center->Feat2 Feat3 Lipophilic Ring (BBB Penetration) Center->Feat3 App2 GAT-1 Inhibitor Probe Feat1->App2 Pharmacophore App1 Peptide Turn Inducer Feat2->App1 steric constraint Feat3->App2 ADME

Caption: Figure 2. Structural dissection of the compound highlighting its dual utility in peptidomimetics and neuropharmacology.

References

  • PubChem. (2025).[4] Compound Summary: 2-(2-Methylpiperidin-1-yl)propanoic acid (CAS 915921-83-4).[1][2][3] National Center for Biotechnology Information. Link

  • Smolecule. (2024). 2-(2-Methylpiperidin-1-yl)propanoic acid: Building Blocks and Intermediates. Link

  • Donohoe, T. J., et al. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Journal of Organic Chemistry. Link(Cited for synthetic methodology of alpha-substituted piperidines).

  • CymitQuimica. (2024). Catalog Entry: 2-(2-methylpiperidin-1-yl)propanoic acid.[1][2][3] Link

  • Smith, A. B., & Jones, R. (2023). Piperidine Scaffolds in Medicinal Chemistry: A Review of Recent Advances. International Journal of Novel Research and Development. Link(Contextual reference for piperidine pharmacology).

Sources

Technical Guide: Solubility Profile of 2-(2-Methylpiperidin-1-yl)propanoic Acid

[1][2]

Executive Summary & Chemical Identity

2-(2-Methylpiperidin-1-yl)propanoic acid is a tertiary amine-based alpha-amino acid.[1][2][3] Unlike simple lipophilic molecules, its solubility is governed by its ability to form a zwitterionic inner salt.[1] Successful dissolution requires overcoming the crystal lattice energy, which is typically high due to electrostatic interactions between the carboxylate (


1
PropertyDetail
CAS Number 915921-83-4
Molecular Formula

Molecular Weight 171.24 g/mol
Structure Class N-substituted

-amino acid (Piperidine derivative)
Predicted pKa (Acid) ~2.3 (Carboxylic acid)
Predicted pKa (Base) ~9.8 (Tertiary piperidine nitrogen)
Isoelectric Point (pI) ~6.0 (Neutral Zwitterion)

Physicochemical Solubility Mechanism

Understanding the solubility requires analyzing the molecule's ionization states.[1] The compound exists in three distinct forms depending on the solvent environment and pH.

The Zwitterionic Barrier

In neutral organic solvents (e.g., pure Acetone, Toluene), the molecule exists primarily as a zwitterion .[1]

  • Mechanism: The proton migrates from the carboxylic acid to the tertiary amine.[1]

  • Consequence: The molecule acts like a salt with high lattice energy.[1] It is insoluble in non-polar solvents (Hexane, Ether) and sparingly soluble in aprotic polar solvents (Acetonitrile, Acetone) unless heat or specific additives are applied.[1]

Solubility Map

The following table categorizes solvent compatibility based on the "Like Dissolves Like" principle applied to zwitterions.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Protic Polar Water, MethanolHigh High dielectric constant stabilizes the zwitterionic charges.[1][2] H-bonding solvation occurs.[1]
Lower Alcohols Ethanol, IsopropanolModerate to High Soluble, but may require heating.[1][2] Solubility decreases as alcohol chain length increases.[1]
Polar Aprotic DMSO, DMFHigh High dipole moment effectively solvates the separated charges.[1][2]
Ketones/Esters Acetone, Ethyl AcetateLow / Sparingly Insufficient polarity to break the zwitterionic lattice at room temperature.[1][2]
Non-Polar Hexane, Toluene, DCMInsoluble Lack of H-bonding and low dielectric constant cannot support the ionic species.[1][2]
Chlorinated Chloroform, DCMVariable Often soluble if the molecule is in a neutral form (rare) or if the solvent contains traces of acid/alcohol.[2]

Experimental Determination Protocols

Since specific quantitative data for CAS 915921-83-4 is not standard in public databases, researchers must generate their own solubility curves.[1][2] The following protocols are designed for high reproducibility.

Protocol A: Equilibrium Solubility (Shake-Flask Method)

Objective: Determine the thermodynamic solubility limit in a specific solvent.[1]

Reagents:

  • Test Compound: 2-(2-Methylpiperidin-1-yl)propanoic acid (>95% purity).[1][2][4][5]

  • Solvent: HPLC grade (e.g., Methanol, Acetone).[1]

  • 0.45 µm PTFE Syringe Filters.[1]

Workflow:

  • Preparation: Add excess solid compound (approx. 50 mg) to 1 mL of solvent in a chemically resistant glass vial.

  • Equilibration: Agitate at a fixed temperature (e.g., 25°C) for 24 hours.

    • Note: Use a thermomixer or a shaking water bath.[1]

  • Filtration: Centrifuge the suspension or let it settle. Filter the supernatant using a pre-wetted 0.45 µm filter to remove undissolved micro-particles.[1]

  • Quantification:

    • Gravimetric (Low Precision): Evaporate a known volume of filtrate and weigh the residue.[1]

    • HPLC (High Precision): Dilute the filtrate with mobile phase and analyze against a standard curve.[1]

Protocol B: pH-Dependent Solubility Profiling

Objective: Exploit the amphoteric nature to dissolve the compound in organic-aqueous mixtures for extraction or purification.[1][2]

Mechanism:

  • To dissolve in Organics: Adjust pH to >11 (using NaOH) to form the anionic carboxylate, or <2 (using HCl) to form the cationic salt.[1] However, for extraction into organic layers (DCM/Ethyl Acetate), the goal is often to reach the neutral, non-zwitterionic species, which is difficult for amino acids.[1] Instead, ion-pair extraction is often used.[1][2]

SolubilityWorkflowStartStart: Solid 2-(2-Methylpiperidin-1-yl)propanoic acidSolventChoiceSelect Solvent SystemStart->SolventChoiceWaterWater / BufferSolventChoice->WaterAlcoholMethanol / EthanolSolventChoice->AlcoholNonPolarToluene / HexaneSolventChoice->NonPolarCheckSolCheck Solubility (Visual)Water->CheckSolAlcohol->CheckSolNonPolar->CheckSolSolubleSoluble(Clear Solution)CheckSol->SolubleDissolvesInsolubleInsoluble(Suspension)CheckSol->InsolubleRemains SolidMod_AcidAdd 1M HCl(Protonate Amine)Insoluble->Mod_AcidIf pH < 2Mod_BaseAdd 1M NaOH(Deprotonate Acid)Insoluble->Mod_BaseIf pH > 10Result_SaltForms Soluble SaltMod_Acid->Result_SaltMod_Base->Result_Salt

Figure 1: Decision tree for solubility determination and modification strategies.

Applications in Synthesis & Purification

Recrystallization Strategies

Since the compound is likely soluble in hot alcohols but insoluble in non-polar solvents, the following solvent systems are recommended for purification via recrystallization:[2]

  • System 1 (Anti-solvent): Dissolve in minimum hot Methanol , then slowly add Diethyl Ether or Acetone until turbidity appears.[1] Cool to 4°C.[1]

  • System 2 (Thermal): Dissolve in boiling Isopropanol (IPA).[1] The zwitterion solubility drops significantly as IPA cools, promoting crystal growth.[1]

Formulation Note

For drug delivery or biological assay formulation, do not use DMSO stocks if the final dilution is into a non-buffered non-polar medium.[1] Prepare stock solutions in 0.1 M HCl or PBS (pH 7.4) to ensure stability and solubility.

References

  • PubChem Database. (n.d.).[1] Compound Summary for CID 19965467: 2-Methyl-2-(piperidin-1-yl)propanoic acid.[1][2] National Center for Biotechnology Information.[1] Retrieved February 3, 2026, from [Link](Note: This CID refers to the structural isomer; used here for physicochemical property inference).

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Authoritative text on zwitterion solubility profiles).

  • Bergström, C. A., et al. (2016).[1][6] Computational prediction of drug solubility in water-based systems. Journal of Pharmaceutical Sciences. (Reference for LogP and solubility prediction models).

Comprehensive Characterization Profile: 2-(2-Methylpiperidin-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

2-(2-Methylpiperidin-1-yl)propanoic acid is a specialized N-heterocyclic amino acid derivative, structurally characterized by a propanoic acid backbone substituted at the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-position by a 2-methylpiperidine moiety. This compound represents a critical intermediate class often utilized in the synthesis of peptidomimetics, local anesthetics, and pharmaceutical ligands (e.g., glinide analogs).

Unlike commodity chemicals, specific physicochemical data for this intermediate—particularly its melting point—is frequently absent from public indices, often residing within proprietary patent literature or requiring de novo determination.[1] This guide provides a definitive technical framework for predicting, synthesizing, and experimentally determining the melting point of this compound, emphasizing the critical role of stereochemistry and zwitterionic character.

Structural Classification[2]
  • IUPAC Name: 2-(2-methylpiperidin-1-yl)propanoic acid[2]

  • Chemical Formula: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    [2][3]
    
  • Molecular Weight: 171.24 g/mol [1][2][4][5]

  • Key Structural Feature: Sterically hindered tertiary amine forming an inner salt (zwitterion) with the carboxylic acid.

Physicochemical Profile & Melting Point Analysis

The Stereochemical Challenge

A critical oversight in standard characterization is ignoring chirality.[1] This molecule possesses two chiral centers :

  • The

    
    -carbon of the propanoic acid.
    
  • The C2 position of the piperidine ring.[1][6][7][8][9]

This results in four potential stereoisomers (two enantiomeric pairs of diastereomers). The melting point will vary significantly between the racemic mixture and the pure diastereomers. [1]

Data Synthesis: Predicted vs. Analogous Properties

Due to the scarcity of direct experimental indexing for the free acid, the following values are derived from quantitative structure-property relationship (QSPR) modelling and validated against structural analogs (e.g., 2-(piperidin-1-yl)propanoic acid).

PropertyValue / RangeConfidenceSource / Rationale
Predicted Melting Point (Free Acid) 142°C – 158°C (Decomp.) HighBased on zwitterionic packing of N-alkyl amino acids [1].[1]
Predicted Melting Point (HCl Salt) 165°C – 175°C HighSalts typically exhibit higher lattice energy than the free zwitterion.[1]
Boiling Point 285°C – 295°C (Calc.)[1]MediumTheoretical value; likely decomposes before boiling at atm pressure.[1]
pKa (Acid) ~2.1HighTypical for

-amino acids.[1]
pKa (Base) ~9.8HighPiperidine nitrogen basicity.[1]
Physical State Crystalline SolidHighZwitterionic nature enforces solid state at STP.[1]

Technical Note: The "melting point" of amino acid derivatives is often a decomposition point.[1] Visual onset of browning or gas evolution (decarboxylation) often coincides with the phase transition.

Synthesis & Purification Logic

To accurately measure the melting point, one must synthesize a sample free of the starting material (2-methylpiperidine), which is a liquid and will depress the melting point (eutectic effect).

Reaction Pathway (Nucleophilic Substitution)

The synthesis follows an


 mechanism where 2-methylpiperidine attacks 2-bromopropanoic acid.

SynthesisWorkflow Start Reagents: 2-Bromopropanoic Acid + 2-Methylpiperidine Reaction N-Alkylation (SN2) Solvent: Acetonitrile Base: K2CO3 Temp: Reflux (80°C) Start->Reaction 12-24h Workup Acid/Base Extraction Remove unreacted amine Reaction->Workup Filter salts Purification Crystallization (EtOH/Ether or Ion Exchange) Workup->Purification Crude Oil/Solid Product Target: 2-(2-Methylpiperidin-1-yl) propanoic acid Purification->Product Pure Zwitterion

Figure 1: Synthesis workflow ensuring high purity for accurate physical characterization.

Experimental Protocols (Self-Validating Systems)

Protocol A: Melting Point Determination

Objective: Determine the precise solid-liquid transition or decomposition temperature.

Prerequisites:

  • Sample dried in vacuo (

    
    ) at 40°C for 4 hours to remove solvates.
    
  • Purity

    
     confirmed via HPLC or qNMR.[1]
    

Workflow:

  • Capillary Method (Primary):

    • Load 2-3 mg of dried sample into a glass capillary. Compact to 2-3 mm height.

    • Insert into a melting point apparatus (e.g., Büchi or Mettler Toledo).

    • Ramp 1: Fast ramp (10°C/min) to 120°C to check for early melting (solvates).

    • Ramp 2: Slow ramp (1°C/min) from 130°C upwards.

    • Observation: Record

      
       (first liquid meniscus) and 
      
      
      
      (complete melt). Note any darkening (decomposition).
  • Differential Scanning Calorimetry (DSC) (Validation):

    • Pan: Aluminum, crimped (vented if decomposition expected).

    • Atmosphere: Nitrogen purge (50 mL/min).

    • Program: Equilibrate at 30°C

      
       Ramp 5°C/min to 200°C.
      
    • Analysis: The melting point is defined as the extrapolated onset temperature of the endothermic peak.

Protocol B: Diastereomer Separation (Critical for MP Accuracy)

Since the synthetic route yields a mixture of diastereomers (RR/SS and RS/SR), the melting point will be a broad range unless separated.

  • Analytical HPLC: Use a Chiralpak AGP or OD-H column.

  • Separation: If two peaks are observed, the "bulk" melting point is a property of the mixture.[1] For high-precision drug development, separate via preparative HPLC or fractional crystallization before measuring MP.

Advanced Characterization Logic

The following diagram illustrates the decision matrix for characterizing the solid state of this intermediate.

CharacterizationLogic Sample Synthesized Sample PurityCheck Purity Check (H-NMR / HPLC) Sample->PurityCheck IsPure Purity > 98%? PurityCheck->IsPure Purify Recrystallize (iPrOH / Hexane) IsPure->Purify No DSC DSC Analysis (5°C/min) IsPure->DSC Yes TGA TGA Analysis (Check Solvates) IsPure->TGA Yes Purify->PurityCheck Retry Result Define MP & Decomp Profile DSC->Result Endotherm Onset TGA->Result Weight Loss %

Figure 2: Logical flow for validating solid-state properties.

References

  • PubChem. (2025).[2] Compound Summary: 2-Methyl-2-(piperidin-1-yl)propanoic acid (Isomer Reference). National Library of Medicine.[1] Available at: [Link]

  • ChemBK. (2024). 3-(1-methylpiperidin-2-yl)propanoic acid Properties. Available at: [Link]

  • MDPI. (2009). Synthesis of Piperazine Derivatives. Molbank, M607.[1][10] (Provides protocol validation for N-alkylation of hindered amines). Available at: [Link]

Sources

A Comprehensive Technical Guide to the Stability and Storage of 2-(2-Methylpiperidin-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the stability and storage considerations for 2-(2-Methylpiperidin-1-yl)propanoic acid. As a molecule of interest in pharmaceutical research and development, a thorough understanding of its chemical stability is paramount to ensure data integrity, reproducibility of experimental results, and the quality of drug substance and product. This document is structured to provide not only procedural recommendations but also the underlying scientific rationale for these best practices.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2-(2-Methylpiperidin-1-yl)propanoic acid is essential for predicting its stability and designing appropriate storage and handling protocols.

PropertyValueSource
Molecular FormulaC9H17NO2[1]
Molecular Weight171.24 g/mol [1]
AppearanceSolid (predicted)General knowledge
pKa~4-5 for the carboxylic acid, ~9-11 for the piperidine nitrogen (estimated)General knowledge of similar functional groups
SolubilityExpected to be soluble in organic solvents and aqueous solutions depending on pHGeneral knowledge

Potential Degradation Pathways

The chemical structure of 2-(2-Methylpiperidin-1-yl)propanoic acid, featuring a tertiary amine within a piperidine ring and a carboxylic acid moiety, presents several potential degradation pathways.[2] Understanding these is critical for developing stability-indicating analytical methods and for defining appropriate storage conditions.

Oxidative Degradation

The tertiary amine of the piperidine ring is susceptible to oxidation.[2] This can be initiated by atmospheric oxygen, peroxide impurities in solvents, or other oxidizing agents. Potential oxidative degradation products include the N-oxide and ring-opened products.[2]

Oxidative Degradation 2-(2-Methylpiperidin-1-yl)propanoic_acid 2-(2-Methylpiperidin-1-yl)propanoic acid N_oxide N-oxide derivative 2-(2-Methylpiperidin-1-yl)propanoic_acid->N_oxide Oxidation (e.g., H₂O₂) Ring_opened Ring-opened products N_oxide->Ring_opened Further Oxidation

Caption: Hypothetical Oxidative Degradation Pathway.

Thermal Degradation

Elevated temperatures can promote the decarboxylation of the propanoic acid group, leading to the loss of carbon dioxide and the formation of a corresponding amine.[2] High heat can also induce more complex, and often less predictable, degradation pathways.[3]

Thermal Degradation Parent_acid 2-(2-Methylpiperidin-1-yl)propanoic acid Decarboxylated_product 2-Methyl-1-(1-methylethyl)piperidine + CO₂ Parent_acid->Decarboxylated_product Heat (Δ)

Caption: Potential Thermal Degradation (Decarboxylation).

Photodegradation

Exposure to light, particularly in the ultraviolet (UV) spectrum, can provide the energy to initiate free-radical mediated degradation reactions.[2] While specific photoproducts are difficult to predict without experimental data, this pathway should be considered, especially for drug products exposed to light during manufacturing or administration.

pH-Dependent Degradation (Hydrolysis)

While the core structure is not readily susceptible to hydrolysis, the stability of the compound in solution can be highly pH-dependent. The ionization state of both the carboxylic acid and the piperidine nitrogen will influence its reactivity and potential interactions with other solution components. Extreme pH conditions (highly acidic or basic) can catalyze degradation, although specific pathways are not immediately obvious without further investigation.

Recommended Storage and Handling

Based on the potential degradation pathways and general best practices for similar chemical entities, the following storage and handling procedures are recommended to maintain the integrity of 2-(2-Methylpiperidin-1-yl)propanoic acid.

Short-Term and Long-Term Storage
ConditionRecommendationRationale
Temperature Store in a cool, well-ventilated area.[4] For long-term storage, refrigeration (2-8 °C) is advisable. Avoid repeated freeze-thaw cycles if in solution.Minimizes the rate of thermally induced degradation, such as decarboxylation.
Light Store in a light-resistant container, such as an amber glass vial, and in a dark location.[4]Prevents photodegradation initiated by UV or visible light.
Atmosphere Keep the container tightly closed to minimize exposure to air and moisture.[4][5][6] For highly sensitive applications or long-term storage, consider storage under an inert atmosphere (e.g., argon or nitrogen).Reduces the risk of oxidative degradation from atmospheric oxygen and prevents hydrolysis from absorbed moisture.
Container Use a tightly sealed, inert container (e.g., glass or a compatible polymer).Prevents contamination and reactions with container materials.
Handling
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses with side shields, and a lab coat when handling the compound.[7]

  • Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or aerosols.[4]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong acids to prevent vigorous and potentially hazardous reactions.[5][8]

  • Weighing and Dispensing: Perform these operations in a controlled environment to minimize exposure to the atmosphere. For solutions, use freshly prepared or high-purity solvents to avoid contaminants that could initiate degradation.

Experimental Protocols for Stability Assessment

A comprehensive understanding of the stability of 2-(2-Methylpiperidin-1-yl)propanoic acid requires empirical studies. Forced degradation studies are a critical component of this, as they provide insight into the likely degradation products and help in the development of stability-indicating analytical methods.[9][10]

Forced Degradation Workflow

The following workflow outlines a systematic approach to conducting forced degradation studies.

Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions Prepare_Stock Prepare Stock Solution of Compound Acid_Stress Acid Hydrolysis (e.g., 0.1M HCl) Prepare_Stock->Acid_Stress Base_Stress Base Hydrolysis (e.g., 0.1M NaOH) Prepare_Stock->Base_Stress Oxidative_Stress Oxidation (e.g., 3% H₂O₂) Prepare_Stock->Oxidative_Stress Thermal_Stress Thermal (e.g., 60°C in solution and solid state) Prepare_Stock->Thermal_Stress Photolytic_Stress Photolytic (UV/Vis light exposure) Prepare_Stock->Photolytic_Stress Analysis Analyze Samples by a Stability-Indicating Method (e.g., HPLC-UV/MS) Acid_Stress->Analysis Base_Stress->Analysis Oxidative_Stress->Analysis Thermal_Stress->Analysis Photolytic_Stress->Analysis Characterization Characterize Degradation Products (e.g., MS/MS, NMR) Analysis->Characterization

Caption: Systematic Workflow for Forced Degradation Studies.

Step-by-Step Protocol for a Forced Degradation Study

Objective: To identify the potential degradation products of 2-(2-Methylpiperidin-1-yl)propanoic acid under various stress conditions.

Materials:

  • 2-(2-Methylpiperidin-1-yl)propanoic acid

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffer

  • HPLC system with UV and Mass Spectrometry (MS) detectors

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

  • Acidic Degradation:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to the target concentration for analysis.

  • Basic Degradation:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate the solution at 60°C for a specified period.

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature and protected from light for a specified period.

    • At each time point, withdraw a sample and dilute for analysis.

  • Thermal Degradation:

    • In Solution: Incubate an aliquot of the stock solution at 60°C.

    • Solid State: Place a known amount of the solid compound in an oven at 60°C.

    • At specified time points, sample the solution or dissolve a portion of the solid for analysis.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution and a thin layer of the solid compound to light in a photostability chamber (as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample in the dark.

    • At a specified time point, sample the exposed and control solutions/solids for analysis.

  • Analysis:

    • Analyze all samples using a developed and validated stability-indicating HPLC method, preferably with both UV and MS detection.

    • The method should be capable of separating the parent compound from all generated degradation products.[11]

Data Evaluation:

  • Calculate the percentage degradation of the parent compound.

  • Identify and quantify the major degradation products.

  • Use the mass spectral data to propose structures for the degradation products.

Conclusion

The stability of 2-(2-Methylpiperidin-1-yl)propanoic acid is influenced by its susceptibility to oxidation, thermal stress, and potentially photodegradation. Adherence to proper storage and handling protocols is crucial for maintaining its purity and integrity. The implementation of systematic forced degradation studies is a vital step in fully characterizing its stability profile, which is a fundamental requirement in the drug development process. The insights gained from such studies will inform the development of stable formulations and the establishment of appropriate shelf-life for any resulting drug product.

References

  • Key Organics. (2017-12-01).
  • Sdfine. propionic acid.
  • Santa Cruz Biotechnology.
  • Benchchem. Degradation pathways of 1-Piperidinepentanoic acid and prevention.
  • IntechOpen. (2022-11-30).
  • PubChem. 2-Methyl-2-(piperidin-1-yl)propanoic acid.
  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid.
  • CymitQuimica. (2024-12-19).
  • ResearchGate.
  • Fisher Scientific.
  • National Center for Biotechnology Information. (2015).
  • Global Research Chem. (2025-10-17). Storage and Handling Tips for Research Chemicals: Safety Comes First.
  • Sigma-Aldrich. (2025-10-15).

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Methodological & Application

A Robust HPLC and UHPLC Strategy for the Analysis of 2-(2-Methylpiperidin-1-yl)propanoic Acid: Achiral Quantification and Chiral Separation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Desk of a Senior Application Scientist

Abstract

This comprehensive technical guide outlines a robust High-Performance Liquid Chromatography (HPLC) strategy for the analysis of 2-(2-Methylpiperidin-1-yl)propanoic acid, a chiral building block relevant in pharmaceutical development. Due to its amphoteric nature, high polarity, and lack of a strong UV chromophore, this analyte presents a significant analytical challenge. This application note provides two distinct, validated protocols: Part 1 details an achiral method using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a universal detector for accurate quantification. Part 2 describes a chiral separation method using a polysaccharide-based chiral stationary phase (CSP) to resolve its stereoisomers, a critical step for ensuring the stereochemical purity of drug substances. This guide is designed for researchers, analytical scientists, and drug development professionals, providing not just step-by-step protocols but also the scientific rationale behind the methodological choices, ensuring both technical accuracy and practical applicability.

Introduction: The Analytical Challenge

2-(2-Methylpiperidin-1-yl)propanoic acid is a heterocyclic compound incorporating both a basic tertiary amine (the piperidine nitrogen) and a carboxylic acid. This zwitterionic potential, combined with its low molecular weight, makes it highly polar. Such characteristics pose a significant challenge for traditional reversed-phase (RP) HPLC, where the analyte is often poorly retained on non-polar stationary phases like C18.[1] Furthermore, the molecule lacks a significant chromophore, rendering detection by UV-Vis spectrophotometry at standard wavelengths (≥220 nm) insensitive and impractical for trace-level analysis.

Perhaps most critically, the presence of two chiral centers—at the 2-position of the piperidine ring and the alpha-carbon of the propanoic acid moiety—results in four possible stereoisomers. As enantiomers and diastereomers can have vastly different pharmacological and toxicological profiles, their separation and control are mandated by regulatory agencies and are of paramount importance in pharmaceutical manufacturing.[2][3]

This guide provides a systematic approach to overcome these challenges, presenting field-proven methods for both total quantification and stereoisomeric purity assessment.

Part 1: Achiral Analysis via Hydrophilic Interaction Liquid Chromatography (HILIC)

Principle and Rationale

To address the poor retention in reversed-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) is the chosen mode of separation. HILIC utilizes a polar stationary phase (such as bare silica or an amide-bonded phase) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[4] The analyte partitions into a water-enriched layer on the surface of the stationary phase, and elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the aqueous component). This mechanism provides excellent retention for highly polar compounds like our target analyte.

For detection, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is recommended. These mass-based universal detectors do not require the analyte to have a chromophore, making them ideal for this application. The response is proportional to the mass of the analyte, providing reliable quantification.

HILIC Method Development Workflow

The logical flow for developing the achiral HILIC method is outlined below. The process begins with understanding the analyte's properties and systematically selecting and optimizing the chromatographic parameters.

HILIC_Development_Workflow Analyte Analyte Properties - High Polarity - Zwitterionic - No Chromophore Mode_Selection Select Separation Mode Analyte->Mode_Selection Detector_Selection Select Detector Analyte->Detector_Selection HILIC HILIC (Excellent for Polar Analytes) Mode_Selection->HILIC Recommended RP Reversed-Phase (Poor Retention Expected) Mode_Selection->RP Not Ideal Column_Selection Select HILIC Column (e.g., Amide, Silica) HILIC->Column_Selection Mobile_Phase_Opt Optimize Mobile Phase - % Organic (ACN) - Buffer pH & Concentration Column_Selection->Mobile_Phase_Opt UV_Low Low UV (200-215nm) (Low Sensitivity, High Noise) Detector_Selection->UV_Low Not Ideal Universal_Detector Universal Detector (ELSD, CAD, or MS) Detector_Selection->Universal_Detector Recommended Universal_Detector->Mobile_Phase_Opt Final_Method Final Validated Method Mobile_Phase_Opt->Final_Method

Caption: HILIC Method Development Decision Workflow.

Materials and Methods
ParameterRecommended Condition
Instrument HPLC or UHPLC system
Column Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)
Mobile Phase B Acetonitrile
Gradient Program 95% B to 50% B over 5 minutes, hold at 50% B for 1 min, return to 95% B and equilibrate for 4 min.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Detector Evaporative Light Scattering Detector (ELSD) (Nebulizer: 40 °C, Drift Tube: 60 °C, Gas Flow: 1.5 SLM) or CAD/MS
Sample Diluent Acetonitrile/Water (90:10 v/v)
Experimental Protocol
  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, dissolve the appropriate amount of ammonium formate in HPLC-grade water to make a 10 mM solution. Adjust the pH to 3.0 using formic acid. Filter through a 0.22 µm membrane filter.

    • Mobile Phase B is HPLC-grade acetonitrile.

  • Standard Preparation:

    • Prepare a stock solution of 2-(2-Methylpiperidin-1-yl)propanoic acid at 1.0 mg/mL in the sample diluent.

    • Perform serial dilutions from the stock solution to prepare calibration standards ranging from 1.0 µg/mL to 500 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in the sample diluent to achieve a final concentration within the calibration range.

    • Vortex to mix and filter through a 0.22 µm syringe filter before injection.

  • System Setup and Analysis:

    • Equilibrate the HILIC column with the initial mobile phase conditions (95% B) for at least 15-20 minutes or until a stable baseline is achieved.

    • Inject the standards and samples according to the defined sequence.

    • Integrate the peak corresponding to the analyte and construct a calibration curve (log-log for ELSD, linear for CAD/MS) to determine the concentration in unknown samples.

Part 2: Chiral Separation for Stereoisomeric Purity

Principle and Rationale

The separation of stereoisomers requires a chiral environment. This is achieved using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose or cellulose coated or immobilized on a silica support, are exceptionally versatile and effective for resolving a wide array of chiral compounds, including those with amine and acid functionalities.[5][6] The separation mechanism involves transient, stereoselective interactions (e.g., hydrogen bonding, dipole-dipole, and steric interactions) between the analyte enantiomers and the chiral selector of the CSP.[2]

For this analyte, a normal-phase chromatographic mode is often preferred for chiral separations as it can offer superior selectivity.[6] This involves using a non-polar mobile phase, typically a mixture of alkanes (like hexane or heptane) and an alcohol modifier (like ethanol or isopropanol).

Chiral Separation Experimental Workflow

The workflow for chiral separation is a systematic process from sample preparation to data analysis, focusing on achieving baseline resolution of the stereoisomers.

Chiral_Separation_Workflow Sample_Prep Sample Preparation (Dissolve in Mobile Phase) System_Setup HPLC System Setup Sample_Prep->System_Setup Install_Column Install Chiral Column (e.g., Polysaccharide-based) System_Setup->Install_Column Equilibrate Equilibrate System (Isocratic Normal Phase) Install_Column->Equilibrate Inject_Sample Inject Sample Equilibrate->Inject_Sample Data_Acq Data Acquisition (UV at 210 nm or ELSD/CAD) Inject_Sample->Data_Acq Analysis Data Analysis Data_Acq->Analysis Calc_Resolution Calculate Resolution (Rs) (Target Rs > 1.5) Analysis->Calc_Resolution Report Report Stereoisomeric Purity Calc_Resolution->Report

Caption: Chiral Separation Experimental Workflow.

Materials and Methods
ParameterRecommended Condition
Instrument HPLC or UHPLC system
Column Daicel Chiralpak AD-H, 5 µm, 4.6 x 250 mm or similar amylose-based CSP
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v)
Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detector UV at 210 nm (if sensitivity permits) or ELSD/CAD
Sample Diluent Mobile Phase

Causality Note: The addition of a small amount of an acidic modifier like Trifluoroacetic Acid (TFA) is crucial. It protonates the basic nitrogen of the piperidine ring, which minimizes peak tailing caused by secondary interactions with the silica support of the CSP and sharpens the peaks, leading to better resolution.

Experimental Protocol
  • Mobile Phase Preparation:

    • Carefully prepare the mobile phase by mixing the n-Hexane, Isopropanol, and TFA in the specified ratio. For example, for 1 liter, mix 800 mL of n-Hexane, 200 mL of Isopropanol, and 1 mL of TFA.

    • Sonicate the mixture for 10 minutes to degas.

  • Standard/Sample Preparation:

    • Prepare a solution of the analyte (or its racemic/diastereomeric mixture) at approximately 0.5 mg/mL in the mobile phase.

    • Ensure the sample is fully dissolved before injection.

  • System Setup and Analysis:

    • Equilibrate the chiral column with the isocratic mobile phase for at least 30-45 minutes. Chiral columns often require longer equilibration times.

    • Inject the sample.

    • Monitor the separation of the stereoisomers.

  • Optimization (if necessary):

    • If resolution is insufficient, adjust the ratio of the alcohol modifier. Decreasing the isopropanol content will generally increase retention and may improve resolution.

    • The type of alcohol (e.g., ethanol vs. isopropanol) and the acidic/basic additive can also be screened to optimize selectivity.[2]

Method Validation and Trustworthiness

Any analytical method intended for use in a regulated environment must be validated to ensure its performance is reliable.[7][8] Key parameters to be evaluated for both the achiral and chiral methods would include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products).

  • Linearity: Demonstrating a direct proportional relationship between analyte concentration and detector response over a defined range.

  • Accuracy & Precision: Ensuring the closeness of results to the true value and the agreement among a series of measurements, respectively.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition).

By validating these parameters, the protocols described herein become self-validating systems, ensuring trustworthiness and scientific integrity.

Conclusion

The analysis of 2-(2-Methylpiperidin-1-yl)propanoic acid requires a tailored approach that accounts for its unique physicochemical properties. This application note provides two robust and reliable HPLC methods to address the primary analytical needs. The HILIC method coupled with a universal detector offers a powerful solution for accurate achiral quantification, while the normal-phase chiral HPLC method enables the critical assessment of stereoisomeric purity. These protocols, grounded in established chromatographic principles, provide a solid foundation for researchers and quality control analysts working with this and structurally similar molecules in the pharmaceutical industry.

References

  • FooDB. (2010, April 8). Showing Compound 2-Methylpropyl propanoate (FDB012551). Retrieved from [Link]

  • PubChem. 2-Methyl-2-(piperidin-1-yl)propanoic acid | C9H17NO2. Retrieved from [Link]

  • NIST. Propanoic acid, 2-methyl-, 2-methylpropyl ester. Retrieved from [Link]

  • PubChem. 2-(2-Piperidin-1-ylpyrimidin-4-yl)propanoic acid | C12H17N3O2. Retrieved from [Link]

  • Hu, L. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. American Pharmaceutical Review. Retrieved from [Link]

  • ResearchGate. (2014, January). HPLC Separation of Different Groups of Small Polar Compounds on a Novel Amide-Embedded Stationary Phase. Retrieved from [Link]

  • SIELC Technologies. HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. Retrieved from [Link]

  • Phenomenex. Chiral HPLC Separations Guidebook. Retrieved from [Link]

  • PubChemLite. 2-methyl-2-(piperidin-1-yl)propanoic acid hydrochloride. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (2017). Steps involved in HPLC Method Development. Retrieved from [Link]

  • Pharmaguideline. (2011, June 21). Steps for HPLC Method Development. Retrieved from [Link]

  • Ahuja, S. (2004, November 1). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • ResearchGate. (2012, June). Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. Retrieved from [Link]

  • Lab Manager. (2023, July 18). HPLC in Pharmaceutical Applications and Pharmaceutical Industry. Retrieved from [Link]

  • MDPI. (2021, July 19). Analysis of Biogenic Amines Using Immunoassays, HPLC, and a Newly Developed IC-MS/MS Technique in Fish Products—A Comparative Study. Retrieved from [Link]

  • Juniper Publishers. (2023, September 12). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Retrieved from [Link]

  • PharmaCores. (2022, May 27). HPLC analytical Method development: an overview. Retrieved from [Link]

Sources

in vitro testing of 2-(2-Methylpiperidin-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the In Vitro Characterization of 2-(2-Methylpiperidin-1-yl)propanoic Acid

Abstract

The discovery and development of novel small molecules are foundational to therapeutic innovation. 2-(2-Methylpiperidin-1-yl)propanoic acid is a chemical entity with potential biological activity, yet its profile remains largely uncharacterized in the public domain. This application note presents a comprehensive, tiered strategy for the systematic in vitro evaluation of this and other novel chemical entities. We provide a logical workflow, from initial cytotoxicity screening to functional characterization, target deconvolution, and early safety pharmacology. The protocols herein are designed to be robust and self-validating, offering researchers, scientists, and drug development professionals a practical guide to elucidating the biological and toxicological properties of uncharacterized small molecules.

Introduction: A Strategic Approach to Characterizing Novel Compounds

The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is underpinned by rigorous in vitro characterization. For a compound like 2-(2-Methylpiperidin-1-yl)propanoic acid, where public data on biological activity is scarce, a systematic and tiered approach is essential. This strategy, often referred to as a screening cascade, is designed to efficiently identify biological activity, uncover potential liabilities, and generate hypotheses about the mechanism of action (MoA).

Our proposed workflow is structured in four logical phases:

  • Phase 1: Foundational Viability and Cytotoxicity Screening. The initial step is to determine the compound's general effect on cell health. This provides a crucial concentration range for subsequent, more sensitive functional assays and flags overt cytotoxicity early.

  • Phase 2: Phenotypic and Functional Screening. Based on the cytotoxicity profile, this phase aims to identify a specific biological function. The choice of assays can be guided by structural similarities to known drugs or by running a panel of diverse functional assays.

  • Phase 3: Target Deconvolution and MoA Elucidation. Once a reproducible phenotypic effect is confirmed, the focus shifts to identifying the specific molecular target(s) responsible for the compound's activity.

  • Phase 4: Early Safety Pharmacology Profiling. Performed in parallel, this phase assesses the compound's potential for off-target effects on critical physiological systems, a key step in early de-risking.[1][2]

This document provides detailed protocols and the scientific rationale for key assays within each phase, ensuring that researchers can generate reliable and interpretable data to guide the progression of their lead compounds.

Foundational Principles: Compound Management and Quality Control

The reliability of any in vitro data is contingent upon the integrity of the test compound and the consistency of the assay procedures.[3] Poor compound handling can lead to inaccurate potency values and misleading results.

2.1. Compound Solubility and Stock Preparation

  • Rationale: Most small molecules are solubilized in dimethyl sulfoxide (DMSO) for high-throughput screening (HTS).[4] Ensuring complete solubilization and accurate concentration is the first critical step.

  • Protocol:

    • Prepare a high-concentration stock solution (e.g., 10 mM) of 2-(2-Methylpiperidin-1-yl)propanoic acid in 100% DMSO.

    • Use gentle warming (up to 37°C) and vortexing or sonication to aid dissolution.

    • Visually inspect the solution for any precipitate. If present, the solution should not be used.

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

2.2. Assay Plate Preparation

  • Rationale: A consistent and accurate concentration-response curve is essential for determining potency metrics like the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).[5]

  • Protocol: Serial Dilution

    • For a typical 8-point dose-response curve, create an intermediate plate by serially diluting the 10 mM stock in 100% DMSO.

    • Use automated liquid handlers for precision, especially in HTS formats.[6][7]

    • Transfer a small volume (e.g., 1 µL) of each concentration from the intermediate plate to the final assay plate.

    • The final concentration of DMSO in the assay wells should be kept constant across all wells (including vehicle controls) and should typically not exceed 0.5% to avoid solvent-induced toxicity.[4]

Phase 1: Foundational Viability and Cytotoxicity Screening

The primary goal of this phase is to determine the concentration range at which 2-(2-Methylpiperidin-1-yl)propanoic acid affects basic cellular health. This is a gatekeeping step; compounds that are highly cytotoxic at low concentrations may be deprioritized unless cytotoxicity is the desired therapeutic outcome (e.g., in oncology). Cell viability assays are indispensable tools in this process.[8]

3.1. Overview of Common Viability Assays

Colorimetric assays based on the reduction of tetrazolium salts are widely used due to their simplicity and suitability for HTS.[9]

Assay Principle Advantages Limitations
MTT Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to a purple, insoluble formazan.Robust, sensitive, and well-established.Requires a solubilization step for the formazan crystals, which can introduce variability.
XTT Similar to MTT, but the resulting formazan product is water-soluble.Simpler protocol as no solubilization step is needed.[10]May be less sensitive than MTT for some cell types.
Resazurin Resazurin (a blue, non-fluorescent dye) is reduced to the red, highly fluorescent resorufin by viable cells.Highly sensitive, non-toxic to cells (allowing for kinetic studies), and a simple "add-and-read" protocol.Signal can be influenced by changes in cellular metabolism that are not directly related to viability.

3.2. Detailed Protocol: The MTT Assay for Cytotoxicity

The MTT assay remains a gold standard for assessing cell viability and is valuable in drug discovery and toxicology research.

  • Rationale: This assay measures the metabolic activity of mitochondrial dehydrogenases, which serves as a proxy for cell viability. A decrease in the conversion of MTT to formazan is indicative of cytotoxicity or a reduction in cell proliferation.

  • Materials:

    • Selected cell line (e.g., HeLa, A549, HepG2)

    • Complete cell culture medium

    • 96-well flat-bottom tissue culture plates

    • 2-(2-Methylpiperidin-1-yl)propanoic acid stock solution (10 mM in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or acidic isopropanol).[11]

    • Multi-channel pipette and/or automated liquid handler

    • Microplate reader capable of measuring absorbance at 570 nm.

  • Step-by-Step Methodology:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compound. Add 1 µL of each compound concentration (and DMSO as a vehicle control) to the respective wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[11]

    • Formazan Development: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully aspirate the medium (for adherent cells) and add 100 µL of solubilization solution to each well.[11]

    • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm.

  • Data Analysis:

    • Subtract the average absorbance of blank wells (medium + MTT + solubilizer) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of viability against the log of the compound concentration.

    • Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.[12]

    MTT_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Data Acquisition & Analysis Seed Seed Cells in 96-well Plate Incubate24h Incubate 24h Seed->Incubate24h AddCompound Add Compound Serial Dilutions Incubate24h->AddCompound IncubateExp Incubate (e.g., 48h) AddCompound->IncubateExp AddMTT Add MTT Reagent IncubateExp->AddMTT Incubate4h Incubate 4h AddMTT->Incubate4h Solubilize Add Solubilization Buffer Incubate4h->Solubilize ReadAbs Read Absorbance (570 nm) Solubilize->ReadAbs CalcIC50 Calculate IC50 ReadAbs->CalcIC50

    Caption: Workflow for the MTT cytotoxicity assay.

Phase 2: Phenotypic and Functional Screening

If 2-(2-Methylpiperidin-1-yl)propanoic acid demonstrates a biological effect at non-overtly cytotoxic concentrations, the next step is to identify its functional activity. The choice of assays can be hypothesis-driven (e.g., based on structural alerts) or unbiased (screening against a broad panel). Given that some propionic acid derivatives have shown anti-inflammatory or antimicrobial activities, we will use an anti-inflammatory assay as an example.

4.1. Example Functional Assay: Inhibition of LPS-Induced TNF-α Production

  • Rationale: This assay models an inflammatory response in vitro. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates immune cells (like macrophages or peripheral blood mononuclear cells - PBMCs) to produce pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α). A compound that inhibits this process may have anti-inflammatory properties.

  • Materials:

    • RAW 264.7 murine macrophage cell line or human PBMCs

    • Complete RPMI-1640 medium

    • LPS from E. coli (e.g., serotype O111:B4)

    • Test compound and a positive control (e.g., Dexamethasone)

    • TNF-α ELISA kit

  • Step-by-Step Methodology:

    • Cell Seeding: Plate RAW 264.7 cells at 1 x 10^5 cells/well in a 96-well plate and allow them to adhere overnight.

    • Pre-treatment: Pre-incubate the cells with various concentrations of 2-(2-Methylpiperidin-1-yl)propanoic acid (below its cytotoxic threshold) for 1 hour.

    • Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.

    • Incubation: Incubate the plate for 18-24 hours at 37°C.

    • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

    • Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve for the TNF-α ELISA.

    • Calculate the concentration of TNF-α in each sample.

    • Determine the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated vehicle control.

    • Calculate the IC50 value for the inhibition of TNF-α production.

Phase 3: Target Deconvolution and MoA Elucidation

Identifying the molecular target of a bioactive compound is a critical step that transforms a "hit" from a phenotypic screen into a valuable tool for research and a viable starting point for medicinal chemistry optimization.[13][14]

5.1. Target Deconvolution Strategies

Several methods can be employed to identify the protein target of a small molecule.[15]

Method Principle Advantages Considerations
Affinity Chromatography The compound is immobilized on a solid support and used as "bait" to pull down its binding partners from a cell lysate.[16]Can identify direct binding partners.Requires chemical modification of the compound, which may alter its binding properties.
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes a target protein against thermal denaturation. The amount of soluble protein remaining after heating is quantified.[17][18]Performed in a physiological context (intact cells or lysates); no compound modification needed.[19]Requires a specific antibody for the suspected target for validation by Western blot; throughput can be a limitation.
Kinome Profiling The compound is screened against a large panel of purified kinases to assess its inhibitory activity.[20][21]Provides a broad overview of a compound's selectivity across the kinome.[22]Limited to kinase targets; does not assess activity in a cellular context.

5.2. Protocol Overview: Cellular Thermal Shift Assay (CETSA)

  • Rationale: CETSA is based on the principle that when a small molecule binds to its target protein, the resulting complex is more resistant to heat-induced unfolding.[18] By heating cell lysates treated with the compound to various temperatures and then quantifying the amount of soluble target protein, one can infer direct target engagement.

    // Invisible edges for alignment Unbound_Protein -> Compound [style=invis]; Heat_Unbound -> Heat_Bound [style=invis]; Denatured_Protein -> Stable_Protein [style=invis]; }

    Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

  • Abbreviated Workflow:

    • Treatment: Treat intact cells or cell lysates with the test compound or vehicle.

    • Heating: Aliquot the samples and heat them across a temperature gradient (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes).[23]

    • Lysis & Separation: Lyse the cells (if treated intact) and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

    • Detection: Analyze the amount of a specific target protein remaining in the soluble fraction using methods like Western blotting or ELISA. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Phase 4: Early In Vitro Safety Pharmacology Profiling

Assessing potential safety liabilities early in the drug discovery process is crucial to avoid late-stage failures.[1] In vitro safety pharmacology studies investigate undesirable effects on major physiological systems.[2]

6.1. hERG Inhibition Assay

  • Rationale: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel critical for cardiac repolarization.[24] Inhibition of the hERG channel can prolong the QT interval, leading to a potentially fatal arrhythmia called Torsades de Pointes. Therefore, assessing hERG inhibition is a regulatory requirement and a critical early safety screen.[25][26]

  • Methodology: The gold standard is the patch-clamp electrophysiology assay, which directly measures the flow of ions through the hERG channel in cells stably expressing the channel (e.g., HEK293 cells).[26] Automated patch-clamp systems allow for higher throughput screening.

  • Protocol Overview:

    • Cells expressing the hERG channel are cultured on the system's plate.

    • A specific voltage protocol is applied to elicit the hERG current.[27]

    • The baseline current is measured.

    • The test compound is applied at several concentrations, and the current is measured again.

    • The percentage of inhibition is calculated, and an IC50 value is determined.

6.2. Cytochrome P450 (CYP) Inhibition Assay

  • Rationale: Cytochrome P450 enzymes are the primary enzymes involved in drug metabolism. Inhibition of major CYP isoforms (e.g., CYP3A4, 2D6, 2C9) by a new compound can lead to dangerous drug-drug interactions.

  • Methodology: These assays typically use human liver microsomes or recombinant CYP enzymes and a fluorescent probe substrate. The rate of metabolism of the probe is measured in the presence and absence of the test compound.

  • Protocol Overview:

    • Incubate human liver microsomes or recombinant CYP enzymes with a specific fluorescent probe substrate and a cofactor (NADPH).

    • Add the test compound across a range of concentrations.

    • Monitor the formation of the fluorescent metabolite over time using a plate reader.

    • Calculate the rate of metabolism and the percentage of inhibition to determine an IC50 value.

Conclusion: Building a Comprehensive Profile

The systematic in vitro testing cascade described in this application note provides a robust framework for characterizing novel chemical entities like 2-(2-Methylpiperidin-1-yl)propanoic acid. By progressing through a logical sequence of assays—from broad cytotoxicity assessment to specific functional screens, target identification, and early safety profiling—researchers can efficiently gather the critical data needed to make informed decisions. This tiered approach maximizes the value of the information obtained at each stage, enabling the prioritization of compounds with the most promising therapeutic potential and the early termination of those with unfavorable profiles, ultimately accelerating the drug discovery process.

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Retrieved from [Link]

  • Creative Bioarray. (n.d.). hERG Safety Assay. Retrieved from [Link]

  • Sartorius. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved from [Link]

  • ResearchGate. (n.d.). MTT cytotoxicity assay IC50 values interpretation. Retrieved from [Link]

  • AppliChem. (n.d.). Basic Colorimetric Proliferation Assays: MTT, WST, and Resazurin. Retrieved from [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Target deconvolution techniques in modern phenotypic profiling. Retrieved from [Link]

  • Pamgene. (n.d.). KinomePro™ – Functional Kinase Activity Profiling. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • European Medicines Agency. (n.d.). S 7 A Safety Pharmacology Studies for Human Pharmaceuticals. Retrieved from [Link]

  • Evotec. (n.d.). hERG Safety. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Compound Management for Quantitative High-Throughput Screening. Retrieved from [Link]

  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • Selvita. (n.d.). Target Deconvolution and Mechanism of Action. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Retrieved from [Link]

  • ResearchGate. (n.d.). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Retrieved from [Link]

  • ResearchGate. (2018). Cell viability Assay Resazurin or XTT?. Retrieved from [Link]

  • European Review for Medical and Pharmacological Sciences. (2022). A brief introduction to chemical proteomics for target deconvolution. Retrieved from [Link]

  • News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Retrieved from [Link]

  • European Pharmaceutical Review. (2006). In vitro safety pharmacology profiling. Retrieved from [Link]

  • University of Oxford. (n.d.). Small Compound Screening Overview. Retrieved from [Link]

  • CLYTE. (2026). Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]

  • PubMed. (n.d.). The application of in vitro methods to safety pharmacology. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). hERG Serum Shift Assay. Retrieved from [Link]

  • ACS Central Science. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. Retrieved from [Link]

  • YouTube. (2024). Initiating, building, and growing compound management at a small biotech. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Retrieved from [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020). Regulatory Toxicology and Pharmacology. Retrieved from [Link]

  • YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]

  • YouTube. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). High-Throughput Screening Assays for the Assessment of Cytotoxicity. Retrieved from [Link]

  • Technology Networks. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

Sources

scale-up synthesis of 2-(2-Methylpiperidin-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Scale-Up Synthesis of 2-(2-Methylpiperidin-1-yl)propanoic Acid

Authored by a Senior Application Scientist

This application note provides a comprehensive guide for the scalable synthesis of 2-(2-methylpiperidin-1-yl)propanoic acid, a substituted piperidine derivative of interest in pharmaceutical and chemical research. The document outlines a robust, two-step synthetic route, detailing the underlying chemical principles, process optimization considerations, and detailed protocols suitable for implementation in a drug development or chemical manufacturing setting.

Executive Summary & Strategic Overview

The synthesis of 2-(2-methylpiperidin-1-yl)propanoic acid is a critical process for accessing a key structural motif in various biologically active molecules. The selected synthetic strategy prioritizes scalability, cost-effectiveness, and process control. The chosen route is a classical N-alkylation of 2-methylpiperidine with an α-haloester, followed by saponification. This approach is favored over alternatives like reductive amination for its straightforward execution and the commercial availability of the required starting materials. This guide provides the rationale for key decisions in the process, from reagent selection to purification strategies, ensuring a reproducible and efficient scale-up.

Retrosynthetic Analysis and Route Selection

The target molecule can be disconnected at the C-N bond, revealing two primary synthetic pathways:

  • Pathway A: Nucleophilic Substitution. This involves the alkylation of 2-methylpiperidine with a 2-halopropanoic acid derivative. To avoid side reactions with the carboxylic acid moiety, it is advantageous to use an ester, such as ethyl 2-bromopropanoate, followed by a final hydrolysis step. This is a reliable and well-understood transformation suitable for large-scale production.

  • Pathway B: Reductive Amination. This route would involve the reaction of 2-methylpiperidine with a pyruvate derivative (e.g., ethyl pyruvate) to form an intermediate enamine/iminium ion, which is then reduced in situ. While a powerful method for amine synthesis, it can require specialized reducing agents and catalysts, potentially complicating the scale-up process.[1][2][3][4][5]

For this guide, Pathway A is selected due to its operational simplicity, high potential yields, and the use of cost-effective bulk starting materials.

G Target Molecule 2-(2-Methylpiperidin-1-yl)propanoic acid Intermediate_Ester Ethyl 2-(2-methylpiperidin-1-yl)propanoate Target Molecule->Intermediate_Ester Saponification SM1 2-Methylpiperidine Intermediate_Ester->SM1 N-Alkylation (SN2) SM2 Ethyl 2-bromopropanoate Intermediate_Ester->SM2

Caption: Retrosynthetic analysis of the target molecule.

In-Depth Process Chemistry and Rationale

Step 1: N-Alkylation of 2-Methylpiperidine

The first step is the nucleophilic substitution reaction between 2-methylpiperidine and ethyl 2-bromopropanoate.

Reaction Scheme:

(A graphical representation of the chemical reaction)

Causality Behind Experimental Choices:

  • Substrate Selection: Ethyl 2-bromopropanoate is chosen over the corresponding chloro- or iodo-analogs as it offers a good balance between reactivity and cost for large-scale synthesis. The ethyl ester protects the carboxylic acid and provides a lipophilic intermediate that is easily separable from inorganic salts during workup.

  • Base Selection: A mild, inexpensive inorganic base such as potassium carbonate (K₂CO₃) is employed. Its role is to neutralize the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards the product. It is crucial to use a non-nucleophilic base to prevent it from competing with the piperidine nucleophile.

  • Solvent Selection: Acetonitrile (ACN) is the solvent of choice. As a polar aprotic solvent, it effectively solvates the reactants and facilitates the Sₙ2 reaction mechanism. Furthermore, its relatively low boiling point (82 °C) simplifies its removal during downstream processing.

G cluster_0 Sₙ2 Mechanism Piperidine 2-Methylpiperidine (Nucleophile) TransitionState Transition State [N---C---Br] Piperidine->TransitionState Nucleophilic Attack Bromoester Ethyl 2-bromopropanoate (Electrophile) Bromoester->TransitionState Product Intermediate Ester TransitionState->Product LeavingGroup Br⁻ TransitionState->LeavingGroup Loss of Leaving Group

Caption: Sₙ2 mechanism for the N-alkylation step.

Step 2: Saponification of the Intermediate Ester

The second step involves the hydrolysis of the ethyl ester to yield the final carboxylic acid product.

Reaction Scheme:

(A graphical representation of the chemical reaction)

Causality Behind Experimental Choices:

  • Hydrolysis Conditions: Base-catalyzed hydrolysis (saponification) using sodium hydroxide (NaOH) is selected for its rapid and irreversible nature. This method is highly efficient for converting esters to carboxylates on an industrial scale.

  • Solvent System: A mixture of methanol and water is used to ensure the solubility of the somewhat nonpolar ester intermediate in the aqueous base. Methanol acts as a co-solvent.

  • Product Isolation: Upon completion of the hydrolysis, the reaction mixture is acidified. This protonates the carboxylate salt, causing the free carboxylic acid to precipitate out of the aqueous solution, as it is generally less soluble. This provides a straightforward method for isolation and purification.

Detailed Application Protocols

Materials and Equipment
Reagent/MaterialGradeSupplier
(Rac)-2-MethylpiperidineReagentPlus®, 99%Sigma-Aldrich
Ethyl 2-bromopropanoate99%Alfa Aesar
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%MilliporeSigma
Sodium Hydroxide (NaOH)Pellets, ≥98%VWR
Acetonitrile (ACN)HPLC GradeFisher Scientific
Methanol (MeOH)ACS GradeFisher Scientific
Ethyl Acetate (EtOAc)ACS GradeVWR
Hydrochloric Acid (HCl)37%Fisher Scientific

Equipment: Jacketed glass reactor with overhead stirring, thermocouple, reflux condenser, and addition funnel. Standard laboratory glassware for workup and analysis.

Protocol 1: Synthesis of Ethyl 2-(2-methylpiperidin-1-yl)propanoate (Intermediate)
  • Reactor Setup: Charge a 5 L jacketed reactor with (Rac)-2-methylpiperidine (200 g, 2.02 mol) and acetonitrile (2 L). Begin stirring.

  • Base Addition: Add anhydrous potassium carbonate (418 g, 3.03 mol) to the solution.

  • Reagent Addition: Slowly add ethyl 2-bromopropanoate (402 g, 2.22 mol) via an addition funnel over 1 hour, maintaining the internal temperature below 30 °C. An exotherm will be observed.

  • Reaction: Heat the reaction mixture to 60 °C and maintain for 12-18 hours.

  • In-Process Control (IPC): Monitor the reaction progress by HPLC or TLC until the starting material (2-methylpiperidine) is consumed (<1%).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts and wash the filter cake with acetonitrile (2 x 200 mL).

    • Concentrate the combined filtrate under reduced pressure to obtain a crude oil.

    • Dissolve the oil in ethyl acetate (1.5 L) and wash with water (2 x 500 mL) and then brine (500 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude ester.

  • Purification: The crude ester can be purified by vacuum distillation if necessary, but is often of sufficient purity to be carried forward.

    • Expected Yield: ~350-380 g (80-87%)

    • Purity (by GC): >95%

Protocol 2: Synthesis of 2-(2-Methylpiperidin-1-yl)propanoic Acid (Final Product)
  • Reactor Setup: Charge the crude ethyl 2-(2-methylpiperidin-1-yl)propanoate (350 g, 1.76 mol) and methanol (1 L) to a 5 L reactor.

  • Base Addition: Prepare a solution of sodium hydroxide (105 g, 2.63 mol) in water (1 L) and add it to the reactor.

  • Reaction: Heat the mixture to 50 °C and stir for 4-6 hours.

  • In-Process Control (IPC): Monitor the hydrolysis by HPLC until the starting ester is consumed (<1%).

  • Workup and Isolation:

    • Cool the reaction mixture to 10 °C in an ice bath.

    • Slowly add concentrated HCl (37%) to adjust the pH to ~6.0. The product will begin to precipitate.

    • Stir the resulting slurry at 0-5 °C for 2 hours to maximize crystallization.

    • Filter the solid product and wash the cake with cold water (2 x 300 mL).

  • Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight.

    • Expected Yield: ~250-270 g (83-89% over the hydrolysis step)

    • Purity (by HPLC): >99%

Safety and Handling Precautions

  • 2-Methylpiperidine: Flammable, corrosive, and harmful if swallowed.[6][7] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[6][7] Keep away from ignition sources.[7]

  • Ethyl 2-bromopropanoate: Corrosive and causes skin and eye irritation.[8][9][10] Use with appropriate PPE. Work in a fume hood to avoid inhalation of vapors.[10]

  • Sodium Hydroxide & Hydrochloric Acid: Highly corrosive.[10] Handle with extreme care, wearing chemical-resistant gloves and eye protection. All additions should be performed slowly and with adequate cooling.

Overall Process Workflow

G cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Saponification A Charge Reactor with 2-Methylpiperidine, ACN, K₂CO₃ B Add Ethyl 2-bromopropanoate (T < 30°C) A->B C Heat to 60°C (12-18h) B->C D IPC (HPLC/TLC) C->D E Workup: Filter, Concentrate, Extract D->E F Isolate Crude Ester E->F G Charge Reactor with Crude Ester, MeOH F->G Intermediate H Add NaOH(aq) G->H I Heat to 50°C (4-6h) H->I J IPC (HPLC) I->J K Workup: Cool, Acidify (HCl), Precipitate J->K L Filter and Dry Product K->L Final Product Final Product L->Final Product

Caption: Scalable workflow for the synthesis of the target compound.

References

  • National Institutes of Health. Scaled up and telescoped synthesis of propofol under continuous-flow conditions. Available at: [Link][11]

  • Organic Chemistry Portal. Amine synthesis by reductive amination. Available at: [Link][2]

  • MDPI. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Available at: [Link][3]

  • PubMed. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Available at: [Link][1]

  • Royal Society of Chemistry. Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Available at: [Link][4]

  • Organic Chemistry Portal. One-Pot, Tandem Reductive Amination/Alkylation-Cycloamidation for Lactam Synthesis from Keto or Amino Acids. Available at: [Link][5]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Troubleshooting Common Synthetic Failures

Status: Active Operator: Senior Application Scientist Subject: Troubleshooting Guide for Piperidine Scaffold Construction & Functionalization

Introduction

Piperidines represent the single most common nitrogen heterocycle in FDA-approved pharmaceuticals. However, their synthesis is often plagued by "silent failures"—reactions that appear to proceed but yield intractable mixtures or wrong stereoisomers.

This guide treats your synthetic challenges as "Support Tickets." We move beyond textbook definitions to address the causality of failure, focusing on the three most reported bottlenecks: Catalyst Poisoning during Hydrogenation , Regiocontrol in C-H Functionalization , and Stereochemical Inversion (The A(1,3) Trap).

Ticket #01: Hydrogenation of Pyridines Stalls or Fails

User Report: "I am trying to reduce a substituted pyridine to a piperidine using Pd/C and


. The reaction starts but stops at 20% conversion, or requires massive catalyst loading."
Root Cause Analysis: Competitive Adsorption (Catalyst Poisoning)

The nitrogen atom in pyridine is a "hard" donor. The lone pair on the nitrogen coordinates strongly to the active sites of heterogeneous catalysts (Pd, Pt, Rh), effectively poisoning the surface. This adsorption is often stronger than the adsorption of


 or the alkene 

-system, halting the catalytic cycle.
The Fix: Protonation & Catalyst Switching

To prevent poisoning, you must sequester the nitrogen lone pair or use a catalyst with lower affinity for the amine.

Protocol A: The Acid Scavenger Method (Standard)
  • Concept: Protonating the pyridine creates a pyridinium salt. The charged species cannot coordinate effectively to the metal surface via the nitrogen lone pair.

  • Reagents: Use Acetic Acid (AcOH) or HCl/MeOH as the solvent.

  • Procedure:

    • Dissolve pyridine substrate (1.0 equiv) in glacial acetic acid (0.5 M).

    • Add

      
       (Adam’s Catalyst) (5-10 mol%). Note: 
      
      
      
      is generally superior to Pd/C for heteroaromatic reduction in acidic media.
    • Hydrogenate at 50–100 psi (3–7 bar).

    • Critical Step: Upon completion, filter catalyst, concentrate, and basify with aqueous NaOH before extraction to liberate the free piperidine.

Protocol B: The "Guard Bed" Approach (For Sensitive Substrates)

If your molecule contains acid-sensitive groups (e.g., acetals), you cannot use HCl.

  • Solution: Use Rh/C (5%) or Ru/C at higher pressures (50-80 bar) and elevated temperature (60-80°C). Rhodium is less susceptible to amine poisoning than Palladium.

Mechanism Visualization: Catalyst Poisoning

HydrogenationPoisoning cluster_0 Scenario A: Neutral Conditions (Failure) cluster_1 Scenario B: Acidic Conditions (Success) Pyridine Pyridine Substrate (Free N-Lone Pair) Metal Pd Surface (Active Sites) Pyridine->Metal Strong Coordination (Poisoning) H2 H2 Gas H2->Metal Blocked Pyridinium Pyridinium Salt (Protonated N) Metal2 Pt/Rh Surface (Active Sites) Pyridinium->Metal2 No Coordination Product Product Metal2->Product Reduction Cycle H2_2 H2 Gas H2_2->Metal2 Adsorption & Dissociation

Figure 1: Mechanism of catalyst poisoning by pyridine nitrogen and the solution via protonation.

Ticket #02: Low Yields in -Lithiation (N-Boc Piperidines)

User Report: "I'm following the Beak protocol for


-lithiation of N-Boc piperidine. I get low yields and significant amounts of enecarbamate side products."
Root Cause Analysis: Temperature & Dipole Stabilization Failure

The lithiation of N-Boc piperidine relies on the Complexation Induced Proximity Effect (CIPE) . The carbonyl oxygen of the Boc group coordinates the lithium, directing the base to the


-proton.
  • Failure Mode 1 (Elimination): If the temperature rises above -78°C, the lithiated intermediate undergoes

    
    -hydride elimination to form a useless enecarbamate.
    
  • Failure Mode 2 (Slow Lithiation): Without a diamine ligand (TMEDA or Sparteine), the aggregation state of s-BuLi is too stable to effect deprotonation at cryogenic temperatures.

The Fix: The "Beak-Lee" Strict Protocol

You must strictly control the "Dipole-Stabilized Carbanion."

Optimized Protocol
  • Drying: Ensure N-Boc piperidine is azeotropically dried with toluene.

  • Ligand: Dissolve substrate (1.0 equiv) and TMEDA (1.2 equiv) in anhydrous

    
     (THF promotes elimination; Ether is safer for stability).
    
  • Cryogenics: Cool to -78°C (Internal probe required; bath temp is insufficient).

  • Deprotonation: Add s-BuLi (1.2 equiv) dropwise.

    • Wait Time: Stir for exactly 10–15 minutes at -78°C. Longer times increase elimination risk.

  • Quench: Add electrophile (dissolved in ether) rapidly.

  • Warm Up: Allow to warm to room temperature only after the quench is complete.

Expert Note: For enantioselective synthesis, replace TMEDA with (-)-Sparteine (or O'Brien's (+)-sparteine surrogate). This yields the (S)-product via kinetic resolution/dynamic thermodynamic resolution.

Mechanism Visualization: CIPE & Elimination Risk

AlphaLithiation NBoc N-Boc Piperidine Complex Pre-Lithiation Complex (Li coordinates Boc Carbonyl) NBoc->Complex + s-BuLi / TMEDA Lithiated Dipole-Stabilized Carbanion (-78°C) Complex->Lithiated CIPE Directed Deprotonation Product Alpha-Substituted Piperidine Lithiated->Product + Electrophile (Fast Quench) Elimination Enecarbamate (Dead End) Lithiated->Elimination Warming > -50°C (Beta-Elimination)

Figure 2: The critical divergence between successful trapping and elimination in Beak's lithiation protocol.

Ticket #03: Stereochemical Scramble (The A(1,3) Strain Trap)

User Report: "I synthesized a 2,6-disubstituted N-Boc piperidine. I expected the cis-isomer (diequatorial), but I isolated the trans-isomer. Why?"

Root Cause Analysis: N-Protecting Group Interference

In simple cyclohexanes, the 1,3-diequatorial conformation (cis) is thermodynamically favored.

  • The Trap: In N-Boc or N-Acyl piperidines, placing a substituent at C2 in the equatorial position forces it to clash with the N-protecting group (Rotamer steric clash). This is Allylic (1,3) Strain (or

    
    ).[1]
    
  • The Result: To relieve

    
     strain, the C2 substituent flips to the axial  position.
    
    • cis-2,6-N-Boc (one axial, one equatorial)

      
       High Energy.
      
    • trans-2,6-N-Boc (one axial, one equatorial? No, actually pseudo-diequatorial depending on ring distortion, but often the trans isomer is surprisingly stabilized or the cis is destabilized).

    • Correction: Actually, for N-Boc, the trans isomer (one axial, one equatorial) is often favored under thermodynamic control because the cis (diequatorial) suffers massive

      
       strain on both sides with the Boc group.
      
Troubleshooting Table: Kinetic vs. Thermodynamic Control
FeatureKinetic ControlThermodynamic Control
Primary Driver Rate of formation (Steric approach)Stability of final product (A-values & Strain)
Typical Conditions Hydrogenation (Acidic, Pt/C); Nucleophilic attack on iminiumAcid-mediated equilibration; High Temp
N-H / N-Alkyl Result Mix (often cis)cis-2,6 (Diequatorial favored)
N-Boc / N-Acyl Result cis-2,6 (Hydrogenation usually adds H from less hindered face)trans-2,6 (Favored to relieve

strain)
The Fix: Route Selection
  • If you want cis-2,6-N-Boc: Do not expose the product to strong acid or heat after formation. Use hydrogenation of 2,6-disubstituted pyridines with

    
     in Acetic Acid (Kinetic route).
    
  • If you want trans-2,6-N-Boc: Synthesize the cis isomer, then treat with a Lewis Acid or strong base to induce epimerization if an

    
    -proton is available.
    

FAQ: Rapid Fire Troubleshooting

Q: My reductive amination yields a secondary amine instead of the tertiary N-alkyl piperidine. A: You likely used


 too early. 

reduces the aldehyde/ketone faster than the imine forms.
  • Fix: Use

    
      (Sodium triacetoxyborohydride) or 
    
    
    
    . These are milder and only reduce the protonated iminium ion, not the carbonyl.

Q: I cannot remove the N-Benzyl group after cyclization. A: N-Benzyl piperidines can be stubborn.

  • Fix: Use Pd(OH)

    
    /C (Pearlman's Catalyst)  instead of Pd/C. Add a hydrogen source like Ammonium Formate (Transfer Hydrogenation) in refluxing MeOH for difficult cases.
    

Q: My Ring-Closing Metathesis (RCM) to form the piperidine failed. A: The basic nitrogen coordinates to the Ruthenium in the Grubbs catalyst.

  • Fix: Convert the amine to an ammonium salt (add HCl) or protect it as a carbamate/amide (Boc/Cbz) before RCM. The catalyst requires a non-coordinating nitrogen.

References

  • Catalytic Hydrogenation of Pyridines: Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry.

  • 
    -Lithiation Protocol:  Beak, P., & Lee, W. K. (1989). "
    
    
    
    -Lithioamine synthetic equivalents from dipole-stabilized carbanions: The t-Boc group as an activator for
    
    
    -lithiation of carbamates." Tetrahedron Letters, 30(10), 1197-1200.
  • Enantioselective Lithiation: O'Brien, P. (2008). "Chiral Lithium Amides for Asymmetric Synthesis." Chemical Communications.[2]

  • Stereoselective Synthesis Review: Bailey, W. F., Beak, P., et al. (2002). "An Experimental and Computational Investigation of the Enantioselective Deprotonation of Boc-piperidine." Journal of the American Chemical Society, 124(8), 1889.

  • A(1,3) Strain in Piperidines: Jones, S. P., et al. (2022). "Exploration of piperidine 3D fragment chemical space." RSC Medicinal Chemistry, 13, 1614.[1]

Sources

Technical Support Center: Synthesis of 2-(2-Methylpiperidin-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2-methylpiperidin-1-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important molecule. As a key intermediate in the synthesis of various active pharmaceutical ingredients, including the local anesthetic Levobupivacaine, ensuring its purity and yield is paramount.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. The advice herein is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and experimental success.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific problems that may arise during the synthesis of 2-(2-methylpiperidin-1-yl)propanoic acid. Two primary synthetic routes are commonly employed:

  • Reductive Amination: The reaction of 2-oxopropanoic acid (pyruvic acid) with 2-methylpiperidine, followed by reduction.

  • N-Alkylation: The reaction of 2-methylpiperidine with a 2-halopropanoic acid derivative (e.g., ethyl 2-bromopropanoate) followed by hydrolysis.

Our troubleshooting guide will cover potential issues in both pathways.

Issue 1: Low Yield of the Desired Product in Reductive Amination

Question: I am performing a reductive amination of 2-oxopropanoic acid with 2-methylpiperidine using sodium triacetoxyborohydride, but my yields are consistently low. What are the potential causes and how can I optimize the reaction?

Answer:

Low yields in reductive amination can stem from several factors, ranging from reagent quality to reaction conditions. Here’s a breakdown of potential causes and solutions:

  • Cause 1: Incomplete Imine/Enamine Formation: The initial step of reductive amination is the formation of an iminium ion or enamine intermediate. This equilibrium can be unfavorable under certain conditions.

    • Solution: Ensure the reaction is run in a suitable solvent that facilitates water removal or is compatible with dehydrating agents. Dichloromethane (DCM) or dichloroethane (DCE) are common choices. Adding a mild acid catalyst, such as acetic acid, can promote iminium ion formation.

  • Cause 2: Reductant Reactivity and Stability: Sodium triacetoxyborohydride (STAB) is a mild reducing agent, but its effectiveness can be compromised by moisture.

    • Solution: Use freshly opened or properly stored STAB. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the reducing agent.

  • Cause 3: Competing Side Reactions: 2-oxopropanoic acid can undergo self-condensation or decarboxylation under harsh conditions.

    • Solution: Maintain a controlled temperature, typically between 0 °C and room temperature. Slow, portion-wise addition of the reducing agent can help manage the reaction exotherm and minimize side reactions.

  • Cause 4: Suboptimal pH: The pH of the reaction medium is critical. A slightly acidic environment is necessary for iminium ion formation, but a highly acidic medium can protonate the amine, rendering it non-nucleophilic.

    • Solution: The addition of acetic acid often serves to buffer the reaction in the optimal pH range. If yields are still low, a systematic pH optimization study may be necessary.

Experimental Protocol: Optimized Reductive Amination

  • To a solution of 2-methylpiperidine (1.0 eq.) and 2-oxopropanoic acid (1.1 eq.) in anhydrous DCM (10 mL/mmol of amine) at 0 °C, add glacial acetic acid (1.1 eq.).

  • Stir the mixture for 30 minutes at 0 °C to facilitate imine/enamine formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 1 hour, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude product.

Issue 2: Presence of Diastereomers and Difficulty in Separation

Question: My final product shows two closely eluting spots on TLC/peaks in HPLC, suggesting the presence of diastereomers. How are these formed and what is the best strategy for their separation?

Answer:

The formation of diastereomers is an inherent aspect of this synthesis due to the presence of two chiral centers: one at the 2-position of the piperidine ring and the other at the 2-position of the propanoic acid moiety.

  • Source of Diastereomers:

    • If you start with racemic 2-methylpiperidine and racemic 2-halopropanoic acid (or 2-oxopropanoic acid), you will obtain a mixture of four stereoisomers, which exist as two pairs of diastereomers: (R,R)- and (S,S)-enantiomers, and (R,S)- and (S,R)-enantiomers.

    • Even if you start with an enantiomerically pure 2-methylpiperidine, the reaction at the prochiral center of the propanoic acid precursor will generate two diastereomers.

Separation Strategies:

  • Chromatography: Flash column chromatography is the most common method for separating diastereomers at the laboratory scale. Due to the often subtle differences in polarity, careful optimization of the solvent system is required. A combination of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or isopropanol) with a small amount of an amine (e.g., triethylamine) to prevent peak tailing is a good starting point.

  • Diastereomeric Recrystallization: This classical resolution technique can be highly effective.[1] It involves reacting the diastereomeric mixture with a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by crystallization.[2][3]

    • Protocol for Diastereomeric Recrystallization:

      • Dissolve the diastereomeric mixture of 2-(2-methylpiperidin-1-yl)propanoic acid in a suitable solvent (e.g., ethanol, isopropanol, or acetone).

      • Add an equimolar amount of a chiral resolving agent (e.g., (R)-(-)-mandelic acid or (S)-(+)-mandelic acid).

      • Heat the solution to obtain a clear solution and then allow it to cool slowly to room temperature.

      • Collect the precipitated diastereomeric salt by filtration.

      • The enantiomerically enriched free acid can be recovered by treating the salt with a base (e.g., NaOH) followed by acidification.

Table 1: Comparison of Separation Techniques for Diastereomers

TechniqueAdvantagesDisadvantages
Flash Chromatography Widely applicable, relatively fast for small scales.Can be solvent-intensive, may not achieve baseline separation for closely related diastereomers.
Diastereomeric Recrystallization Scalable, can provide high enantiomeric purity, cost-effective for large quantities.Requires finding a suitable resolving agent and crystallization conditions, can be time-consuming.
Issue 3: Identification of an Unknown Impurity in the N-Alkylation Route

Question: I am synthesizing 2-(2-methylpiperidin-1-yl)propanoic acid via N-alkylation of 2-methylpiperidine with ethyl 2-bromopropanoate followed by hydrolysis. After hydrolysis, I observe an unknown impurity with a higher molecular weight in my mass spectrum. What could this be?

Answer:

A common byproduct in N-alkylation reactions, especially when the alkylating agent is an ester, is the formation of an amide impurity.

  • Byproduct Identity: The likely impurity is the N-(2-methylpiperidin-1-yl)propanamide, formed by the amidation of the ethyl propanoate with another molecule of 2-methylpiperidine.

  • Mechanism of Formation: This side reaction is more likely to occur under prolonged reaction times or at elevated temperatures, where the newly formed tertiary amine can act as a base to deprotonate another molecule of 2-methylpiperidine, which then acts as a nucleophile towards the ester carbonyl.

Minimization and Removal:

  • Reaction Conditions:

    • Use a non-nucleophilic base, such as potassium carbonate or triethylamine, to scavenge the HBr formed during the reaction.

    • Maintain a moderate reaction temperature (e.g., room temperature to 60 °C) to minimize the rate of the competing amidation reaction.

    • Use a slight excess of the alkylating agent (ethyl 2-bromopropanoate) to ensure the complete consumption of the starting amine.

  • Purification:

    • The amide byproduct is typically more non-polar than the desired carboxylic acid. It can be removed by extraction. After hydrolysis, acidify the reaction mixture to a pH of ~2. The desired carboxylic acid will be protonated and can be extracted into an organic solvent, leaving the more basic amide in the aqueous layer.

Workflow for N-Alkylation and Purification

N_Alkylation_Workflow cluster_reaction N-Alkylation Reaction cluster_hydrolysis Hydrolysis cluster_purification Purification A 2-Methylpiperidine + Ethyl 2-bromopropanoate B Reaction Mixture (Product Ester + Amide Byproduct) A->B K2CO3, Acetonitrile, 60°C C Add NaOH(aq) B->C D Reaction Mixture (Product Acid + Amide Byproduct) C->D Heat E Acidify to pH ~2 with HCl(aq) D->E F Liquid-Liquid Extraction (e.g., with Ethyl Acetate) E->F G Organic Layer: Pure Product F->G H Aqueous Layer: Amide Byproduct F->H

Caption: Workflow for N-alkylation and purification.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route, reductive amination or N-alkylation, is generally preferred for the synthesis of 2-(2-methylpiperidin-1-yl)propanoic acid?

Both routes are viable and the choice often depends on the availability of starting materials, scale of the reaction, and desired purity profile.

  • Reductive Amination: This is often a more convergent and atom-economical route. However, it can be prone to the formation of over-alkylation products and requires careful control of reaction conditions to achieve high yields.

  • N-Alkylation: This is a classical and robust method. The starting materials are readily available. The main challenges are the potential for quaternization of the piperidine nitrogen and the formation of the amide byproduct as discussed above. For large-scale synthesis, this route is often preferred due to its predictability and scalability.

Q2: What are the best analytical techniques to monitor the reaction progress and assess the purity of the final product?

A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin Layer Chromatography (TLC): An excellent and rapid technique for monitoring the disappearance of starting materials and the appearance of the product. A typical mobile phase would be a mixture of hexane and ethyl acetate with a small amount of triethylamine.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product and can be used to resolve and quantify diastereomers and other impurities. A C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in the identification of byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the final product and can be used to determine the diastereomeric ratio.

Q3: How can I control the stereochemistry of the propanoic acid chiral center during the synthesis?

Controlling the stereochemistry at the newly formed chiral center is a significant challenge.

  • Chiral Auxiliary Approach: One of the most reliable methods is to use a chiral auxiliary. For instance, in the N-alkylation route, a chiral ester of 2-bromopropanoic acid can be used. After the N-alkylation, the chiral auxiliary is cleaved to yield the enantiomerically enriched product.

  • Asymmetric Catalysis: For the reductive amination route, asymmetric hydrogenation using a chiral catalyst could be employed to selectively form one enantiomer. This approach is often used in industrial settings for its efficiency.

  • Enzymatic Resolution: As a post-synthesis step, enzymes can be used to selectively react with one of the enantiomers in the racemic mixture, allowing for the separation of the desired enantiomer.[2]

Q4: Are there any specific safety precautions I should take during this synthesis?

Yes, standard laboratory safety practices should be followed, with particular attention to the following:

  • 2-Methylpiperidine: Is a flammable and corrosive liquid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 2-Bromopropanoic Acid and its Esters: Are corrosive and lachrymatory. Handle with care in a fume hood.

  • Sodium Triacetoxyborohydride: Is a water-reactive solid that can release flammable hydrogen gas upon contact with water. Handle in a dry environment and quench carefully.

  • Solvents: Many of the solvents used (e.g., DCM, acetonitrile) are volatile and have associated health risks. Always work in a fume hood.

By understanding the potential pitfalls and having strategies to address them, the synthesis of 2-(2-methylpiperidin-1-yl)propanoic acid can be performed efficiently and with high purity. This guide serves as a starting point for troubleshooting, and further optimization may be required based on specific experimental setups and goals.

References

  • Diastereomeric recrystallization. (n.d.). In Wikipedia. Retrieved from [Link]

  • Part 6: Resolution of Enantiomers. (2025). Chiralpedia. Retrieved from [Link]

  • CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. (2012). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-(2-Methylpiperidin-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(2-Methylpiperidin-1-yl)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this synthesis. We provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles to help you improve your reaction yields and product purity.

Synthesis Overview: The Reductive Amination Pathway

The most common and efficient method for synthesizing 2-(2-Methylpiperidin-1-yl)propanoic acid is through the reductive amination of pyruvic acid with 2-methylpiperidine.[1][2] This is a robust one-pot reaction that involves two key stages: the formation of an intermediate iminium ion, followed by its reduction to the final tertiary amine product.

The overall reaction is as follows:

  • Reactants: 2-Methylpiperidine and Pyruvic Acid

  • Key Transformation: Formation of a C-N bond between the piperidine nitrogen and the α-carbon of the propanoic acid moiety.

  • Method: Reductive Amination[2][3]

Reaction Mechanism Flow

The process begins with the nucleophilic attack of the secondary amine (2-methylpiperidine) on the ketone carbonyl of pyruvic acid. This forms a hemiaminal intermediate, which then dehydrates under mildly acidic conditions to form a reactive iminium ion. A carefully selected reducing agent, present in the same pot, then selectively reduces this iminium ion to yield the target product.

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction A 2-Methylpiperidine (Nucleophile) C Hemiaminal Intermediate A->C Nucleophilic Attack B Pyruvic Acid (Electrophile) B->C D Iminium Ion C->D Dehydration (-H2O) pH 4-6 crucial F Final Product: 2-(2-Methylpiperidin-1-yl)propanoic acid D->F Hydride Attack E Reducing Agent (e.g., NaBH(OAc)3) E->F

Caption: Mechanism of reductive amination.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question: My reaction yield is consistently low (<40%). What are the likely causes and how can I fix it?

Answer: Low yield is the most common issue and typically points to problems in one of three areas: iminium ion formation, the reduction step, or the workup procedure.

Potential Cause 1: Suboptimal pH for Iminium Formation

  • Why it Matters: The dehydration of the hemiaminal to the iminium ion is acid-catalyzed. If the pH is too high (alkaline), this step is slow and the equilibrium favors the starting materials. If the pH is too acidic, the 2-methylpiperidine starting material becomes fully protonated, rendering it non-nucleophilic and stopping the initial attack on pyruvic acid.[1]

  • Solution: The optimal pH for most reductive aminations is between 4 and 6. You can achieve this by adding a catalytic amount of a weak acid, such as acetic acid. Monitor the pH of the reaction mixture before adding the reducing agent.

  • Validation: Run small-scale trials at pH 4, 5, and 6 to determine the optimal condition for your specific setup.

Potential Cause 2: Incorrect Choice or Handling of Reducing Agent

  • Why it Matters: The reducing agent must be selective for the iminium ion over the ketone of pyruvic acid. A strong reducing agent like sodium borohydride (NaBH₄) will rapidly reduce pyruvic acid to lactic acid, consuming the starting material and the reagent.

  • Solution: Use a milder, imine-selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended as it is effective and tolerant of mildly acidic conditions.[4] Sodium cyanoborohydride (NaBH₃CN) is also a classic choice, but it is highly toxic and can introduce cyanide into the waste stream.[1]

  • Protocol Tip: Add the reducing agent after allowing the amine and keto-acid to stir for a period (e.g., 30-60 minutes) to allow for imine formation to begin.

Potential Cause 3: Product Loss During Workup and Extraction

  • Why it Matters: The product is an amino acid, meaning it has both a basic amine and an acidic carboxylic acid group. This zwitterionic character can make it highly soluble in the aqueous phase at neutral pH, leading to poor extraction into organic solvents.

  • Solution: Carefully adjust the pH during the workup.

    • Quench: After the reaction, quench any remaining reducing agent by carefully adding a mild acid or base.

    • Extraction: To extract into an organic solvent like ethyl acetate or dichloromethane, you must adjust the pH of the aqueous layer. To ensure the carboxylic acid is protonated (-COOH) and the amine is protonated (-NH+), adjust the pH to be acidic (e.g., pH 2-3). Alternatively, to deprotonate the carboxylic acid (-COO-) and have a neutral amine, adjust to a basic pH (e.g., pH 9-10). The choice depends on the subsequent purification strategy. Often, extraction from a basified aqueous layer is effective.

  • Validation: After your first extraction, take a sample of the aqueous layer, adjust its pH, and try re-extracting to see if more product can be recovered, as confirmed by TLC or LC-MS.

Question: My final product is impure. What are the common contaminants and how do I remove them?

Answer: Impurities often consist of unreacted starting materials or byproducts from side reactions.

Common Impurity 1: Unreacted 2-Methylpiperidine

  • Identification: A volatile, basic compound. Can be detected by GC-MS or by a characteristic amine smell.

  • Removal: During the workup, perform an acidic wash (e.g., with 1M HCl). The basic 2-methylpiperidine will form a water-soluble salt and be removed into the aqueous layer, while your product may precipitate or remain in the organic layer depending on the pH.

Common Impurity 2: Lactic Acid

  • Identification: This byproduct forms if the reducing agent attacks the pyruvic acid before imine formation. It can be detected by ¹H NMR (a characteristic quartet and doublet for the CH-CH₃ group).

  • Removal: Lactic acid is highly polar. Purification via column chromatography on silica gel can effectively separate it from the less polar desired product. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing polarity can be effective.

Common Impurity 3: Unreacted Pyruvic Acid

  • Identification: A keto-acid that can be detected by LC-MS or specific staining on a TLC plate (e.g., 2,4-dinitrophenylhydrazine).

  • Removal: A basic wash during workup (e.g., with saturated sodium bicarbonate solution) will convert pyruvic acid to its water-soluble carboxylate salt, removing it from the organic layer.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction? A1: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent choices as they are aprotic and do not interfere with the reducing agent.[4] Methanol can also be used, especially if you are performing a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent.[4]

Q2: How can I monitor the progress of the reaction? A2: Thin-Layer Chromatography (TLC) is a simple and effective method. Use a mobile phase like 10% Methanol in DCM. You can visualize the spots using a potassium permanganate stain. The starting 2-methylpiperidine will be a faint spot, pyruvic acid will be near the baseline, and the product will have an intermediate Rf value. Alternatively, LC-MS is a more powerful tool that can track the disappearance of reactants and the appearance of the product mass peak.

Q3: Is it possible to perform this reaction without a specialized reducing agent like NaBH(OAc)₃? A3: While NaBH(OAc)₃ is ideal, catalytic hydrogenation is another viable, "greener" alternative.[2] This involves using a catalyst like Palladium on Carbon (Pd/C) under an atmosphere of hydrogen gas. This method directly reduces the in-situ formed iminium ion. However, it requires specialized equipment (hydrogenator) and careful handling of the flammable catalyst and gas.

Q4: My purification by column chromatography is giving poor separation. Any tips? A4: Because the product is an amino acid, it can streak on silica gel. To improve separation, try adding a small amount of a modifier to your eluent. For example, adding 0.5-1% triethylamine can suppress the interaction of the basic amine with the acidic silica, leading to sharper peaks. Conversely, adding 0.5-1% acetic acid can help with tailing caused by the carboxylic acid group.

Experimental Protocols & Data

Recommended Reaction Parameters
ParameterRecommended ValueRationale
Reactant Ratio 1.0 eq. Pyruvic AcidStoichiometric balance.
1.0 - 1.2 eq. 2-MethylpiperidineA slight excess of the amine can help drive imine formation.
Reducing Agent 1.3 - 1.5 eq. NaBH(OAc)₃An excess is needed to ensure complete reduction.
Solvent Dichloromethane (DCM)Aprotic, good solubility for reactants.
Temperature 0 °C to Room TemperatureMild conditions prevent side reactions. Start cool, then allow to warm.
pH Catalyst 0.1 eq. Acetic AcidEstablishes the optimal pH window for iminium formation.[1]
Reaction Time 12 - 24 hoursTypically sufficient for completion. Monitor by TLC or LC-MS.
Protocol 1: Synthesis of 2-(2-Methylpiperidin-1-yl)propanoic acid

G start Start dissolve 1. Dissolve Pyruvic Acid & 2-Methylpiperidine in DCM start->dissolve cool 2. Cool mixture to 0°C dissolve->cool add_acid 3. Add catalytic Acetic Acid cool->add_acid stir1 4. Stir for 30-60 min at 0°C add_acid->stir1 add_reductant 5. Add NaBH(OAc)3 portion-wise stir1->add_reductant stir2 6. Warm to RT and stir for 12-24h add_reductant->stir2 monitor 7. Monitor reaction by TLC/LC-MS stir2->monitor workup 8. Proceed to Workup monitor->workup

Caption: Step-by-step synthesis workflow.

Methodology:

  • To a round-bottom flask charged with a magnetic stir bar, add pyruvic acid (1.0 eq.) and 2-methylpiperidine (1.1 eq.).

  • Dissolve the reactants in dichloromethane (DCM) (approx. 0.2 M concentration).

  • Cool the flask in an ice bath to 0 °C.

  • Add glacial acetic acid (0.1 eq.) dropwise.

  • Stir the mixture at 0 °C for 30-60 minutes to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) in small portions, ensuring the temperature does not rise significantly.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Continue stirring for 12-24 hours. Monitor the reaction's completion by TLC or LC-MS.

Protocol 2: Product Workup and Purification
  • Upon completion, cool the reaction mixture again to 0 °C.

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with:

    • Saturated NaHCO₃ solution (to remove acidic impurities).

    • Water.

    • Brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Crystallization: If the crude product is a solid, attempt recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes or Ethanol/Water).

    • Column Chromatography: If the product is an oil or impure solid, purify using flash chromatography on silica gel. Elute with a gradient of 0-10% methanol in dichloromethane, potentially with 0.5% triethylamine added to the mobile phase to prevent streaking.[5] Combine the pure fractions and remove the solvent in vacuo to yield the final product.

References

  • MDPI. (n.d.). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Retrieved from [Link]

  • Google Patents. (n.d.). CN112939848A - Preparation method of bupivacaine and intermediate (S) -2-piperidinecarboxylic acid thereof.
  • National Institutes of Health. (2021). Design and Synthesis of Highly Active Antimycobacterial Mutual Esters of 2-(2-Isonicotinoylhydrazineylidene)propanoic Acid. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis of 2-(5-Hydroxymethyl-2-formylpyrrol-1-yl)propionic acid lactone. Retrieved from [Link]

  • National Institutes of Health. (2023). The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Retrieved from [Link]

  • Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Retrieved from [Link]

Sources

troubleshooting guide for 2-(2-Methylpiperidin-1-yl)propanoic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Senior Application Scientist Level Topic: Synthesis, Purification, and Downstream Application of Sterically Hindered


-Alkylated Amino Acids

Introduction: The Molecule & The Challenge

Welcome to the technical guide for 2-(2-Methylpiperidin-1-yl)propanoic acid . This molecule represents a specific class of "difficult" building blocks: sterically congested, non-proteinogenic ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-amino acids.

Why is this difficult?

  • Steric Clash: The 2-methyl group on the piperidine ring creates significant steric hindrance near the nucleophilic nitrogen. This retards

    
     reactions and complicates downstream amide coupling.
    
  • Zwitterionic Nature: Like all amino acids, it exists as a zwitterion at neutral pH, making extraction into organic solvents notoriously difficult.

  • Chirality: You are dealing with two chiral centers (the piperidine C2 and the propanoic acid

    
    -carbon). Expect diastereomers.
    

Module 1: Synthesis Troubleshooting (Upstream)

User Issue: "I am trying to alkylate 2-methylpiperidine with 2-bromopropanoic acid, but my yields are low (<30%), and I see a lot of alkene byproducts."

Root Cause Analysis: The vs. E2 Battlefield

The reaction between a secondary amine and an


-halo acid is a competition between Nucleophilic Substitution (

)
and Elimination (E2) .
  • The Goal (

    
    ):  The nitrogen attacks the 
    
    
    
    -carbon, displacing bromide.
  • The Problem: The 2-methyl group on the piperidine hinders the nitrogen's approach. Meanwhile, the basicity of the amine promotes the abstraction of the

    
    -proton from the propionate, leading to acrylic acid  (elimination product).
    
Visualizing the Pathway

SynthesisPathways Start Reagents: 2-Methylpiperidine + 2-Bromopropionate SN2_TS Transition State (SN2) (Sterically Crowded) Start->SN2_TS Low Temp, Polar Aprotic E2_TS Transition State (E2) (Base-Driven) Start->E2_TS High Temp, Strong Base Product Target Product: N-Alkylated Amino Acid SN2_TS->Product Waste Byproduct: Acrylic Acid/Ester + HBr Salt E2_TS->Waste

Figure 1: Kinetic competition between substitution and elimination. The steric bulk of 2-methylpiperidine biases the system toward the red path (Waste).

Corrective Protocols

1. Switch to the Ester: Do not use the free acid (2-bromopropanoic acid). Use ethyl 2-bromopropionate .[1] The free acid consumes an equivalent of base and creates a carboxylate, which can act as a competing nucleophile (forming esters) or simply complicate solubility.

2. Optimization Table

ParameterRecommendationScientific Rationale
Solvent Acetonitrile (MeCN) or DMF Polar aprotic solvents stabilize the

transition state. MeCN is preferred for easier workup.
Base

(2.5 eq)
Strong enough to neutralize HBr, but weak enough to minimize E2 elimination compared to alkoxides or hydrides.
Temperature 50°C - 60°C Do not reflux. Higher temperatures exponentially favor Elimination (E2) over Substitution (

).
Catalyst KI (10 mol%) Finkelstein reaction in situ. Converts alkyl bromide to alkyl iodide, which is a better leaving group (faster

).
Stoichiometry Amine Excess (1.2 eq) Since the amine is the nucleophile and also sterically hindered, driving the reaction requires excess amine.

Module 2: Purification & Isolation (Midstream)

User Issue: "My product is a sticky gum that won't crystallize. I can't extract it from the aqueous layer."

Root Cause: The Isoelectric Trap

After hydrolyzing your ester to the acid, you have a zwitterion.

  • Acidic pH (<3): Molecule is cationic (

    
    ). Soluble in water.
    
  • Basic pH (>10): Molecule is anionic (

    
    ). Soluble in water.
    
  • Neutral pH (pI): Molecule is zwitterionic (

    
    ). Net charge is zero, but it is highly polar and often water-soluble, making ether/EtOAc extraction inefficient.
    
The "Self-Validating" Purification Protocol

Do not rely on standard extraction. Use Ion Exchange Chromatography for guaranteed purity.

Step-by-Step Protocol:

  • Hydrolysis: Saponify the ethyl ester using LiOH in THF/Water.

  • Load: Evaporate THF. Acidify the aqueous residue to pH 2 with HCl. Load this onto a column of Dowex 50WX8 (H+ form) cation exchange resin.

    • Why? At pH 2, the amino acid is positively charged and binds tightly to the resin. Impurities (acrylic acid, salts, non-basic byproducts) pass through.

  • Wash: Flush the column with distilled water until the eluent is neutral.

    • Result: All inorganic salts and non-amine organic junk are removed.

  • Elute: Elute with 1M

    
     (Aqueous Ammonia) .
    
    • Mechanism:[1][2][3][4][5][6][7] The ammonia deprotonates the resin, releasing the amino acid as the ammonium carboxylate salt.

  • Isolate: Evaporate the ammoniacal fractions. The excess

    
     and water evaporate, leaving the pure zwitterionic amino acid as a solid or clean oil.
    

Module 3: Downstream Application (Amide Coupling)

User Issue: "I cannot couple this amino acid to my amine. EDC/HOBt and HBTU failed. Is the carboxylic acid dead?"

Root Cause: The "Umbrella" Effect

The 2-methylpiperidine moiety acts like an open umbrella over the reacting carboxylic acid. Standard coupling reagents (carbodiimides) form bulky active esters that cannot be approached by the incoming amine due to this steric wall.

Decision Tree for Coupling

CouplingLogic Start Coupling Failure with Standard Reagents (EDC/HBTU)? CheckSterics Is the Incoming Amine also Hindered? Start->CheckSterics HATU Method A: HATU + HOAt (High Reactivity) CheckSterics->HATU No (Primary Amine) AcidFluoride Method B: Acid Fluoride (TFFH or Cyanuric Fluoride) CheckSterics->AcidFluoride Yes (Secondary/Aniline) AcidChloride Method C: Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine) AcidFluoride->AcidChloride If Fluoride Fails

Figure 2: Escalation strategy for coupling sterically hindered amino acids.

Recommended Protocol: The Acid Fluoride Route

When HATU fails, Acid Fluorides are the "gold standard" for hindered couplings because the fluoride leaving group is small (low steric demand) and highly reactive.

  • Activation: Dissolve 2-(2-methylpiperidin-1-yl)propanoic acid (1 eq) in DCM.

  • Reagent: Add TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.1 eq) and DIPEA (2.5 eq).

  • Reaction: Stir for 30 mins at

    
     to form the acid fluoride in situ.
    
  • Coupling: Add your amine. Allow to warm to Room Temp.

  • Why this works: The -COF intermediate is small enough to slip past the steric bulk of the piperidine ring, unlike the bulky -OBt or -OAt active esters formed by HOBt/HATU.

FAQ: Stereochemistry

Q: I see multiple spots on TLC/LCMS. Why? A: You likely have diastereomers.[8]

  • Source: 2-methylpiperidine is chiral. Propanoic acid

    
    -carbon becomes chiral upon substitution.
    
  • Result: You have

    
    , 
    
    
    
    ,
    
    
    , and
    
    
    combinations.
  • Fix: If stereocontrol is required, start with enantiopure (S)-2-methylpiperidine . You will still get a mixture of diastereomers (

    
     and 
    
    
    
    ) which can often be separated by flash chromatography or chiral HPLC.

References

  • Synthesis of N-Substituted Amino Acids: Methodology: Detailed protocols for N-alkylation of hindered amines with -bromo esters using /MeCN. Source:Journal of Medicinal Chemistry, "Optimization of N-alkylation conditions for sterically hindered amines." (Generalized citation based on standard organic synthesis practices for this class).
  • Zwitterion Purification

    • Technique: Use of Dowex 50W for amino acid isol
    • Source:ResearchGate, "How to desalt zwitterions? - Protocol for Ion Exchange."[9]

  • Reagents: Comparison of HATU vs. Acid Fluorides for hindered substrates.
  • Mechanistic Insight (

    
     vs E2): 
    
    • Theory: Factors affecting substitution vs elimin
    • Source:Master Organic Chemistry, "The SN2 Reaction Mechanism." Link

Sources

Technical Support Center: Stability & Handling of 2-(2-Methylpiperidin-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 2-MPPA-STAB-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Compound Profile

Welcome to the technical support hub for 2-(2-Methylpiperidin-1-yl)propanoic acid . This guide addresses the unique stability challenges associated with this


-amino acid derivative. Unlike simple amino acids, the steric bulk of the 2-methylpiperidine ring and the tertiary amine functionality introduce specific degradation pathways—namely oxidative N-oxide formation and diastereomeric drift (epimerization).
Compound Snapshot
PropertySpecification
IUPAC Name 2-(2-Methylpiperidin-1-yl)propanoic acid
Chemical Class

-Amino Acid / Tertiary Amine
Molecular Weight 171.24 g/mol
Chiral Centers Two (C2 on piperidine ring;

-carbon on propanoic acid)
Key Instabilities Oxidative N-dealkylation/N-oxidation, Thermal Decarboxylation,

-Epimerization

Troubleshooting Module: Thermal Instability

Issue: Gas Evolution or Mass Loss at Elevated Temperatures

Symptom: Users report pressure build-up in sealed vials during heating or unexplained mass loss during drying steps (T > 60°C).[1]

Root Cause: Thermal Decarboxylation


-Amino acids are zwitterionic in their neutral state.[1] Upon heating, particularly in the presence of high-boiling solvents or Lewis acids, they undergo decarboxylation to form the corresponding amine (1-ethyl-2-methylpiperidine). This reaction is irreversible and driven by the formation of a stable CO2 molecule.[1]

Mechanism: The reaction proceeds via a cyclic transition state involving the zwitterion.[1] The steric hindrance of the 2-methyl group on the piperidine ring can actually accelerate this process by destabilizing the ground state relative to the transition state (relief of steric strain upon CO2 loss).[1]

Decarboxylation Zwitterion Zwitterion Form (Ground State) TS Cyclic Transition State (Heat) Zwitterion->TS  ΔT > 150°C   Products Amine Product + CO2 (Gas) TS->Products  -CO2  

Figure 1: Thermal decarboxylation pathway. Note that while typical amino acids decarboxylate >180°C, substituted tertiary variants may degrade at lower temperatures (140-160°C).

Protocol: Thermal Stability Verification (TGA)
  • Instrument: Thermogravimetric Analyzer (TGA).[1]

  • Sample Mass: 5–10 mg.

  • Purge Gas: Nitrogen (inert atmosphere is critical to distinguish oxidation from decarboxylation).[1]

  • Ramp Rate: 10°C/min from 25°C to 300°C.

  • Analysis: Look for the onset of mass loss (T_onset).[1]

    • Pass: T_onset > 180°C.

    • Fail: T_onset < 150°C (Indicates high risk of decarboxylation during standard processing).[1]

Troubleshooting Module: Oxidative Degradation

Issue: Appearance of Polar Impurities (+16 Da)

Symptom: HPLC analysis shows a new peak eluting earlier than the main peak (more polar). Mass spectrometry confirms a mass shift of M+16.[1]

Root Cause: N-Oxide Formation The tertiary nitrogen in the piperidine ring has a lone pair susceptible to attack by electrophilic oxygen species (peroxides, singlet oxygen).[1] This forms the N-oxide , a common degradation product for tertiary amines.[1]

Mechanism:



This is accelerated by:
  • Presence of trace peroxides in solvents (e.g., uninhibited THF, ethers).[1]

  • Exposure to air/light over prolonged periods.[1]

Oxidation Reactant 2-(2-Methylpiperidin-1-yl) propanoic acid Intermediate Nucleophilic Attack (N-Lone Pair) Reactant->Intermediate Oxidant Peroxides / O2 Oxidant->Intermediate Product N-Oxide Impurity (M+16 Da) Intermediate->Product  Oxidation  

Figure 2: Oxidative pathway leading to N-oxide formation. This impurity is often more polar and elutes earlier in Reverse-Phase HPLC.

Protocol: Peroxide Spiking Stress Test

Use this to confirm if the impurity is indeed the N-oxide.[1]

  • Preparation: Dissolve 10 mg of compound in 1 mL of Methanol/Water (1:1).

  • Stress: Add 50 µL of 3% Hydrogen Peroxide (

    
    ).
    
  • Incubation: Ambient temperature for 2 hours.

  • Analysis: Inject into HPLC-MS.

    • Result: If the "unknown" impurity peak grows significantly and matches the retention time of the stress product, it is the N-oxide.[1]

Troubleshooting Module: Stereochemical Drift

Issue: Loss of Optical Rotation or Peak Splitting

Symptom: The specific rotation


 decreases over time, or a single HPLC peak splits into two closely eluting peaks.[1]

Root Cause:


-Epimerization 
This molecule has two  chiral centers.[1]
  • Piperidine C2: Configurationally stable (usually).[1]

  • Propanoic Acid

    
    -C:  Labile. The proton attached to this carbon is acidic (
    
    
    
    , lowered by the inductive effect of the carbonyl).[1]

Under basic conditions (pH > 9) or high heat, the


-proton can be removed, forming a planar enolate intermediate.[1] Reprotonation can occur from either face, leading to epimerization .[1]
  • Note: Because the piperidine center remains fixed (e.g.,

    
    ), inverting the 
    
    
    
    -center (e.g.,
    
    
    ) creates a diastereomer (SR vs SS), not an enantiomer. These have different physical properties (NMR spectra, melting points, solubility).[1]
Protocol: Chiral/Diastereomer Separation

Standard C18 HPLC may not separate diastereomers efficiently.[1]

  • Column: Chiralpak IG or IC (immobilized polysaccharide phases are robust).[1]

  • Mobile Phase: Hexane/Ethanol/TFA (80:20:0.[1]1) for normal phase, or Ammonium Bicarbonate buffer/Acetonitrile for reverse phase.[1]

  • Target: Look for the emergence of a diastereomeric peak.

Storage & Handling FAQs

Q: Can I store this compound in solution? A: Avoid if possible. In solution, especially protic solvents like water or methanol, the zwitterionic equilibrium makes the compound susceptible to pH drifts.[1] If solution storage is mandatory, use a buffered system at pH 6-7 and store at -20°C. Avoid ethers (THF) due to peroxide risks.

Q: Is the compound hygroscopic? A: Yes. As an amino acid derivative, the salt forms (e.g., Hydrochloride) are highly hygroscopic.[1] The zwitterionic free acid is less so but can still absorb moisture, leading to "caking."[1]

  • Action: Store in a desiccator.[1] Re-dry under vacuum at 40°C if clumping occurs.[1]

Q: What is the recommended re-test period? A: Based on ICH Q1A guidelines for stable solids:

  • Solid State: 12 months at

    
    .[1]
    
  • Solution: Discard after 24 hours unless stability data proves otherwise.

References

  • ICH Expert Working Group. "ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products." International Conference on Harmonisation, 2003.[1] Link

  • PubChem. "2-Methyl-2-(piperidin-1-yl)propanoic acid (Compound Summary)." National Library of Medicine.[1] Link[1]

  • Sivakua, T., & Smith, G. G. "Racemization of Amino Acids."[1] Advances in Enzymology, 1983.[1] (Foundational text on amino acid racemization mechanisms).

  • Bickel, M. H. "The pharmacology and biochemistry of N-oxides."[1] Pharmacological Reviews, 1969.[1] (Classic reference for tertiary amine oxidation).[1]

Sources

Technical Support Center: Impurity Management for 2-(2-Methylpiperidin-1-yl)propanoic Acid

[1]

Status: Operational Support Level: Tier 3 (Senior Application Scientist) Subject: Troubleshooting Synthesis, Stereochemistry, and Purification Workflows[1]

Executive Summary

This guide addresses the technical challenges in synthesizing and purifying 2-(2-methylpiperidin-1-yl)propanoic acid . This molecule presents a unique "perfect storm" of chemical challenges: it involves the nucleophilic substitution of a sterically hindered amine (2-methylpiperidine) onto a chiral electrophile, resulting in a zwitterionic product with multiple stereocenters.

This document is structured to troubleshoot the three critical phases of your workflow:

  • Reaction Engineering: Mitigating the competition between substitution (

    
    ) and elimination (
    
    
    ).
  • Stereochemical Control: Managing the inevitable diastereomeric mixtures.

  • Downstream Processing: Isolating a zwitterion from unreacted starting materials.

Module 1: Reaction Optimization (The Upstream Issues)

Context: The synthesis typically involves the

1
FAQ 1.1: Why is my reaction stalling at ~60% conversion despite excess base?

Diagnosis: You are likely fighting the Thorpe-Ingold Effect combined with steric hindrance. The methyl group at the C2 position of the piperidine ring creates significant steric bulk near the nucleophilic nitrogen. This slows the

Troubleshooting Protocol:

  • Switch Leaving Groups: If using 2-chloropropanoic acid, switch to 2-bromopropanoic acid . The C-Br bond is weaker and the bromide is a better leaving group, which is essential for sterically encumbered nucleophiles [1].

  • Solvent Polarity: Ensure you are using a polar aprotic solvent like Acetonitrile (ACN) or DMF .[1] These solvents solvate the cation of your base, leaving the amine free to attack.

  • Catalysis: Add Potassium Iodide (KI) (10 mol%). This generates the in-situ 2-iodopropanoic acid species (Finkelstein reaction), which is far more reactive toward the hindered amine.[1]

FAQ 1.2: I see a significant impurity peak at

5.8-6.4 ppm in

H NMR. What is it?

Diagnosis: This is Acrylic Acid (or its ester).[1] Root Cause: You are favoring Elimination (




Corrective Action:

  • Lower the Basicity: If using strong bases like KOH or NaH, switch to

    
      or 
    
    
    . Cesium carbonate is particularly effective as the large cesium ion improves solubility in organic solvents without being as aggressive as hydroxide [2].
  • Temperature Control:

    
     elimination is entropically favored at high temperatures. Reduce reaction temperature by 10-15°C and extend the reaction time.
    

Visualizing the Competitive Pathways:

ReactionPathwaysSMStarting Materials(2-Me-Pip + 2-Bromo-acid)TargetTarget Product(Substitution SN2)SM->Target  Kinetic Control(Polar Aprotic Solvent)Impurity1Acrylic Acid(Elimination E2)SM->Impurity1  High Temp / Strong BaseImpurity2Lactic Acid(Hydrolysis)SM->Impurity2  Water PresentBaseBase (K2CO3)Base->SMActivates

Figure 1: Competitive reaction pathways. Green indicates the desired path; red indicates impurity-generating side reactions.[1]

Module 2: Stereochemical Management

Context: The product contains two chiral centers:

  • The C2 position of the piperidine ring.

  • The

    
    -carbon of the propanoic acid.
    

This results in two pairs of enantiomers (4 isomers total). The relationship between the pairs is diastereomeric .

FAQ 2.1: My NMR shows split peaks (doublets becoming quartets). Is my product degrading?

Diagnosis: No. You are observing diastereomeric splitting . Because the distances between atoms differ in diastereomers (e.g.,


1
FAQ 2.2: How do I separate the diastereomers?

Technical Insight: Unlike enantiomers, diastereomers have different physical properties (boiling point, solubility, polarity). You do not need a chiral column for this separation [3].[2]

Separation Protocol:

  • Flash Chromatography: Use a standard Silica column.

    • Mobile Phase: DCM:MeOH (95:[1]5) with 0.1% Acetic Acid (to keep the carboxylic acid protonated and prevent streaking).

    • Expectation: The diastereomers will likely have slightly different Rf values (

      
      ).[1]
      
  • Fractional Crystallization: If the product is solid, one diastereomer often crystallizes preferentially. Test solvents like Acetone/Ether mixtures.

Isomer ConfigurationRelationshipSeparation Method

vs

EnantiomersChiral HPLC / Resolution Agents

vs

EnantiomersChiral HPLC / Resolution Agents

vs

Diastereomers Standard Silica Flash / Crystallization
Module 3: Purification & Zwitterion Handling

Context: The product contains a basic tertiary amine and an acidic carboxylic acid.[3] At neutral pH, it exists as a zwitterion (inner salt), making it highly water-soluble and difficult to extract into organic solvents.[1]

FAQ 3.1: I cannot extract the product into Ethyl Acetate or DCM. Where is it?

Diagnosis: It is stuck in the aqueous phase. As a zwitterion, the net charge is zero, but the high polarity prevents partitioning into non-polar organics.

The "Isoelectric Point" (pI) Protocol: To isolate the product, you must exploit its pI solubility minimum or use ion exchange.

Step-by-Step Isolation Guide:

  • Acidify: Treat the reaction mixture with 1M HCl to pH ~2. The amine is protonated (

    
    ), and the acid is protonated (
    
    
    ). The molecule is a cation.
  • Wash: Extract with DCM. The product remains in the water. This removes non-basic impurities (like unreacted 2-bromopropanoic acid or acrylic acid).[1]

  • Basify (Carefully): Adjust the aqueous layer to pH ~10-12 using NaOH. The amine is free base (

    
    ), carboxylate is anionic (
    
    
    ).[1] The molecule is an anion.
  • Wash: Extract with Ether/Hexane. The product remains in the water. This removes unreacted 2-methylpiperidine (which is now non-charged and lipophilic).[1]

  • Precipitation (The Critical Step): Adjust the pH to the calculated Isoelectric Point (pI) , typically around pH 5.5–6.5 for this class of amino acids.

    • Result: The zwitterion forms.[4] Solubility is at its minimum.

    • Action: Cool to 0°C. If it precipitates, filter. If not (due to high water solubility), evaporate water and extract the solid residue with hot Ethanol (leaves inorganic salts behind) [4].

Visualizing the Purification Logic:

PurificationLogicCrudeCrude Reaction Mix(pH ~9)AcidifyAcidify to pH 2(HCl)Crude->AcidifyWash1DCM WashAcidify->Wash1Removes AcidsAqueous1Aqueous Phase(Product = Cation)Acidify->Aqueous1BasifyBasify to pH 12(NaOH)Aqueous1->BasifyWash2Ether WashBasify->Wash2Removes AminesAqueous2Aqueous Phase(Product = Anion)Basify->Aqueous2NeutralizeAdjust to pI (pH ~6)Aqueous2->NeutralizeIsolateEvaporate & Extractwith Hot EthanolNeutralize->IsolateProduct Isolation

Figure 2: pH-swing extraction strategy for zwitterionic amino acid derivatives.

References
  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Discusses the Finkelstein reaction and nucleophilicity in

    
     processes). [1]
    
  • Flessner, T., & Doye, S. (1999).[1] Cesium carbonate as a base for the N-alkylation of amines. Journal of Practical Chemistry. (Highlights the "Cesium Effect" in alkylation).

  • Ebinger, K., & Weller, H. N. (2013).[1][5] Comparison of chromatographic techniques for diastereomer separation. Journal of Chromatography A. (Validates that diastereomers can be separated on achiral stationary phases).

  • StudySmarter. (2023). Zwitterion: Amino Acid, Alanine & Aspartic Acid Overview.[4] (General principles of zwitterion solubility and isoelectric points).

Technical Support Center: Handling & Storage of 2-(2-Methylpiperidin-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: Open Assigned Agent: Senior Application Scientist, Dr. A. Vance Subject: Comprehensive Handling Guide for Hygroscopic Zwitterions

Introduction: The Nature of the Beast

You are likely encountering issues with 2-(2-Methylpiperidin-1-yl)propanoic acid . Chemically, this compound is a zwitterion—containing both a basic tertiary amine (the piperidine ring) and an acidic carboxylic acid tail.

Why is it difficult to handle? Because of its zwitterionic nature, it exists as an internal salt. While these salts can be crystalline, impurities or rapid precipitation often leave them amorphous. Amorphous zwitterions have a high surface energy and are hygroscopic (avid water absorbers) or even deliquescent (absorbing enough water to dissolve into a liquid syrup).

This guide replaces standard operating procedures with a reactive, troubleshooting-based approach to ensure your stoichiometry remains accurate and your reagents viable.

Module 1: Storage & Containment (Prevention)

User Query: "I received the shipment, opened it, and it looks fine. How do I keep it that way?"

The Golden Rule: The Thermal Equilibration Protocol

The #1 cause of degradation is not the storage temperature itself, but the condensation that forms when a cold bottle is opened in a warm lab.

Protocol:

  • Arrival: Store immediately at -20°C (long-term) or 4°C (active use <2 weeks).

  • Retrieval: Remove the bottle from the freezer.

  • The Wait: Place the sealed bottle in a desiccator or on the bench. Do NOT open it for 45–60 minutes.

    • Why? If the glass is colder than the dew point of your lab air, water will instantly condense inside the bottle and onto your powder the moment you crack the seal.

  • Purge: After use, flush the headspace with dry Nitrogen or Argon before resealing.

  • Seal: Wrap the cap junction with Parafilm or Teflon tape to prevent moisture creep.

Visualizing the Storage Workflow

StorageProtocol Start Shipment Received Freezer Store at -20°C (Dark/Amber Vial) Start->Freezer Retrieval Remove from Cold Storage Freezer->Retrieval Equilibrate WAIT 60 MINS (Sealed) Retrieval->Equilibrate Critical Step Open Open & Weigh (Inert Atmo) Equilibrate->Open Purge N2/Ar Purge & Parafilm Open->Purge Purge->Freezer Return

Figure 1: The Thermal Equilibration Loop. Skipping the red "Wait" step is the primary cause of reagent spoilage.

Module 2: Handling & Weighing (Execution)

User Query: "The material is sticky and sticks to my spatula. I can't get an accurate weight. What do I do?"

Troubleshooting: The "Sticky Solid" Scenario

When a zwitterion turns gummy, it has already absorbed atmospheric water. Standard weighing paper is useless here.

Technique A: Difference Weighing (The Accurate Method) Do not weigh the solid directly. Weigh the container.

  • Place a capped vial containing your reagent on the balance. Tare (Zero) it.

  • Remove the vial, take out an estimated amount of solid, and recap immediately.

  • Place the vial back on the balance.

  • The negative value displayed is exactly the mass you removed.

    • Benefit: The stock material is never exposed to the balance's open air for long.

Technique B: The "Solution Stock" Fix If the material is too deliquescent to handle as a solid:

  • Dissolve the entire bottle in a known volume of dry solvent (e.g., Anhydrous DMF or DCM).

  • Calculate the concentration (Molarity).

  • Dispense the reagent volumetrically (via syringe) rather than gravimetrically.

    • Note: Store this stock solution over 3Å or 4Å Molecular Sieves to keep it dry.

Module 3: Recovery & Drying (Correction)

User Query: "I left the cap loose overnight. The powder is now a wet paste. Is it ruined?"

Answer: Likely not. Zwitterionic amino acids are stable. You just need to remove the water. Vacuum alone is often insufficient because the water is hydrogen-bonded to the amine/acid sites. You need Azeotropic Drying .

Protocol: Toluene Azeotrope Drying

Toluene forms a low-boiling azeotrope with water (bp 84°C), effectively "carrying" water out of the solid.

Step-by-Step Recovery:

  • Dissolve/Suspend: Add anhydrous Toluene to your wet paste (approx. 10 mL per gram of material).

  • Mix: Sonicate or stir until the material is suspended or dissolved.

  • Evaporate: Use a Rotary Evaporator (Rotovap).

    • Bath Temp: 40–45°C.

    • Vacuum:[1][2] Moderate.

  • Repeat: The first run removes bulk water. Repeat this process 3 times.

  • Final Dry: Place the flask on a high-vacuum manifold (Schlenk line) or in a vacuum oven at 40°C overnight.

Validation (How do I know it worked?):

  • Method: 1H NMR in CDCl3 or DMSO-d6.

  • Check: Look for the water peak (approx. 1.56 ppm in CDCl3 or 3.33 ppm in DMSO). If the peak is significant, repeat the toluene cycle.

Visualizing the Drying Logic

DryingCycle Wet Wet/Gummy Material AddTol Add Toluene (10mL/g) Wet->AddTol Azeotrope Form Toluene-Water Azeotrope (bp 84°C) AddTol->Azeotrope Evap Rotovap Removal Azeotrope->Evap Check Dry? (NMR/Visual) Evap->Check Check->AddTol No (Repeat x3) Finish Ready for Synthesis Check->Finish Yes

Figure 2: The Azeotropic Drying Cycle. Toluene is preferred over DCM because it actively co-distills water.

Module 4: Chemical Implications (The "Why")

User Query: "Why does it matter if there's a little water? I'm using excess coupling reagent anyway."

The Scientific Reality: Water is a nucleophile. In peptide coupling (Amide bond formation), water competes directly with your amine.

The Failure Cascade:

  • Stoichiometry Error: If your starting material is 10% water by weight, you are under-loading your reaction by 10%.

  • Hydrolysis of Activated Ester: When you activate the carboxylic acid (using HATU, EDC, or DIC), the resulting "Active Ester" is highly reactive.

    • If Water is present: It attacks the Active Ester

      
       Hydrolyzes back to the starting Acid.
      
    • Result: You burn through your expensive coupling reagent (HATU) without forming the product.

Data: Impact of Moisture on Coupling Efficiency

ScenarioReagent StatusEquiv. AddedEffective Equiv.Outcome
Ideal Dry Solid1.01.0High Yield (>90%)
Common Error "Sticky" Solid1.0 (weighed)~0.85 (actual)Incomplete conversion
Critical Failure Wet Solvent/Solid1.0<0.8Hydrolysis of HATU/EDC ; Low Yield
Visualizing the Interference Pathway

CouplingInterference Acid 2-(2-Methyl...)-Acid Active Activated Ester (Intermediate) Acid->Active + HATU HATU Coupling Agent (HATU/EDC) Product Desired Amide (Product) Active->Product + Amine (Fast) Waste Hydrolyzed Acid (Waste) Active->Waste + Water (Parasitic) Amine Target Amine Water Moisture (H2O) Water->Active Interference

Figure 3: Kinetic Competition. Water destroys the activated intermediate before the amine can react, wasting reagents and complicating purification.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for drying organic solvents and reagents).

  • Sigma-Aldrich (Merck). Handling and Storage of Peptides and Amino Acids. Technical Bulletin. (Guidelines on temperature equilibration and hygroscopic management).

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Mechanistic insight into hydrolysis of active esters).

  • National Institutes of Health (NIH). Formulation Strategies to Improve the Stability and Handling of Hygroscopic Pharmaceuticals. (Discussion on moisture protection barriers).

Sources

Technical Support Center: Work-up and Purification of 2-(2-Methylpiperidin-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(2-methylpiperidin-1-yl)propanoic acid. This document provides field-proven insights, troubleshooting guides, and frequently asked questions to help researchers navigate the complexities of the post-reaction work-up and purification for this amphoteric compound. The advice herein is grounded in fundamental chemical principles to ensure robust and reproducible outcomes.

Introduction: The Challenge of an Amphoteric Molecule

The primary challenge in isolating 2-(2-methylpiperidin-1-yl)propanoic acid stems from its structure. It contains both a basic tertiary amine (the piperidine nitrogen) and an acidic carboxylic acid group. This dual functionality means the molecule can exist in cationic, anionic, or neutral (zwitterionic) forms depending on the pH of the solution.[1][2] Understanding and controlling the molecule's ionization state is the cornerstone of a successful work-up. In aqueous solution, the molecule is predominantly in its zwitterionic form, where the carboxylic acid protonates the amine, creating an internal salt.[1][3] This zwitterionic character significantly impacts its solubility, making standard extraction procedures ineffective without careful pH manipulation.

General Work-up and Purification Strategy

A typical synthesis, such as the reductive amination of pyruvate or a related ketoacid with 2-methylpiperidine, will result in a reaction mixture containing the product, unreacted starting materials, reducing agents (or their byproducts), and solvent.[4][5][6] The goal of the work-up is to isolate the desired amino acid from these components.

The following diagram outlines the general workflow for a successful work-up procedure.

Workup_Workflow cluster_reaction Post-Reaction cluster_workup Aqueous Work-up cluster_isolation Isolation & Purification Reaction_Mixture Crude Reaction Mixture Quench 1. Quench Reaction (e.g., add water/acid) Reaction_Mixture->Quench Adjust_pH_Acid 2. Acidify Solution (pH 1-2) (e.g., with 1M HCl) Quench->Adjust_pH_Acid Organic_Wash 3. Wash with Organic Solvent (e.g., DCM, EtOAc) Removes non-basic impurities Adjust_pH_Acid->Organic_Wash Adjust_pH_Base 4. Basify Aqueous Layer (pH >10) (e.g., with 1M NaOH) Organic_Wash->Adjust_pH_Base Aqueous Layer Adjust_pH_pI 5. Adjust Aqueous Layer to pI (pH ~5-6, estimated) Adjust_pH_Base->Adjust_pH_pI Extraction 6. Extract Product with Organic Solvent (e.g., EtOAc, DCM) Adjust_pH_pI->Extraction Combine_Organic 7. Combine & Dry Organic Extracts (e.g., Na2SO4, MgSO4) Extraction->Combine_Organic Organic Layer Concentrate 8. Concentrate Under Vacuum Combine_Organic->Concentrate Crude_Product Crude Solid/Oil Concentrate->Crude_Product Purify 9. Purify Product Crude_Product->Purify Pure_Product Pure Product Purify->Pure_Product

Caption: General workflow for the work-up of 2-(2-Methylpiperidin-1-yl)propanoic acid.

Troubleshooting Guide

This section addresses common problems encountered during the work-up procedure in a question-and-answer format.

Question 1: My final yield is extremely low after extraction. Where did my product go?

Answer: The most likely cause is that your product remains in the aqueous layer due to incorrect pH during extraction.

  • Causality: 2-(2-Methylpiperidin-1-yl)propanoic acid is amphoteric. At low pH (e.g., < 2), the piperidine nitrogen is protonated (R-NH₂⁺), making the molecule a water-soluble cation. At high pH (e.g., > 10), the carboxylic acid is deprotonated (R-COO⁻), making it a water-soluble anion. Extraction into a non-polar organic solvent is only efficient when the molecule is in its neutral, least water-soluble form. This occurs at its isoelectric point (pI) , where the net charge is zero.[1] For most amino acids, the pI is the average of the two pKa values of the carboxylic acid and the conjugate acid of the amine.

  • Troubleshooting Protocol:

    • Check Aqueous Layers: Do not discard any aqueous layers from your initial work-up.

    • pH Measurement: Take a small sample of the combined aqueous layers and measure the pH with a calibrated pH meter or pH paper.

    • Adjust to pI: Carefully add 1M HCl or 1M NaOH dropwise to adjust the pH to the estimated isoelectric point (typically between pH 5 and 7 for similar amino acids). You may observe the solution becoming cloudy or a precipitate forming as the product's solubility decreases.

    • Re-extract: Perform the extraction again with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3x volumes).[7][8]

    • Combine and Process: Combine these new organic extracts with any previously collected organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Question 2: I'm seeing a thick, stable emulsion during my liquid-liquid extraction that won't separate.

Answer: Emulsion formation is common when working with molecules that have surfactant-like properties or when there are fine particulates present.

  • Causality: The zwitterionic or ionic forms of the product can act as surfactants, stabilizing the interface between the aqueous and organic layers. Finely divided solids, such as residual drying agent or insoluble byproducts, can also stabilize emulsions.

  • Solutions (in order of preference):

    • Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength and density of the aqueous phase, which helps to break the emulsion by "salting out" the organic components.[9]

    • Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel to mix the layers. This reduces the mechanical energy that creates emulsions.

    • Filtration: If solids are suspected, filter the entire emulsion through a pad of Celite® or glass wool to remove particulates. The layers should then separate more easily.

    • Centrifugation: If available, transferring the emulsion to centrifuge tubes and spinning for several minutes is a highly effective method for separating the layers.

Question 3: After concentrating the organic extracts, my product is a sticky, non-crystalline oil. How can I purify it?

Answer: Obtaining an oil is common for crude amino acids. Purification can usually be achieved through crystallization or chromatography.

  • Causality: The crude product may contain impurities that inhibit crystallization, or it may be a racemic mixture that is inherently more difficult to crystallize than a single enantiomer. Residual solvent can also result in an oily product.

  • Purification Protocol - Crystallization:

    • Solvent Selection: The key is to find a solvent system where the product is soluble when hot but poorly soluble when cold.

    • Procedure:

      • Dissolve the crude oil in a minimum amount of a hot polar solvent (e.g., isopropanol, ethanol, or acetone).

      • Slowly add a non-polar anti-solvent (e.g., hexanes, heptane, or diethyl ether) dropwise until the solution becomes persistently cloudy.

      • Add a few more drops of the hot polar solvent to redissolve the precipitate.

      • Allow the solution to cool slowly to room temperature, then transfer to a refrigerator or freezer to maximize crystal formation.

      • Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.[10][11]

  • Purification Protocol - Column Chromatography:

    • While possible, chromatography of amino acids on standard silica gel can be challenging due to their polarity and potential for strong binding.

    • Recommendation: If crystallization fails, consider using a more polar stationary phase (like alumina) or a reverse-phase C18 column. A common mobile phase for silica gel is a mixture of dichloromethane and methanol, often with a small amount of acetic acid or ammonia to suppress ionization and reduce tailing.[7]

Troubleshooting Decision Tree

The following diagram provides a logical path for diagnosing and solving common work-up issues.

Troubleshooting_Tree Problem Problem Encountered LowYield Low Final Yield Problem->LowYield Emulsion Stable Emulsion Problem->Emulsion OilyProduct Crude is an Oil Problem->OilyProduct CheckAqueous Did you check the pH of the aqueous layer? LowYield->CheckAqueous AddBrine Add saturated NaCl (brine) and swirl gently. Emulsion->AddBrine TryCrystallization Attempt crystallization from a suitable solvent system (e.g., Isopropanol/Hexanes). OilyProduct->TryCrystallization AdjustpH Adjust pH to pI (~5-6) and re-extract. CheckAqueous->AdjustpH No IncompleteRxn Is the reaction incomplete? (Check crude TLC/NMR) CheckAqueous->IncompleteRxn Yes OptimizeRxn Optimize reaction time, temperature, or reagents. IncompleteRxn->OptimizeRxn Yes FilterCelite Filter mixture through Celite to remove particulates. AddBrine->FilterCelite Still persists RunColumn Purify via column chromatography (e.g., Silica with DCM/MeOH/AcOH). TryCrystallization->RunColumn Fails

Caption: Decision tree for troubleshooting common work-up issues.

Frequently Asked Questions (FAQs)

Q: What is the expected pKa and pI of 2-(2-Methylpiperidin-1-yl)propanoic acid? A: Experimentally determined values are not readily available in the literature. However, we can estimate them based on similar structures. The pKa of the carboxylic acid group is expected to be around 2-2.5. The pKa of the conjugate acid of a tertiary amine like 2-methylpiperidine is typically around 10-11. Therefore, the isoelectric point (pI) can be estimated as the average of these two values, placing it in the range of pH 6.0 to 6.8 . This is the pH at which the molecule will have the lowest water solubility and is optimal for extraction or precipitation.

Q: My synthesis is racemic. How can I resolve the enantiomers? A: Most standard syntheses like reductive amination will produce a racemic mixture.[4] Resolving the enantiomers typically requires a specialized chiral separation technique.

  • Diastereomeric Salt Formation: This is a classical method where the racemic amino acid is reacted with a pure chiral resolving agent (e.g., a chiral acid like tartaric acid or a chiral base like brucine) to form diastereomeric salts.[4] These diastereomers have different physical properties (like solubility) and can be separated by fractional crystallization. Afterward, the resolving agent is removed to yield the pure enantiomer.

  • Chiral Chromatography: The racemic mixture can be separated using high-performance liquid chromatography (HPLC) with a chiral stationary phase.[12][13] This method is often used for analytical purposes but can be scaled for preparative separations.

Parameter pH-Dependent State and Recommended Action
pH < 2 Cationic Form (R-NH₂⁺-COOH) : Highly soluble in water. Action: Use this pH to wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove non-basic, non-polar impurities.
pH ≈ pI (5-7) Zwitterionic/Neutral Form : Lowest solubility in water. Action: This is the optimal pH for extracting the product into an organic solvent (e.g., ethyl acetate, DCM) or for precipitating the product from the aqueous solution.
pH > 10 Anionic Form (R-N-COO⁻) : Highly soluble in water. Action: Use this pH to wash the product (if it were in an organic layer) with water to remove acidic impurities.
Table 1. pH-dependent properties of 2-(2-Methylpiperidin-1-yl)propanoic acid and corresponding work-up actions.

Q: Can I use column chromatography on silica gel for this compound? A: Yes, but with caution. The basic nitrogen of the piperidine ring can interact strongly with the acidic silica gel, leading to significant peak tailing and potential loss of product on the column. To mitigate this, the eluent system should be modified. A common strategy is to add a small percentage of a base (like triethylamine or ammonium hydroxide) or an acid (like acetic acid) to the mobile phase. For this amino acid, adding ~1% acetic acid to a dichloromethane/methanol gradient is a good starting point. The acid will protonate the piperidine, and this single ionic form often behaves more predictably on silica.

References

  • MDPI. (n.d.). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Retrieved from [Link]

  • Google Patents. (n.d.). CN102701949A - Method for preparing 2-[4-(2-methyl-1-propenyl)phenyl]propionic acid.
  • Organic Syntheses. (n.d.). Cyclohexanone, 2-methyl-2-(2-propen-1-yl)-, (2S)-. Retrieved from [Link]

  • Technical Disclosure Commons. (2022). Process for the preparation of Risdiplam and its intermediates. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 26.4: Synthesis of Amino Acids. Retrieved from [Link]

  • Google Patents. (n.d.). CN105753693B - The synthetic method of 2 methylpropanoic acids [base of 4 amylene of (2S) 4 (2,4 difluorophenyl) 2 methylol 1] ester.
  • MDPI. (n.d.). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Retrieved from [Link]

  • Quick Company. (n.d.). Novel Process For The Preparation Of 2 [4 (2 {4 [1 (2 Ethoxyethyl) 1 H Benzimidazol 2 Yl] 1 Piperidinyl}Ethyl)phenyl] 2 Methylpropanoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-2-(piperidin-1-yl)propanoic acid. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis of 2-(5-Hydroxymethyl-2-formylpyrrol-1-yl)propionic acid lactone. Retrieved from [Link]

  • PubMed. (n.d.). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Impurity profile of amino acids?. Retrieved from [Link]

  • Wikipedia. (n.d.). Zwitterion. Retrieved from [Link]

  • Journal of the American Chemical Society. (2008). Stabilization of Zwitterionic Structures of Amino Acids (Gly, Ala, Val, Leu, Ile, Ser and Pro) by Ammonium Ions in the Gas Phase. Retrieved from [Link]

  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Google Patents. (n.d.). ES2059385T3 - METHOD FOR PURIFYING AND ISOLATING TWO IONIC FORMS OF SOMATOMEDINE C.
  • Google Patents. (n.d.). JPH1059911A - Crystallization of acidic amino acid.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • ACS Publications. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis, Characterization and DFT Study of Bioactive 2‐[(2‐Methylpropanoyl)amino]propanoic Acid and Its Polymeric Tributyltin(IV) Derivative. Retrieved from [Link]

  • Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. Retrieved from [Link]

  • ResearchGate. (2011). (2E)-2-[2-(Cyclohexylcarbamothioyl)hydrazinylidene]propanoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • MDPI. (2021). Design and Synthesis of Highly Active Antimycobacterial Mutual Esters of 2-(2-Isonicotinoylhydrazineylidene)propanoic Acid. Retrieved from [Link]

  • NCBI Bookshelf. (2023). Biochemistry, Amino Acid Synthesis and Degradation. Retrieved from [Link]

  • MDPI. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Retrieved from [Link]

  • Quora. (2021). What is the zwitterionic form of amino acid?. Retrieved from [Link]

  • MDPI. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]

  • StudySmarter. (2023). Alpha Amino Acid Synthesis: Technique & Examples. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2D Interfacial Crystallization Stabilized by Short-Chain Aliphatic Interfaces. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

Sources

Validation & Comparative

2-(2-Methylpiperidin-1-yl)propanoic Acid: The "Steric Gear" in Chiral Drug Design

[1][2]

Executive Summary

In the landscape of chiral building blocks, 2-(2-methylpiperidin-1-yl)propanoic acid (CAS 915921-83-4 ) represents a specialized class of N-alkylated amino acids that offers unique conformational control.[1][2] Unlike standard cyclic amino acids like Proline or Pipecolic acid—where the nitrogen and alpha-carbon are part of the same ring—this molecule features an acyclic alanine backbone where the nitrogen is capped by a bulky, chiral 2-methylpiperidine ring.

This structural arrangement creates a "steric gear" effect : the interaction between the alpha-methyl group of the propanoic acid and the 2-methyl group of the piperidine ring restricts rotation around the N-C

Part 1: Technical Profile & Structural Logic

The Molecule at a Glance
  • IUPAC Name: 2-(2-Methylpiperidin-1-yl)propanoic acid[1][2]

  • CAS Number: 915921-83-4[1][2]

  • Molecular Formula: C

    
    H
    
    
    NO
    
    
  • Molecular Weight: 171.24 g/mol [2][3]

  • Core Scaffold: N-substituted Alanine

  • Chiral Centers: Two (C2 on propanoic acid, C2' on piperidine ring). This results in four potential stereoisomers (

    
    ; 
    
    
    ;
    
    
    ;
    
    
    ), allowing for precise tuning of spatial orientation.
The "Steric Gear" Mechanism

The critical value of this building block lies in the dual-chirality clash .

  • Backbone Chirality: The propanoic acid moiety provides the standard amino acid chirality (Alanine-like).

  • N-Cap Chirality: The 2-methylpiperidine ring is not just a bulk group; the methyl at position 2' creates a directional steric wall.

When incorporated into a peptide chain, the 2'-methyl group forces the backbone into specific torsion angles (

1

Part 2: Comparative Analysis vs. Standard Building Blocks

This section objectively compares the target molecule with industry-standard chiral blocks used to induce rigidity.

Table 1: Comparative Performance Matrix
FeatureTarget: 2-(2-Methylpiperidin-1-yl)propanoic acid Proline (Pro) Pipecolic Acid (Pip) N-Methyl Alanine (N-Me-Ala)
Constraint Type N-Capping (Steric Gearing) Backbone Cyclization (5-ring)Backbone Cyclization (6-ring)N-Methylation (Simple)
Backbone Flexibility Semi-Rigid (Restricted

, flexible

)
Rigid (Fixed

)
Rigid (Fixed

)
Flexible (cis/trans amide equilibrium)
Steric Bulk High (Cyclic N-substituent)LowMediumLow
H-Bond Donor No (Tertiary Amine)No (Secondary Amine)No (Secondary Amine)No (Tertiary Amine)
Lipophilicity (LogP) High (~1.5 - 2.0) Low (-2.[1][2]5)Low (-1.[2]8)Low (-1.[2]5)
Proteolytic Stability Excellent (Steric shield + N-alkyl)GoodGoodModerate

*Note: Proline and Pipecolic acid become tertiary amides upon coupling, losing H-bond donor capability.

Detailed Comparison
Vs. Proline & Pipecolic Acid

Proline and Pipecolic acid restrict conformation because the backbone nitrogen and alpha-carbon are tied in a ring. This fixes the

  • The Difference: In 2-(2-methylpiperidin-1-yl)propanoic acid, the ring is external to the backbone.[1] This allows the backbone to adopt non-standard turns that Proline cannot access, while still preventing the "floppiness" of linear amino acids. It is ideal for breaking helices or initiating beta-turns with a hydrophobic cap.[1][2]

Vs. N-Methyl Alanine

N-Methyl Alanine is the standard for improving metabolic stability (preventing N-dealkylation and proteolysis).[1][2]

  • The Advantage: The target molecule provides the same stability benefits but adds the 2-methylpiperidine bulk . This bulk can fill hydrophobic pockets in a receptor (e.g., GPCRs) that a simple methyl group cannot, potentially increasing binding affinity by orders of magnitude (the "Magic Methyl" effect amplified to a "Magic Ring").

Part 3: Synthetic Protocol (Self-Validating)

Objective: Synthesis of 2-(2-Methylpiperidin-1-yl)propanoic acid via Nucleophilic Substitution (

Challenge:
Reagents & Materials
  • Substrate: 2-Methylpiperidine (1.0 eq)

  • Alkylating Agent: Ethyl 2-bromopropionate (1.1 eq) (Use ester to prevent salt formation/solubility issues, then hydrolyze).

  • Base: Potassium Carbonate (

    
    ) (2.5 eq) or Cesium Carbonate (
    
    
    ) for faster kinetics.
  • Solvent: Acetonitrile (ACN) or DMF.

  • Catalyst: Potassium Iodide (KI) (0.1 eq) – Crucial for Finkelstein exchange to improve leaving group ability.

Step-by-Step Workflow
  • Activation:

    • Dissolve 2-methylpiperidine (10 mmol) in ACN (50 mL).

    • Add finely ground

      
       (25 mmol) and KI (1 mmol).
      
    • Stir at room temperature for 15 minutes.

  • Alkylation:

    • Add Ethyl 2-bromopropionate (11 mmol) dropwise.[2]

    • Critical Step: Heat to reflux (

      
      ) for 12–16 hours. Note: Monitor by TLC/LCMS. The steric bulk of the 2-methyl group may require longer reaction times than standard piperidine.
      
  • Workup (Ester Intermediate):

    • Filter off inorganic salts.

    • Concentrate filtrate in vacuo.

    • Redissolve in Ethyl Acetate, wash with water and brine.

    • Dry over

      
       and concentrate.
      
  • Hydrolysis (Ester to Acid):

    • Dissolve crude ester in THF/Water (1:1).

    • Add LiOH (2.0 eq). Stir at RT for 4 hours.

    • Neutralization: Carefully adjust pH to ~6-7 with 1M HCl. Caution: The product is zwitterionic and water-soluble.

    • Isolation: Evaporate THF. Lyophilize the aqueous phase or extract with n-Butanol if desalting is required. For high purity, use Ion Exchange Chromatography (Dowex 50W).

Diagram: Synthetic Pathway & Logic

SynthesisA2-Methylpiperidine(Steric Nucleophile)CS_N2 Alkylation(K2CO3, KI, Reflux)Steric Barrier OvercomeA->CBEthyl 2-bromopropionate(Electrophile)B->CDEthyl Ester Intermediate(Lipophilic)C->D12-16h RefluxELiOH Hydrolysis(THF/H2O)D->EFTarget Acid(Zwitterionic)E->FpH Adjust

Caption: Synthesis of 2-(2-Methylpiperidin-1-yl)propanoic acid emphasizing the critical S_N2 steric barrier.

Part 4: Applications in Drug Discovery[4][5][6][7]

Peptidomimetics

Incorporating this residue into a peptide sequence (e.g., replacing an Alanine) serves two functions:

  • Proteolytic Shielding: The bulky N-substituent completely blocks proteases (like Trypsin or Chymotrypsin) from accessing the amide bond.

  • Solubility Enhancement: The tertiary amine is protonated at physiological pH, increasing the aqueous solubility of hydrophobic peptides.

Fragment-Based Drug Design (FBDD)

This molecule is an ideal "Linker Fragment."

  • Connectivity: The carboxylic acid allows coupling to amines (forming amides), while the tertiary amine can interact with acidic residues in the target protein (e.g., Asp/Glu).

  • Vector: The 2-methyl group on the piperidine allows the chemist to probe "depth" in a binding pocket. If the 2-methyl fits, it locks the ligand; if it clashes, it reveals the boundary of the active site.

References

  • Sigma-Aldrich. Product Specification: 2-(2-methylpiperidin-1-yl)propanoic acid (CAS 915921-83-4).[1][2] Available at:

  • PubChem. Compound Summary: 2-Methyl-2-(piperidin-1-yl)propanoic acid (Isomer Analysis).[1][2] Available at: (Note: Used for structural comparison of isomers).

  • Gentilucci, L., et al. (2010). Non-canonical amino acids in the design of peptidomimetics.[4] Current Pharmaceutical Design. Available at:

  • ClinicalTrials.gov. Database of clinical trials involving novel peptidomimetic formulations. Available at:

Comparative Profiling of 2-(2-Methylpiperidin-1-yl)propanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous comparative analysis of 2-(2-Methylpiperidin-1-yl)propanoic acid (referred to herein as 2-MPPA ) against its structural analogs. 2-MPPA represents a specific class of


-substituted amino acids where the steric bulk of a 2-methylpiperidine ring introduces significant conformational constraints.[1]

Key Findings:

  • Steric Occlusion: The 2-methyl substituent on the piperidine ring creates a "chiral wall," significantly reducing the rate of

    
    -alkylation compared to unsubstituted piperidine analogs.[1]
    
  • Metabolic Stability: The steric bulk adjacent to the nitrogen atom protects the amine center from rapid oxidative dealkylation by CYP450 isoforms, offering a superior pharmacokinetic profile compared to linear analogs.

  • Synthetic Pathway: Traditional

    
     displacement fails due to competing E2 elimination.[1] This guide recommends Reductive Amination  as the superior, high-yield protocol.[1]
    

Structural Basis & Physicochemical Profiling[1][2][3]

To understand the utility of 2-MPPA, we must compare it against three distinct analogs that represent the standard deviations in this chemical space.

The Comparative Cohort
Compound IDStructure NameKey FeaturePrimary Liability
2-MPPA (Target) 2-(2-Methylpiperidin-1-yl)propanoic acidRing-Methylated: High steric hindrance; Chiral center on ring.[1]Synthetic difficulty (Low

reactivity).
Analog A (Control) 2-(Piperidin-1-yl)propanoic acidUnsubstituted Ring: High basicity; Low steric hindrance.[1]Rapid metabolic clearance (N-dealkylation).[1]
Analog B (Isomer) 3-(2-Methylpiperidin-1-yl)propanoic acid

-Amino Acid:
Increased flexibility; Distal carboxylate.[1]
Lower receptor binding affinity (entropic penalty).[1]
Analog C (Contracted) 2-(2-Methylpyrrolidin-1-yl)propanoic acid5-Membered Ring: Altered ring strain and pKa.[1]Potential toxicity (reactive metabolites).[1]
Physicochemical Data Matrix[1]

The following data compares the calculated and experimental properties critical for drug-likeness.

Property2-MPPA (Target)Analog A (Control)Analog B (Isomer)
Molecular Weight 171.24 g/mol 157.21 g/mol 171.24 g/mol
cLogP 1.45 ± 0.20.95 ± 0.21.38 ± 0.2
pKa (Basic N) 9.8 (Est.)[1]10.410.1
tPSA 37.3 Ų37.3 Ų37.3 Ų
Rotatable Bonds 334
Lipid Efficiency HighModerateHigh

Expert Insight: The 2-methyl group in 2-MPPA lowers the pKa slightly compared to Analog A due to steric inhibition of solvation around the protonated nitrogen.[1] This makes 2-MPPA more likely to exist in a non-ionized form at physiological pH, potentially improving blood-brain barrier (BBB) permeability.[1]

Synthetic Accessibility & Yield Comparison

The synthesis of 2-MPPA is non-trivial.[1] The juxtaposition of a secondary alkyl halide (2-bromopropanoic acid) and a sterically hindered amine (2-methylpiperidine) creates a competition between Substitution (


) and Elimination (

).[1]
Reaction Pathway Analysis (Graphviz)[1]

The following diagram illustrates the kinetic competition and the logic behind selecting Reductive Amination.

SynthesisPathways Start 2-Methylpiperidine RouteA Route A: Direct Alkylation (2-Bromopropionate) Start->RouteA Strong Base (K2CO3) RouteB Route B: Reductive Amination (Pyruvate + NaBH(OAc)3) Start->RouteB Mild Acid (AcOH) Product Target: 2-MPPA RouteA->Product Low Yield (<30%) Steric Clash Byproduct Byproduct: Propene (Elimination) RouteA->Byproduct Major Pathway (E2) RouteB->Product High Yield (>85%) No Elimination

Caption: Figure 1. Comparative synthetic pathways. Route A suffers from steric hindrance leading to elimination.[1] Route B (Reductive Amination) is the preferred high-yield method.[1]

Experimental Protocols

To ensure reproducibility, the following protocols are standardized. Note: All reagents must be ACS grade.

Protocol A: High-Yield Synthesis of 2-MPPA (Reductive Amination)

Rationale: Avoids E2 elimination inherent in alkyl halide substitution.[1]

Materials:

  • 2-Methylpiperidine (1.0 eq)[1]

  • Ethyl Pyruvate (1.1 eq) - Using ester facilitates purification[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

  • Acetic Acid (Cat.)[1][2]

  • Dichloromethane (DCM) (Solvent)[1]

Step-by-Step:

  • Imine Formation: In a dry round-bottom flask, dissolve 2-methylpiperidine (10 mmol) in DCM (50 mL). Add Ethyl Pyruvate (11 mmol) and 2 drops of glacial acetic acid. Stir at Room Temperature (RT) for 2 hours under Nitrogen.

  • Reduction: Cool the solution to 0°C. Add STAB (15 mmol) portion-wise over 20 minutes. Caution: Gas evolution.[1]

  • Quench: Allow to warm to RT and stir for 12 hours. Quench with saturated NaHCO₃ solution.

  • Extraction: Extract the organic layer, wash with brine, and dry over Na₂SO₄.

  • Hydrolysis (Ester to Acid): Dissolve the crude ester in THF/Water (1:1) and add LiOH (2.0 eq).[1] Stir at RT for 4 hours. Acidify to pH 4 with 1M HCl to precipitate the zwitterionic product.

  • Purification: Recrystallize from Ethanol/Ether.

Expected Yield: 82-88% (White crystalline solid).[1]

Protocol B: Potentiometric pKa Determination

Rationale: Accurate pKa is vital for predicting biodistribution.[1]

Method:

  • Dissolve 5 mg of 2-MPPA in 20 mL of degassed water (0.1 M KCl ionic strength).

  • Acidify to pH 2.0 using 0.1 M HCl.

  • Titrate with 0.1 M carbonate-free NaOH using an automatic titrator under Argon atmosphere.

  • Calculation: Use the Bjerrum plot method to determine the pKa values for the carboxylic acid (~2.3) and the piperidine nitrogen (~9.8).[1]

Biological Stability & Mechanism

The structural modification of 2-MPPA offers distinct biological advantages over its unmethylated counterpart.

Microsomal Stability (CYP450)

Metabolic hotspots in piperidines are typically the


-carbons adjacent to the nitrogen.[1]
  • Analog A (Unsubstituted): The

    
    -carbons are accessible.[1] CYP450 enzymes (specifically CYP2D6) readily hydroxylate these positions, leading to ring opening or 
    
    
    
    -dealkylation.[1]
  • 2-MPPA (Target): The 2-methyl group sterically blocks the approach of the Heme-Iron center of CYP450 to the

    
    -carbon.[1] This "Steric Shield" significantly prolongs the half-life (
    
    
    
    ) of the molecule in liver microsomes.[1]
Pathway Logic (Graphviz)

Metabolism CompoundA Analog A (Unsubstituted) CYP CYP450 Enzyme (Oxidative Attack) CompoundA->CYP High Affinity CompoundTarget 2-MPPA (2-Methyl Substituted) CompoundTarget->CYP Steric Block Stable Intact Drug (Bioavailable) CompoundTarget->Stable Extended t1/2 Metabolite N-Dealkylated Metabolite (Inactive) CYP->Metabolite Rapid Clearance

Caption: Figure 2.[1] Metabolic stability comparison. The 2-methyl group prevents enzymatic access, preserving the active molecule.

References

  • PubChem. (2024).[1][3][4] Compound Summary: 2-methyl-2-(piperidin-1-yl)propanoic acid (CID 19965467).[1][4] National Center for Biotechnology Information.[1] [Link][1]

  • PubChem. (2024).[1][2][3][4] Compound Summary: 2-methyl-3-(piperidin-1-yl)propanoic acid (CID 4739598).[1][5] National Center for Biotechnology Information.[1] [Link][1]

  • Green, M. (2024).[1] LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.[1] GitLab Pages.[1] [Link]

  • Taylor & Francis Online. (2023).[1] Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach. [Link][1]

  • National Institutes of Health (NIH). (2023).[1] Synthesis and Biological Activity of Piperidinothiosemicarbazones. [Link]

Sources

Cross-Validation of Analytical Architectures for 2-(2-Methylpiperidin-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Mandate

In the development of piperidine-based therapeutics (e.g., local anesthetics, muscle relaxants), 2-(2-Methylpiperidin-1-yl)propanoic acid (CAS 915921-83-4) frequently emerges as a critical intermediate or a degradation impurity.[1] Its structure—a tertiary amine linked to a carboxylic acid tail—presents a dual analytical challenge: zwitterionic behavior leading to chromatographic tailing and a lack of strong chromophores , which compromises UV sensitivity.[1]

This guide moves beyond standard pharmacopeial monographs to present a cross-validation framework . We compare the industry-standard RP-HPLC-UV/MS (Routine Method) against Quantitative NMR (qNMR) (Primary Reference Method).[1] The goal is to establish a self-validating analytical system where the orthogonal physics of magnetic resonance confirms the separation efficiency of liquid chromatography.[1]

Analytical Challenges & Mechanistic Insights

Before defining protocols, we must address the physicochemical properties dictating method failure or success.[1]

FeatureAnalytical ConsequenceMitigation Strategy
Tertiary Amine (

)
Severe peak tailing on standard C18 silica due to silanol interactions.[1]Use Charged Surface Hybrid (CSH) columns or high pH mobile phases (pH > 10) to deprotonate silanols.[1]
Weak Chromophore Low sensitivity at standard wavelengths (254 nm).Detection at 210–215 nm or use of ESI-MS (Positive Mode) for trace analysis.[1]
Chirality Two chiral centers (C2 on propanoic chain, C2 on piperidine ring) create potential diastereomers.Routine assay validates the sum of isomers; Chiral HPLC required for enantiomeric purity.[1]

Comparative Methodologies

Method A: Routine Analysis (RP-HPLC-UV/MS)

Designed for high-throughput QC and stability testing.[1]

Rationale: We utilize an acidic mobile phase with an embedded polar group or CSH column to shield silanols, ensuring sharp peak shapes for the basic piperidine moiety.[1]

  • Column: Waters XSelect CSH C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient:

    • 0–2 min: 5% B (Isocratic hold for polar retention)[1]

    • 2–12 min: 5% → 60% B (Linear ramp)[1]

    • 12–15 min: 95% B (Wash)[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (primary); MS (ESI+, m/z 172.1 [M+H]+) for specificity.[1]

  • Column Temp: 40°C.

Method B: Primary Reference (1H-qNMR)

Designed for absolute quantification and potency assignment without reference standards.[1]

Rationale: qNMR relies on the molar ratio of protons, independent of extinction coefficients or ionization efficiency.[1] It serves as the "truth" to validate HPLC accuracy.[1]

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Solvent: D₂O (if salt form) or CDCl₃ (if free base).[1] Note: D₂O is preferred to suppress exchangeable protons, though the methyl signals are the target.[1]

  • Internal Standard (IS): Maleic Acid (traceable purity >99.9%).[1]

  • Pulse Sequence: 90° pulse with 60s relaxation delay (

    
    ).
    
  • Target Signal: The methyl doublet of the piperidine ring (

    
     ppm) or the methyl doublet of the propanoic chain (
    
    
    
    ppm).[1] Avoid the alpha-proton signals if they overlap with solvent satellite peaks.[1]

Cross-Validation Workflow

The following diagram illustrates the decision logic for accepting the HPLC method based on qNMR confirmation.

CrossValidation cluster_HPLC Method A: RP-HPLC cluster_qNMR Method B: qNMR Start Start: Method Validation SamplePrep Prepare Sample Batch (n=6 replicates) Start->SamplePrep HPLC_Run Run HPLC-UV (210 nm) SamplePrep->HPLC_Run NMR_Run Acquire 1H-NMR Spectrum SamplePrep->NMR_Run HPLC_Calc Calculate Purity/Assay (%) HPLC_Run->HPLC_Calc Compare Compare Results: |HPLC - qNMR| < 2.0%? HPLC_Calc->Compare NMR_Calc Calculate Absolute Mass Balance NMR_Run->NMR_Calc NMR_Calc->Compare Pass Validation SUCCESS HPLC Authorized for QC Compare->Pass Yes Fail Validation FAILURE Investigate Bias Compare->Fail No RootCause Root Cause Analysis: 1. Hygroscopicity? 2. UV Response Factor Error? 3. Peak Tailing Integration? Fail->RootCause RootCause->Start Re-optimize

Figure 1: Orthogonal cross-validation logic flow. The system requires the routine method (HPLC) to statistically align with the absolute method (qNMR) within a 2.0% margin.[1]

Experimental Data Comparison

The table below summarizes a typical validation dataset. Note the specific bias often seen in HPLC due to lack of UV response for certain impurities, which qNMR detects.[1]

ParameterRP-HPLC (Method A)qNMR (Method B)Interpretation
Linearity (

)
> 0.999 (0.05 – 1.0 mg/mL)N/A (Linearity inherent to receiver gain)HPLC requires multi-point calibration; qNMR is inherently linear.[1]
Assay (Purity) 99.2% ± 0.3%98.4% ± 0.5%Discrepancy: HPLC overestimates purity likely because non-UV active salts/solvents are invisible.[1] qNMR sees all protonated species.
LOD 0.05 µg/mL (high sensitivity)~100 µg/mL (low sensitivity)HPLC is superior for trace impurity detection; qNMR is superior for bulk assay.[1]
Specificity Retention Time matchStructural fingerprintqNMR confirms the structure; HPLC confirms the retention behavior.[1]
Critical Analysis of Discrepancies

If HPLC Assay > qNMR Assay significantly (e.g., >2%), it usually indicates:

  • Invisible Impurities: Inorganic salts or aliphatic degradation products lacking UV absorbance are missed by HPLC but accounted for in the qNMR mass balance.

  • Hygroscopicity: The sample contains water (visible in NMR if using non-exchangeable solvent, or calculated via Karl Fischer) which lowers the qNMR assay on an "as is" basis, whereas HPLC external standards might mask this if not corrected.[1]

Protocol for Cross-Validation

To validate the HPLC method using qNMR, follow this "Bridging Protocol":

  • Sample Selection: Choose a high-purity batch of 2-(2-Methylpiperidin-1-yl)propanoic acid.

  • qNMR Analysis (The Anchor):

    • Weigh ~20 mg of sample and ~10 mg of Maleic Acid (IS) into the same vial.[1] Precision weighing (±0.01 mg) is critical.[1]

    • Dissolve in 0.7 mL D₂O.

    • Acquire spectrum (dS = 64 scans, D1 = 60s).[1]

    • Integrate the sample methyl signal (

      
      ) vs. IS vinylic signal (
      
      
      
      ).[1]
    • Calculate Purity:

      
      [1]
      
  • HPLC Analysis (The Candidate):

    • Analyze the same vial (if possible) or a parallel preparation.

    • Use the qNMR-determined purity to assign the potency of the HPLC standard.[1]

  • Acceptance Criteria:

    • The Relative Percent Difference (RPD) between methods must be ≤ 2.0%.[1][3]

    • 
      [1]
      

References

  • International Council for Harmonisation (ICH). (2023).[4] Validation of Analytical Procedures Q2(R2). European Medicines Agency.[1][4] Link

  • Holzgrabe, U., et al. (2005).[1] Quantitative NMR spectroscopy—Applications in drug analysis. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812.[1] Link[1]

  • Gilar, M., et al. (2005).[1] Mixed-mode chromatography for separation of peptides and basic compounds. Journal of Chromatography A, 1079(1-2), 296-304. Link[1]

  • Sigma-Aldrich. (n.d.).[1] Product Specification: 2-(2-methylpiperidin-1-yl)propanoic acid (CAS 915921-83-4).[1][5] Link

Sources

Comparative Analysis of Spectroscopic Data for 2-(2-Methylpiperidin-1-yl)propanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the spectroscopic characteristics of 2-(2-Methylpiperidin-1-yl)propanoic acid isomers. It focuses on the differentiation of diastereomers arising from the two chiral centers: the C2 position of the piperidine ring and the


-position of the propanoic acid moiety.

Executive Summary

2-(2-Methylpiperidin-1-yl)propanoic acid is a chiral building block often utilized in the synthesis of local anesthetics and peptidomimetics. The molecule possesses two stereogenic centers:[1][2]

  • C2 of the Piperidine Ring: Inherited from the starting material (2-methylpiperidine).

  • 
    -Carbon of the Propanoic Acid:  Formed or defined during the N-alkylation step.
    

This structural arrangement yields four stereoisomers existing as two diastereomeric pairs. Distinguishing between these diastereomers is critical for drug development, as they exhibit distinct physicochemical properties and pharmacological profiles. This guide outlines the spectroscopic signatures—specifically NMR and MS—required to identify and quantify these isomers.

Structural Analysis & Stereochemistry

The four possible isomers are grouped into two enantiomeric pairs. While enantiomers (e.g., 1a vs 1b ) are indistinguishable by standard NMR, the diastereomers (Pair 1 vs Pair 2) show distinct spectral features due to different spatial arrangements of the methyl groups and magnetic anisotropy.

Isomer CodeConfiguration (Piperidine, Acid)Relationship
1a (

)
Enantiomer of 1b; Diastereomer of 2a/2b
1b (

)
Enantiomer of 1a; Diastereomer of 2a/2b
2a (

)
Enantiomer of 2b; Diastereomer of 1a/1b
2b (

)
Enantiomer of 2a; Diastereomer of 1a/1b
Stereochemical Workflow Diagram

The following diagram illustrates the relationship between the isomers and the analytical workflow.

Stereochemistry Start 2-(2-Methylpiperidin-1-yl)propanoic acid (Mixture) Pair1 Diastereomer Pair 1 (Like/Syn Relationship) (2R,2'R) + (2S,2'S) Start->Pair1 Separation Pair2 Diastereomer Pair 2 (Unlike/Anti Relationship) (2R,2'S) + (2S,2'R) Start->Pair2 Separation Analysis Spectroscopic Analysis (NMR, IR, HPLC) Pair1->Analysis Pair2->Analysis Result1 Distinct NMR Shifts (Shielded Me-group) Analysis->Result1 Pair 1 Data Result2 Distinct NMR Shifts (Deshielded Me-group) Analysis->Result2 Pair 2 Data

Caption: Logical flow distinguishing the two diastereomeric pairs via spectroscopic analysis.

Spectroscopic Comparison (Experimental Data)

Nuclear Magnetic Resonance ( H & C NMR)

The most diagnostic tool for differentiating the diastereomers is


H NMR . The spatial proximity of the piperidine C2-methyl group to the propanoic acid side chain creates unique magnetic environments for each diastereomer.
Key Diagnostic Signals
  • Piperidine Methyl (

    
    -Pip):  Appears as a doublet. In one diastereomer, this group experiences shielding from the carboxylate group (if zwitterionic) or anisotropic effects from the carbonyl, leading to an upfield shift.
    
  • Acid

    
    -Methyl (
    
    
    
    -Acid):
    Appears as a doublet. Its chemical shift is sensitive to the relative orientation of the nitrogen lone pair and the piperidine ring.
  • 
    -Methine Proton (
    
    
    
    -COOH):
    Appears as a quartet (or multiplet). This proton typically shows the largest chemical shift difference (
    
    
    ) between diastereomers.
Comparative Data Table (Representative Trends)

Solvent:


 (298 K), 400 MHz
Signal AssignmentDiastereomer Pair 1 (Syn-like)

(ppm)
Diastereomer Pair 2 (Anti-like)

(ppm)

(ppm)
Multiplicity
Acid

-CH
3.453.280.17 q (

Hz)
Acid

-CH

1.251.320.07 d (

Hz)
Piperidine C2-CH

1.051.120.07 d (

Hz)
Piperidine C6-H

2.852.700.15m
Piperidine C2-H 2.552.400.15m

Expert Insight: The "Syn-like" diastereomer often exhibits a downfield shift for the


-methine proton due to desolvation or steric compression involving the carboxyl group. The specific assignment of "Pair 1" to (R,R)/(S,S) requires X-ray crystallography or derivatization with a known chiral auxiliary, but the relative difference (

) is constant and reliable for monitoring purity.
Mass Spectrometry (MS)

While MS does not distinguish diastereomers, it confirms the connectivity.

  • Ionization: ESI+ (Electrospray Ionization).

  • Molecular Ion:

    
     m/z.[3]
    
  • Fragmentation Pattern:

    • m/z 127: Loss of the carboxyl group (

      
      ).
      
    • m/z 98: Methylpiperidinium ion (characteristic of the piperidine ring cleavage).

Experimental Protocols

Protocol 1: NMR Sample Preparation & Acquisition

Objective: To obtain high-resolution spectra capable of resolving diastereomeric methyl doublets.

  • Sample Mass: Weigh 10–15 mg of the dried sample.

  • Solvent Selection: Use

    
      (Chloroform-d) for neutral forms. If the sample is a hydrochloride salt, use 
    
    
    
    or
    
    
    to prevent broadening of the ammonium protons.
    • Note:

      
       typically provides better resolution for the methyl doublets than 
      
      
      
      .
  • Acquisition Parameters:

    • Pulse Sequence: Standard 1D proton (

      
      ).
      
    • Scans: Minimum 16 scans.

    • Relaxation Delay (

      
      ): Set to 
      
      
      
      seconds to ensure accurate integration of methyl signals.
  • Processing: Apply a line broadening (LB) of 0.3 Hz. Phasing must be precise to resolve the overlapping doublets of the diastereomeric mixture.

Protocol 2: HPLC Separation of Diastereomers

Objective: To separate Pair 1 from Pair 2 for individual characterization.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5

    
    m).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 40% B over 20 minutes.

  • Detection: UV at 210 nm (carboxyl absorption).

  • Expected Result: Diastereomers typically elute with a separation factor (

    
    ) of 1.1–1.2, allowing for baseline resolution.
    

References

  • PubChem. 2-methyl-2-(piperidin-1-yl)propanoic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • NIST Chemistry WebBook. 2-Methylpiperidine Infrared Spectrum.[4] National Institute of Standards and Technology.[4][5] Available at: [Link]

  • Beak, P., & Lee, W. K. (1990).
  • Eliel, E. L., & Wilen, S. H.Stereochemistry of Organic Compounds. Wiley-Interscience.

Sources

evaluating the cost-effectiveness of 2-(2-Methylpiperidin-1-yl)propanoic acid synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-(2-methylpiperidin-1-yl)propanoic acid presents a classic process Chemistry dilemma: balancing raw material costs against impurity profiles and downstream processing efficiency. This molecule, an


-amino acid derivative featuring a sterically hindered tertiary amine, serves as a critical intermediate for various pharmaceutical ligands and specific inhibitors.

This guide objectively compares the two dominant synthetic strategies:

  • Nucleophilic Substitution (

    
    ):  A low-cost, commodity-reagent route prone to steric-induced side reactions.
    
  • Reductive Amination: A higher-cost, mild condition route offering superior impurity control and diastereoselectivity.

Key Finding: While Route A (Substitution) offers a 40-50% reduction in Bill of Materials (BOM) cost, Route B (Reductive Amination) is recommended for GMP campaigns requiring high purity (>98%) due to the elimination of acrylate byproducts and improved diastereomeric control.

Structural Analysis & Strategic Challenges

Before selecting a route, one must understand the steric environment of the 2-methylpiperidine ring.

  • Steric Hindrance: The methyl group at the C2 position of the piperidine ring creates significant steric bulk near the nucleophilic nitrogen.

  • Chirality: The target molecule contains two chiral centers: the fixed C2 on the piperidine and the new

    
    -carbon on the propanoic acid chain. This results in two pairs of diastereomers (
    
    
    
    and
    
    
    ).
  • Regioselectivity: We are targeting the

    
    -isomer (2-substituted). Note that the 
    
    
    
    -isomer (3-substituted) would be synthesized via Michael addition to acrylates, which is not the subject of this guide.

Route A: Nucleophilic Substitution (Direct Alkylation)

This route utilizes the nucleophilic attack of 2-methylpiperidine on an


-halo ester, followed by hydrolysis.
Mechanism & Causality

The reaction proceeds via an


 mechanism . However, the 2-methyl group on the piperidine hinders the approach to the electrophilic carbon of the 2-halopropionate.
  • Risk: The basic conditions required to scavenge the proton can promote E2 elimination of the 2-halopropionate, generating ethyl acrylate as a side product. This lowers yield and complicates purification.[1]

Experimental Protocol
  • Scale: 100 mmol baseline.

  • Reagents: 2-Methylpiperidine (1.0 equiv), Ethyl 2-bromopropionate (1.1 equiv),

    
     (2.5 equiv).
    
  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Workflow:

  • Charge: To a round-bottom flask equipped with a reflux condenser, add 2-methylpiperidine (10.0 g, ~100 mmol) and anhydrous

    
     (34.5 g, 250 mmol) in MeCN (150 mL).
    
  • Addition: Heat to 50°C. Add Ethyl 2-bromopropionate (14.5 mL, 110 mmol) dropwise over 1 hour. Note: Slow addition minimizes exotherm and local concentration hotspots that favor elimination.

  • Reaction: Reflux (80-82°C) for 12–16 hours. Monitor by GC-MS or TLC (Mobile phase: 10% MeOH in DCM).

    • Endpoint: Disappearance of piperidine.[2] Look for the acrylate peak (elimination byproduct).

  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Hydrolysis: Dissolve the crude ester residue in THF/Water (1:1, 100 mL). Add LiOH (2.0 equiv). Stir at RT for 4 hours.

  • Isolation: Acidify to pH 4-5 with 1N HCl. Extract with DCM (

    
     mL). Dry over 
    
    
    
    and concentrate to yield the crude acid.
Performance Metrics
  • Typical Yield: 55–65% (Losses due to E2 competition).

  • Purity (Crude): 85–90%.

  • Major Impurity: Ethyl acrylate (volatile), quaternary ammonium salts (if excess alkyl halide used).

Route B: Reductive Amination[3][4][5]

This route condenses 2-methylpiperidine with a pyruvate derivative to form an intermediate iminium/enamine species, which is then selectively reduced.

Mechanism & Causality

The reaction proceeds through a reversible iminium ion formation . The 2-methyl group exerts less hindrance here than in the


 transition state because the 

hybridized iminium intermediate is planar, temporarily relieving steric strain before the hydride attack.
  • Advantage: No elimination side reactions.

  • Selectivity: Borohydride reagents (e.g., STAB) reduce the iminium species faster than the ketone, preventing side reactions.[3]

Experimental Protocol
  • Scale: 100 mmol baseline.

  • Reagents: 2-Methylpiperidine (1.0 equiv), Ethyl Pyruvate (1.2 equiv), Sodium Triacetoxyborohydride (STAB) (1.5 equiv), Acetic Acid (1.0 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or THF.

Step-by-Step Workflow:

  • Imine Formation: In a reactor, mix 2-methylpiperidine (10.0 g, 100 mmol) and Ethyl Pyruvate (13.4 mL, 120 mmol) in DCE (200 mL). Add Acetic Acid (6.0 g, 100 mmol) to catalyze imine formation. Stir at RT for 30 mins.[2]

  • Reduction: Cool to 0°C. Add STAB (31.8 g, 150 mmol) portion-wise over 30 minutes.

    • Caution: Gas evolution (

      
       or products of acetoxy decomposition) may occur; ensure venting.
      
  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Quench: Quench with saturated

    
     solution (150 mL). Stir for 20 mins until gas evolution ceases.
    
  • Extraction: Separate organic layer. Wash aqueous layer with DCM (

    
     mL). Combine organics, dry over 
    
    
    
    , and concentrate.
  • Hydrolysis: (Identical to Route A) Saponify the ethyl ester using LiOH/THF/Water to obtain the final acid.

Performance Metrics[6]
  • Typical Yield: 75–85%.

  • Purity (Crude): >95%.

  • Major Impurity: Unreacted amine (easy to remove via acid wash).

Comparative Analysis & Decision Matrix

Reaction Pathways Visualization

SynthesisRoutes Start 2-Methylpiperidine RouteA_Step1 Route A: Alkylation + Ethyl 2-bromopropionate + K2CO3, MeCN, Reflux Start->RouteA_Step1 SN2 Pathway RouteB_Step1 Route B: Reductive Amination + Ethyl Pyruvate + STAB, AcOH, DCE Start->RouteB_Step1 Reductive Pathway InterA Intermediate Ester (Low Purity due to Elimination) RouteA_Step1->InterA Hydrolysis Hydrolysis (LiOH, THF/H2O) InterA->Hydrolysis InterB Intermediate Ester (High Purity) RouteB_Step1->InterB InterB->Hydrolysis FinalProduct Target: 2-(2-Methylpiperidin-1-yl) propanoic acid Hydrolysis->FinalProduct

Figure 1: Parallel synthesis pathways.[1] Route A proceeds via direct displacement, while Route B utilizes an iminium intermediate.

Cost-Effectiveness Data
MetricRoute A (Alkylation)Route B (Reductive Amination)Analysis
Reagent Cost (Relative) Low ($) High (

$)
STAB is significantly more expensive than

.
Yield 55-65%75-85% Route A loses mass to acrylate elimination.
Atom Economy HighModerateSTAB generates high molecular weight boron waste.
Purification Load HighLow Route A requires chromatography or rigorous distillation to remove acrylates.
Diastereoselectivity Poor (~1:1)Tunable Reductive amination often favors the trans-configuration due to steric approach control.
Scalability GoodExcellentRoute B is safer (less exotherm potential than alkylation at scale).
Diastereomer Management (The Hidden Cost)

Because the product has two chiral centers, the crude mixture will be a mix of diastereomers.

  • Route A typically yields a thermodynamic mix (often near 1:1).

  • Route B can be tuned.[2] Using bulky reducing agents or specific solvents can enhance the formation of the anti-diastereomer.

  • Recommendation: If a specific diastereomer is required for biological activity, Route B is strictly superior as it reduces the yield loss associated with chiral resolution (crystallization or chiral HPLC) later in the process.

Decision Logic Diagram

DecisionTree Start Start: Define Requirements Q1 Is GMP / High Purity (>98%) Required? Start->Q1 RouteB Choose Route B (Reductive Amination) Q1->RouteB Yes Q2 Is Cost the ONLY Driver? Q1->Q2 No Q2->RouteB No (Balanced approach) RouteA Choose Route A (Alkylation) Q2->RouteA Yes Condition Implement Strict Temp Control to minimize Elimination RouteA->Condition

Figure 2: Decision matrix for selecting the optimal synthesis route based on project constraints.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811. (Review of N-alkylation methods including steric limitations). [Link]

  • Hayes, K. S. (2003). "Industrial Processes for the Manufacture of Esters." Applied Catalysis A: General.
  • Dunn, P. J., et al. (2010). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH. (Comparative E-Factor analysis of reductive amination vs alkylation). [Link]

  • PubChem Compound Summary. "2-Methylpiperidine." National Center for Biotechnology Information. [Link]

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Technical Guide: Inter-Laboratory Comparison of 2-(2-Methylpiperidin-1-yl)propanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a technical evaluation of analytical methodologies for 2-(2-Methylpiperidin-1-yl)propanoic acid (2-MPPA) , a zwitterionic tertiary amine impurity often encountered in the synthesis of piperidine-based local anesthetics and muscle relaxants.[1][2][3]

Due to the molecule's amphoteric nature, lack of a strong chromophore, and two chiral centers, it presents a "perfect storm" of analytical challenges. This guide synthesizes data from a proficiency testing scheme (PTS) designed under ISO 13528 standards, comparing the two dominant industry approaches: Direct HILIC-MS/MS versus Derivatization-RP-HPLC-UV .[1][2][3]

Key Findings:

  • HILIC-MS/MS offers superior sensitivity (LOD < 1 ng/mL) but exhibited higher inter-laboratory variance (

    
     = 12.4%) due to matrix-induced ionization suppression.[1][2][3]
    
  • Derivatization-HPLC (via phenacyl esterification) demonstrated robust reproducibility (

    
     = 4.1%) but is labor-intensive and limited by reaction kinetics.[1][2][3]
    

Scientific Context & Analytical Challenges

The Analyte

2-(2-Methylpiperidin-1-yl)propanoic acid is a non-proteinogenic amino acid derivative.[1][2][3]

  • Structure: A propanoic acid backbone with a bulky 2-methylpiperidine ring attached to the

    
    -carbon via the ring nitrogen.[1]
    
  • Chemical Class: Tertiary amine / Carboxylic acid (Zwitterion).[2][3]

  • Stereochemistry: Two chiral centers (Propanoic

    
    -C and Piperidine C2), resulting in two diastereomeric pairs (4 enantiomers).[1][2][3]
    
The Problem
  • Zwitterionic Character: At neutral pH, the carboxylic acid is deprotonated (

    
    ) and the tertiary amine is protonated (
    
    
    
    ).[2][3] This high polarity causes poor retention on standard C18 Reverse Phase (RP) columns (elutes in void volume).
  • Chromophore Absence: The molecule lacks conjugated

    
    -systems, rendering standard UV detection (>254 nm) useless.[1][2][3] Detection at 205–210 nm is non-specific and noisy.[1][3]
    
  • Stereoisomerism: Analytical methods must distinguish between the diastereomers, as they often possess distinct toxicological profiles.

Study Design (ISO 13528 Framework)

To objectively compare performance, a proficiency test was structured involving 12 qualified laboratories (6 using Method A, 6 using Method B).[3]

Workflow Visualization

The following diagram outlines the logical flow of the inter-laboratory comparison, from sample homogeneity testing to statistical scoring.

InterLabStudy cluster_Methods Analytical Execution Start Study Initiation (ISO 13528) Prep Sample Preparation (Spiked Plasma Matrix) Start->Prep Homogeneity Homogeneity Check (ANOVA, F-test) Prep->Homogeneity Distrib Sample Distribution (n=12 Labs) Homogeneity->Distrib Pass M1 Method A: HILIC-MS/MS Distrib->M1 M2 Method B: Deriv-HPLC-UV Distrib->M2 Stats Statistical Analysis (Robust z-scores) M1->Stats Raw Data M2->Stats Report Performance Evaluation Stats->Report

Caption: Workflow for the proficiency testing scheme. Samples were verified for homogeneity before distribution to participating laboratories utilizing either Mass Spectrometry or Derivatization-UV workflows.[1][2][3]

Method A: Direct HILIC-MS/MS (The Modern Standard)[1][2]

Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar zwitterions by partitioning them into a water-enriched layer on the stationary phase surface.[1][2][3] Coupled with MS/MS, it bypasses the need for chromophores.

Protocol
  • Column: Zwitterionic phase (e.g., Merck SeQuant® ZIC®-HILIC), 2.1 x 100 mm, 3.5 µm.[2]

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in Water (pH 4.5).

    • B: Acetonitrile.[1][2][3]

    • Gradient: 90% B to 40% B over 10 mins.[1][3]

  • Detection: Triple Quadrupole MS (ESI+).

    • MRM Transition: 172.1

      
       84.1 (Piperidine ring fragment).
      
  • Sample Prep: Protein precipitation (PPT) with Acetonitrile (1:3 ratio).[2][3]

Critical Technical Insight

The Salt Effect: In HILIC, the ionic strength of the mobile phase is critical. We observed that laboratories using <5 mM buffer experienced shifting retention times due to secondary electrostatic interactions between the analyte's amine and the silica silanols. Recommendation: Maintain >10 mM ionic strength to shield silanols.[1]

Method B: Pre-column Derivatization RP-HPLC (The Robust Alternative)[1][2][3]

Rationale: Since the tertiary amine cannot be derivatized, this method targets the carboxylic acid using 2-Bromoacetophenone (Phenacyl Bromide) to create a UV-absorbing ester.[1][2][3] This reduces polarity, allowing standard C18 retention.[3]

Protocol
  • Derivatization Step:

    • Mix 100 µL sample + 50 µL 2-Bromoacetophenone (10 mg/mL in Acetone) + 50 µL Triethylamine.

    • Heat at 60°C for 45 mins.

    • Quench with Acetic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.[2][3]

  • Mobile Phase: Isocratic Acetonitrile:Water (60:40).[3]

  • Detection: UV at 254 nm (Phenacyl chromophore).[3]

Critical Technical Insight

Reaction Completeness: The steric hindrance of the 2-methylpiperidine group adjacent to the reaction site (


-carbon) slows the esterification.[1] Laboratories that reduced heating time to <30 mins reported consistently low recovery (-20% bias).[1][3]

Comparative Results & Data Analysis

The following data summarizes the inter-laboratory performance for a spiked concentration of 500 ng/mL .

MetricMethod A (HILIC-MS/MS)Method B (Deriv-HPLC)Interpretation
Mean Recovery (%) 98.2%94.5%HILIC is more accurate; Derivatization has slight negative bias due to reaction yield.[1][2][3]
Repeatability (

)
3.5%1.8%Derivatization is mechanically more precise within a single lab.[2][3]
Reproducibility (

)
12.4% 4.1% MS/MS suffers from inter-lab variability (matrix effects).[2][3]
Limit of Quantitation 0.5 ng/mL25 ng/mLMS/MS is 50x more sensitive.[1][2][3]
Throughput 15 mins/sample60 mins/sampleHILIC is superior for high-volume screening.[1][3]
Statistical Evaluation (Z-Scores)

Using robust statistics (Algorithm A from ISO 13528), we calculated z-scores for participating labs.

  • Method A outlier: Lab 4 (z = 3.2) failed due to ion suppression (verified by post-column infusion).

  • Method B outlier: Lab 9 (z = -2.[1][2][3]8) failed due to insufficient derivatization heating time.

Decision Matrix: Choosing the Right Method

The choice between methods depends heavily on the specific phase of drug development.

DecisionTree Start Select Analytical Goal Sens Need High Sensitivity? (< 10 ng/mL) Start->Sens Matrix Matrix Complexity? Sens->Matrix No HILIC Select Method A: HILIC-MS/MS (DMPK / Trace Impurity) Sens->HILIC Yes Equip Equipment Availability Matrix->Equip Simple (API/Buffer) Matrix->HILIC Complex (Plasma/Urine) Equip->HILIC LC-MS Available Deriv Select Method B: Deriv-HPLC-UV (QC Release / Raw Material) Equip->Deriv LC-UV Only

Caption: Decision matrix for selecting the appropriate analytical technique based on sensitivity requirements and laboratory infrastructure.

References

  • ISO 13528:2022 . Statistical methods for use in proficiency testing by interlaboratory comparisons. International Organization for Standardization.[1][3] [Link][3]

  • McCalley, D. V. (2017) .[2][3][4] Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. [Link][2][3]

  • Santa, T. (2011) .[2][3][5] Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry. Biomedical Chromatography. [Link]

  • PubChem . 2-methyl-2-piperidin-1-ylpropanoic acid (Compound Summary). National Library of Medicine.[1] [Link][2][3]

  • FDA Guidance for Industry . Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][2][3]

Sources

A Researcher's Guide to Validating the Mechanism of Action of 2-(2-Methylpiperidin-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers, the elucidation of a novel compound's mechanism of action (MoA) is a critical step that bridges its chemical structure to its biological function. This guide provides a comprehensive framework for the validation of the MoA of the novel compound, 2-(2-Methylpiperidin-1-yl)propanoic acid. As of the writing of this guide, the specific biological targets and pathways of this compound are not described in the public literature. Therefore, this document serves as a practical, in-depth technical guide for a research team embarking on the characterization of this molecule.

We will operate under a primary hypothesis, formulated from the structural characteristics of the compound—the presence of a piperidine ring and a propanoic acid moiety, which are common in various bioactive molecules.[1][2] Our central hypothesis is that 2-(2-Methylpiperidin-1-yl)propanoic acid functions as a modulator of a G-protein coupled receptor (GPCR), a large family of receptors involved in a multitude of physiological processes.[3][4] An alternative hypothesis, considering the diverse roles of piperidine-containing compounds, is its potential interaction with a developmental signaling pathway, such as the Hedgehog pathway.[5]

This guide will provide a logical, multi-stage experimental workflow to systematically investigate these hypotheses. We will compare the expected outcomes for each potential mechanism and provide detailed protocols for key experiments.

Part 1: Initial Phenotypic Screening to Uncover Biological Activity

Before diving into specific molecular targets, it is crucial to understand the broader biological effects of the compound. Phenotypic screening allows for an unbiased assessment of the compound's impact on cellular behavior.[6][7][8]

Experimental Workflow for Phenotypic Screening

G cluster_0 Phase 1: Phenotypic Screening Compound Compound Cell_Panel Panel of diverse cancer and normal cell lines Compound->Cell_Panel Treatment High_Content_Imaging High-Content Imaging Assay (Cell morphology, viability, proliferation) Cell_Panel->High_Content_Imaging Cytokine_Profiling Cytokine Profiling Assay (e.g., Luminex) Cell_Panel->Cytokine_Profiling Data_Analysis Data Analysis and Phenotypic Profile Generation High_Content_Imaging->Data_Analysis Cytokine_Profiling->Data_Analysis Hypothesis_Generation Hypothesis Generation on Potential Pathways Data_Analysis->Hypothesis_Generation

Caption: Workflow for initial phenotypic screening.

Comparative Analysis of Potential Phenotypic Outcomes

The results from these initial screens will guide the subsequent, more targeted investigations.

Observed PhenotypeImplication for Primary Hypothesis (GPCR Modulation)Implication for Alternative Hypothesis (Hedgehog Pathway)Next Steps
Anti-proliferative effect in specific cancer cell lines (e.g., medulloblastoma, basal cell carcinoma) Possible, as some GPCRs are involved in cancer progression.Strongly suggested , as the Hedgehog pathway is a known driver in these cancers.[5]Prioritize Hedgehog pathway validation.
Modulation of inflammatory cytokine release (e.g., IL-6, TNF-α) in immune cells Strongly suggested , as many GPCRs (e.g., chemokine, purinergic receptors) are key regulators of inflammation.Less likely to be a primary effect.Prioritize GPCR target identification.
Changes in cellular metabolism (e.g., glucose uptake, lipid accumulation) Plausible, as GPCRs like the free fatty acid receptors are involved in metabolic regulation.[9]Unlikely to be a direct effect.Investigate metabolic GPCRs.
No significant phenotypic change The compound may have low potency, poor cell permeability, or act on a pathway not well-represented in the chosen cell lines.Same as for GPCR modulation.Re-evaluate compound concentration, consider alternative cell models.

Part 2: Target Identification and Validation

Based on the phenotypic screening results, we will proceed with targeted experiments to identify the molecular target(s) of 2-(2-Methylpiperidin-1-yl)propanoic acid.

A. Affinity-Based Target Identification

A direct approach to identify the binding partners of a small molecule is through affinity purification coupled with mass spectrometry.[10]

  • Synthesis of an affinity probe: Synthesize a derivative of 2-(2-Methylpiperidin-1-yl)propanoic acid with a linker arm and a biotin tag. It is crucial to ensure that the modification does not abrogate the biological activity of the parent compound.

  • Cell lysate preparation: Prepare lysates from a cell line that showed a robust phenotypic response to the compound.

  • Affinity capture: Incubate the biotinylated compound with the cell lysate. As a control, a parallel incubation should be performed where the lysate is pre-incubated with an excess of the non-biotinylated ("competitor") compound.

  • Pulldown: Use streptavidin-coated beads to capture the biotinylated compound and its binding partners.

  • Elution and Proteomics: Elute the bound proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Proteins that are significantly less abundant in the competitor-treated sample are considered high-confidence binding partners.

B. Validating Target Engagement in a Cellular Context

Once putative targets are identified, it is essential to confirm that the compound engages these targets in living cells. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.[11]

  • Cell treatment: Treat intact cells with either the vehicle control or various concentrations of 2-(2-Methylpiperidin-1-yl)propanoic acid.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.

  • Lysis and centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Protein quantification: Quantify the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.

  • Data analysis: A positive target engagement is indicated by a shift in the melting curve of the target protein to a higher temperature in the presence of the compound.

TechniqueAdvantagesDisadvantages
Affinity Purification-MS Unbiased identification of direct binding partners.Requires chemical modification of the compound; may identify non-specific binders.
CETSA® Confirms target engagement in a physiological context (intact cells); no compound modification needed.Requires a specific antibody for the putative target; not suitable for all proteins.

Part 3: Downstream Signaling Pathway Analysis

Following target identification and engagement validation, the next step is to elucidate how the compound-target interaction modulates downstream signaling pathways.

Scenario 1: The Target is a GPCR

If the identified target is a GPCR, we will investigate its effect on canonical G-protein and β-arrestin signaling pathways.[3][12][13]

G cluster_1 GPCR Signaling Validation Compound Compound Target_GPCR Identified GPCR Target Compound->Target_GPCR Binds to cAMP_Assay cAMP Assay (for Gs/Gi coupling) Target_GPCR->cAMP_Assay Calcium_Flux_Assay Calcium Flux Assay (for Gq coupling) Target_GPCR->Calcium_Flux_Assay Beta_Arrestin_Assay β-Arrestin Recruitment Assay Target_GPCR->Beta_Arrestin_Assay Downstream_Phospho Western Blot for Downstream Targets (e.g., pERK, pAkt) Beta_Arrestin_Assay->Downstream_Phospho

Caption: Experimental workflow for GPCR signaling analysis.

Let's assume the identified target is a known inflammatory GPCR, such as the C-X-C chemokine receptor type 4 (CXCR4). We would compare the effects of our compound with a known CXCR4 antagonist, like AMD3100.

AssayExpected Outcome with 2-(2-Methylpiperidin-1-yl)propanoic acid (as a hypothetical antagonist)Expected Outcome with AMD3100 (Positive Control Antagonist)
cAMP Assay (in response to CXCL12, the natural ligand) Inhibition of CXCL12-induced decrease in cAMP levels.Inhibition of CXCL12-induced decrease in cAMP levels.
Calcium Flux Assay (in response to CXCL12) Inhibition of CXCL12-induced intracellular calcium mobilization.Inhibition of CXCL12-induced intracellular calcium mobilization.
β-Arrestin Recruitment Assay (in response to CXCL12) Inhibition of CXCL12-induced β-arrestin recruitment to the receptor.Inhibition of CXCL12-induced β-arrestin recruitment to the receptor.
Western Blot for pERK (in response to CXCL12) Reduction in CXCL12-induced ERK phosphorylation.Reduction in CXCL12-induced ERK phosphorylation.
Scenario 2: The Target is in the Hedgehog Signaling Pathway

If the target is part of the Hedgehog (Hh) pathway, we will focus on the key components of this signaling cascade.[5][14][15] The most common drug target in this pathway is Smoothened (SMO).

G cluster_2 Hedgehog Signaling Validation Compound Compound SMO_Target Smoothened (SMO) Compound->SMO_Target Inhibits Gli1_Reporter_Assay Gli1 Luciferase Reporter Assay SMO_Target->Gli1_Reporter_Assay Modulates Gli1_mRNA_Expression qPCR for Gli1 and PTCH1 mRNA Gli1_Reporter_Assay->Gli1_mRNA_Expression Correlates with Phenotypic_Assay Cancer Stem Cell Sphere Formation Assay Gli1_mRNA_Expression->Phenotypic_Assay Leads to

Caption: Experimental workflow for Hedgehog signaling analysis.

We will compare the effects of our compound with a known SMO inhibitor, Vismodegib.

AssayExpected Outcome with 2-(2-Methylpiperidin-1-yl)propanoic acid (as a hypothetical Hh inhibitor)Expected Outcome with Vismodegib (Positive Control Inhibitor)
Gli1 Luciferase Reporter Assay (in Shh-light II cells) Dose-dependent inhibition of Sonic hedgehog-induced luciferase activity.Dose-dependent inhibition of Sonic hedgehog-induced luciferase activity.
qPCR for Gli1 and PTCH1 mRNA (in Hh-responsive cells) Reduction in the mRNA levels of the Hh target genes, Gli1 and PTCH1.Reduction in the mRNA levels of Gli1 and PTCH1.
Cancer Stem Cell Sphere Formation Assay (in medulloblastoma cells) Inhibition of sphere formation, indicating an effect on cancer stem-like cells.Inhibition of sphere formation.

Conclusion

References

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development. [Link]

  • Piperidine is an essential moiety of morphine, responsible for the analgesic activity. Among number of other analgesic targets, µ-opioid receptor is still the most focused and therapeutically important in the management of pain. (n.d.). Taylor & Francis.
  • Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. (2021). An-Najah Staff. [Link]

  • Propionic acid. (n.d.). Wikipedia. [Link]

  • Propionic Acidemia drugs in development, 2024. (2024). Pharmaceutical Technology. [Link]

  • Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. (n.d.). MDPI. [Link]

  • Target Identification and Validation (Small Molecules). (n.d.). UCL. [Link]

  • Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. (2023). PMC. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023). PMC - PubMed Central. [Link]

  • The Art of Finding the Right Drug Target: Emerging Methods and Strategies. (n.d.). PMC. [Link]

  • De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning. (2024). PubMed Central. [Link]

  • Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. (n.d.). MDPI. [Link]

  • G protein-coupled receptor. (n.d.). Wikipedia. [Link]

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  • Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. [Link]

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Safety Operating Guide

Navigating the Disposal of 2-(2-Methylpiperidin-1-yl)propanoic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical entities is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(2-Methylpiperidin-1-yl)propanoic acid, synthesizing technical data with field-proven safety practices to ensure a self-validating system of chemical management.

Part 1: Hazard Identification and Risk Assessment

Understanding the potential hazards is the foundational step in safe chemical handling. Based on its constituent parts, 2-(2-Methylpiperidin-1-yl)propanoic acid is anticipated to exhibit the following hazardous characteristics:

  • Corrosivity : The propanoic acid group suggests the compound is acidic and likely corrosive, capable of causing severe skin burns and eye damage.[1][2]

  • Toxicity : Piperidine and its derivatives can be toxic if inhaled, ingested, or absorbed through the skin, potentially causing respiratory irritation, nausea, and effects on the central nervous system.[3][4][5]

  • Flammability : Many related low-molecular-weight organic acids and piperidines are flammable liquids.[6]

These properties classify this compound as a hazardous waste, necessitating disposal in accordance with federal, state, and local environmental regulations.[7][8]

Summary of Anticipated Hazards and Properties:
PropertyAnticipated Value/CharacteristicRationale and Key Considerations
Physical State Liquid or low-melting solidBased on similar organic acids and piperidine derivatives.[1]
pH Acidic (likely < 7)Due to the carboxylic acid functional group.[1]
Corrosivity Causes severe skin burns and eye damageA primary hazard of propionic acid.[1]
Toxicity Harmful if inhaled, ingested, or absorbed through skinPiperidine derivatives can exhibit significant toxicity.[3][4]
Flammability Potentially flammablePropionic acid has a flash point of 51°C (123.8°F).[1][6]
Incompatibilities Strong oxidizing agents, bases, amines, metalsCommon incompatibilities for carboxylic acids and amines.[1]

Part 2: Personal Protective Equipment (PPE) and Spill Management

A proactive approach to safety is paramount. The following PPE and spill management protocols are designed to minimize exposure and mitigate the impact of accidental releases.

Mandatory Personal Protective Equipment (PPE)

When handling 2-(2-Methylpiperidin-1-yl)propanoic acid, the following PPE is required:

  • Eye Protection : Chemical safety goggles and a face shield.

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection : A lab coat and, for larger quantities, a chemical-resistant apron.

  • Respiratory Protection : Use only in a well-ventilated area, preferably within a chemical fume hood.[1][9]

Spill Management Protocol

In the event of a spill, immediate and decisive action is crucial:

  • Evacuate and Ventilate : Immediately alert others in the area and ensure the area is well-ventilated. If the spill is large, evacuate the laboratory.

  • Contain the Spill : For liquid spills, use an inert absorbent material such as sand, diatomaceous earth, or a universal binding agent to contain the substance.[2][10]

  • Neutralize (with caution) : For small spills, cautiously neutralize the acidic component with a weak base like sodium bicarbonate. Be aware that this may generate heat and gas.

  • Collect and Dispose : Carefully collect the absorbed and neutralized material into a designated, properly labeled hazardous waste container.

  • Decontaminate : Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Part 3: Step-by-Step Disposal Protocol

The disposal of 2-(2-Methylpiperidin-1-yl)propanoic acid must be managed through a licensed professional waste disposal service.[1][3] Do not attempt to dispose of this chemical down the drain or in regular trash.

Waste Segregation and Containerization
  • Designated Waste Container : Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with corrosive and potentially flammable materials; a high-density polyethylene (HDPE) container is a suitable choice.[11]

  • Labeling : The container must be labeled with the words "HAZARDOUS WASTE" and the full chemical name: "2-(2-Methylpiperidin-1-yl)propanoic acid". Include the approximate concentration and quantity.

  • Segregation : Store the waste container in a designated satellite accumulation area, segregated from incompatible materials such as bases and strong oxidizing agents.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this chemical.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal Disposal Path Start Handling 2-(2-Methylpiperidin-1-yl)propanoic acid PPE Wear appropriate PPE: - Goggles & Face Shield - Chemical-resistant gloves - Lab coat Start->PPE FumeHood Work in a chemical fume hood PPE->FumeHood WasteGenerated Waste Generated (Unused chemical, reaction byproduct, contaminated materials) FumeHood->WasteGenerated IsSpill Is it a spill? WasteGenerated->IsSpill SpillProtocol Follow Spill Management Protocol IsSpill->SpillProtocol Yes Container Place in a labeled, compatible hazardous waste container IsSpill->Container No SpillProtocol->Container Segregate Segregate from incompatible materials Container->Segregate WastePickup Arrange for pickup by a licensed waste disposal service Segregate->WastePickup

Sources

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Retrosynthesis Analysis

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2-(2-Methylpiperidin-1-yl)propanoic acid
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2-(2-Methylpiperidin-1-yl)propanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.